molecular formula C15H31NO4 B549758 N-Nonyldeoxynojirimycin CAS No. 81117-35-3

N-Nonyldeoxynojirimycin

Cat. No.: B549758
CAS No.: 81117-35-3
M. Wt: 289.41 g/mol
InChI Key: FTSCEGKYKXESFF-LXTVHRRPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol is a synthetic piperidine derivative of significant interest in biochemical and pharmacological research due to its structural similarity to iminosugars and glycosidase inhibitors. This stereochemically defined compound is characterized by a nine-carbon alkyl chain (nonyl group) attached to the piperidine nitrogen, which can enhance its lipophilicity and potential for membrane interaction. A primary research application of this compound is in the study of glycosidase enzymes. Its core structure mimics monosaccharides, allowing it to act as a potential inhibitor of glycosidases involved in crucial biological processes such as glycoprotein processing and sphingolipid biosynthesis . Researchers utilize this molecule to probe and modulate these enzymatic pathways in cellular models. Furthermore, the specific stereochemistry of the compound is critical for its biological activity and interaction with chiral centers in enzyme active sites. The (2R,3R,4R,5S) configuration is shared with other biologically active piperidine triols, making this compound a valuable tool for structure-activity relationship (SAR) studies . Its properties are also relevant for investigating disorders of intracellular storage and calcium homeostasis. Related compounds have been explored in the context of elevating intracellular calcium levels, a mechanism investigated for potential therapeutic applications in conditions like Niemann-Pick disease type C . This reagent is intended For Research Use Only and is a key chemical for scientists exploring enzyme kinetics, metabolic pathway regulation, and the development of novel biochemical probes.

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSCEGKYKXESFF-LXTVHRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333407
Record name NN-DNJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81117-35-3
Record name NN-DNJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(n-Nonyl)-1-deoxynojirimycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Nonyldeoxynojirimycin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonyldeoxynojirimycin (NN-DNJ), an N-alkylated derivative of the iminosugar deoxynojirimycin, is a potent inhibitor of several key enzymes involved in glucose and glycosphingolipid metabolism. Its multifaceted mechanism of action has garnered significant interest in the scientific community, particularly for its potential therapeutic applications in lysosomal storage disorders, viral infections, and oncology. This technical guide provides an in-depth overview of the core mechanisms of action of NN-DNJ, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects primarily through three distinct but interconnected mechanisms:

  • Inhibition of α-Glucosidases: NN-DNJ is a competitive inhibitor of α-glucosidases, enzymes responsible for the hydrolysis of terminal α-glucosidic linkages in oligosaccharides and polysaccharides. This inhibition leads to a reduction in glucose release from complex carbohydrates.

  • Inhibition of Glucosylceramide Synthase (GCS): As an analog of the natural substrate ceramide, NN-DNJ competitively inhibits GCS, the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids. This mode of action forms the basis of Substrate Reduction Therapy (SRT).

  • Pharmacological Chaperone Activity: At sub-inhibitory concentrations, NN-DNJ can act as a pharmacological chaperone for certain mutant forms of lysosomal enzymes, such as acid β-glucosidase (GCase). It binds to the misfolded enzyme in the endoplasmic reticulum, promoting its correct folding, and facilitating its transport to the lysosome, thereby increasing residual enzyme activity.

Quantitative Data: Inhibitory Potency and Chaperone Activity

The efficacy of this compound as an inhibitor and a chaperone has been quantified in various in vitro studies. The following tables summarize the key quantitative data available.

Enzyme TargetCell Line/SystemIC50 Value (µM)Reference
Acid α-GlucosidaseIn vitro0.42[1]
α-1,6-GlucosidaseIn vitro8.4[1]
Glucosylceramide SynthaseRAW 264.7 cells4[1]
Glucosylceramide SynthaseSH-SY5Y cells0.003[1]
Analog Ki Values Enzyme Ki Value Reference
N-nonyl-aminocyclopentitolGBA1<<14 nM[2]
N-nonyl-aminocyclopentitolGBA243 nM[2]
Chaperone Activity on Mutant β-Glucosidase (N370S)
At a sub-inhibitory concentration of 10 µM , this compound leads to a 2-fold increase in the activity of the N370S mutant of β-glucosidase in cultured fibroblasts from Gaucher disease patients.[3][4] This enhancement of enzyme activity is a key aspect of its potential therapeutic use in Gaucher disease.

Signaling Pathways and Experimental Workflows

The inhibition of glucosylceramide synthase by this compound has profound effects on downstream signaling pathways, most notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Inhibition of Glucosylceramide Synthase by this compound.

SRT_Workflow start Start: Lysosomal Storage Disease Model (e.g., Gaucher Disease) treatment Administer This compound start->treatment gcs_inhibition Inhibition of Glucosylceramide Synthase treatment->gcs_inhibition substrate_reduction Reduced Synthesis of Glucosylceramide gcs_inhibition->substrate_reduction lysosomal_clearance Residual Lysosomal Enzyme Activity Clears Substrate substrate_reduction->lysosomal_clearance phenotype_improvement Amelioration of Disease Phenotype lysosomal_clearance->phenotype_improvement

Substrate Reduction Therapy (SRT) Workflow.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies described for screening α-glucosidase inhibitors.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • This compound (test inhibitor)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the this compound solution (or acarbose for positive control, or buffer for negative control), and 25 µL of the α-glucosidase solution (0.5 U/mL).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution (5 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glucosylceramide Synthase (GCS) Activity Assay in Cultured Cells

This protocol is a generalized method based on the use of fluorescently labeled substrates.

Materials:

  • Cultured cells (e.g., RAW 264.7 or SH-SY5Y)

  • This compound

  • NBD-C6-ceramide (fluorescent substrate)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • High-performance thin-layer chromatography (HPTLC) system or High-performance liquid chromatography (HPLC) with a fluorescence detector

Procedure:

  • Plate cells in appropriate culture dishes and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours).

  • Incubate the treated cells with NBD-C6-ceramide (e.g., 5 µM) in serum-free medium for a specific period (e.g., 2 hours) at 37°C.

  • Wash the cells twice with ice-cold PBS to remove excess fluorescent substrate.

  • Harvest the cells and extract the total lipids using a chloroform:methanol solvent system.

  • Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using HPTLC or HPLC.

  • Quantify the amount of NBD-C6-glucosylceramide using a fluorescence scanner or detector.

  • The reduction in the amount of NBD-C6-glucosylceramide in treated cells compared to untreated controls reflects the inhibition of GCS activity.

  • Calculate the IC50 value based on the dose-response curve.

Western Blot Analysis for Akt/mTOR Pathway Activation

This is a standard protocol to assess changes in protein phosphorylation, indicating pathway activation.

Materials:

  • Cultured cells treated with this compound as described above.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and blotting apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated and control cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for the total protein and the loading control to ensure equal loading.

  • Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.

Pharmacokinetics and Clinical Perspective

The clinical development of this compound for conditions like Gaucher disease has been limited, with other substrate reduction therapies such as N-butyldeoxynojirimycin (Miglustat) and Eliglustat having reached clinical approval. While NN-DNJ has shown promise in preclinical studies, particularly as a chemical chaperone, it has not progressed to clinical trials for Gaucher disease.[5] Further research is warranted to fully elucidate its therapeutic potential and pharmacokinetic profile in humans.

Conclusion

This compound is a versatile small molecule with a well-defined, multi-target mechanism of action. Its ability to potently inhibit key enzymes in glucose and glycosphingolipid metabolism, coupled with its chaperone activity, makes it a valuable tool for biomedical research and a lead compound for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to further understand and exploit the therapeutic potential of this promising iminosugar.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the α-Glucosidase Inhibitory Activity of N-Nonyldeoxynojirimycin

This technical guide provides a comprehensive overview of this compound (NN-DNJ), a potent inhibitor of α-glucosidases. We will delve into its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the structure-activity relationship that governs its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents for metabolic disorders and other related diseases.

Introduction

This compound is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), an iminosugar found in mulberry leaves and other natural sources.[1][2] The addition of a nine-carbon alkyl chain to the nitrogen atom of the deoxynojirimycin core significantly enhances its biological activity, particularly its ability to inhibit α-glucosidases.[2] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[3][4] By competitively inhibiting these enzymes, NN-DNJ can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[5][6] This mechanism of action makes it a compound of significant interest for the management of type 2 diabetes mellitus.[6][7] Beyond its hypoglycemic potential, NN-DNJ has also been investigated for its role in the treatment of lysosomal storage diseases like Gaucher disease, due to its ability to inhibit glucosylceramide synthase.[8][9][10]

Mechanism of Action

This compound functions as a competitive inhibitor of α-glucosidases. Its piperidine ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. The nitrogen atom in the ring, being protonated at physiological pH, interacts with the acidic residues in the active site of the enzyme, leading to a tight but reversible binding. This binding event physically blocks the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The N-nonyl chain contributes to the inhibitory potency by establishing hydrophobic interactions with the enzyme, further stabilizing the enzyme-inhibitor complex.

Mechanism_of_Action cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by NN-DNJ Enzyme α-Glucosidase Product Glucose Enzyme->Product Hydrolysis Substrate Complex Carbohydrate Substrate->Enzyme Enzyme_Inhibited α-Glucosidase Blocked No Reaction Enzyme_Inhibited->Blocked Inhibitor NN-DNJ Inhibitor->Enzyme_Inhibited Experimental_Workflow cluster_workflow In Vitro α-Glucosidase Inhibition Assay Workflow Prep Preparation of Solutions Incubation Enzyme-Inhibitor Incubation Prep->Incubation 10 min @ 37°C Reaction Substrate Addition & Reaction Incubation->Reaction Add pNPG Termination Reaction Termination Reaction->Termination 30 min @ 37°C, add Na2CO3 Measurement Absorbance Measurement Termination->Measurement Read at 405 nm Analysis Data Analysis (IC50 Calculation) Measurement->Analysis Structure_Activity_Relationship cluster_sar Structure-Activity Relationship DNJ Deoxynojirimycin (DNJ) Core N_Alkylation N-Alkylation DNJ->N_Alkylation Hydrophobic_Interaction Increased Hydrophobic Interaction N_Alkylation->Hydrophobic_Interaction Inhibitory_Potency Enhanced α-Glucosidase Inhibitory Potency Hydrophobic_Interaction->Inhibitory_Potency

References

N-Nonyldeoxynojirimycin: A Chemical Chaperone for β-Glucosidase in the Context of Gaucher Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Gaucher disease, the most prevalent lysosomal storage disorder, arises from a deficiency in the lysosomal enzyme β-glucosidase (also known as glucocerebrosidase, GCase).[1][2][3] This deficiency leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages, resulting in a range of clinical manifestations including hepatosplenomegaly, anemia, skeletal lesions, and in some cases, neurological involvement.[1][3] One promising therapeutic avenue for Gaucher disease is pharmacological chaperone therapy, which utilizes small molecules to rescue the function of mutated enzymes. N-nonyldeoxynojirimycin (N-DNJ), an iminosugar, has emerged as a significant chemical chaperone for β-glucosidase.[1][2][3] This guide provides a detailed overview of N-DNJ's mechanism of action, efficacy, and the experimental protocols used to evaluate its function.

Mechanism of Action: Rescuing Misfolded β-Glucosidase

Many mutations associated with Gaucher disease result in the misfolding of the β-glucosidase enzyme within the endoplasmic reticulum (ER). The cell's quality control machinery identifies these misfolded proteins and targets them for premature degradation, preventing them from reaching the lysosome to perform their catalytic function.

This compound acts as a pharmacological chaperone by binding to the active site of the misfolded β-glucosidase in the neutral pH environment of the ER.[2][4][5] This binding stabilizes the enzyme's conformation, allowing it to evade the ER's quality control system and traffic through the Golgi apparatus to the lysosome.[2][3] Once in the acidic environment of the lysosome, the lower pH facilitates the dissociation of N-DNJ from the enzyme's active site, enabling the now correctly folded β-glucosidase to hydrolyze the accumulated glucosylceramide. The crystal structure of β-glucosidase in complex with N-DNJ reveals that the imino sugar moiety forms hydrogen bonds with active site residues, while the nonyl chain engages in hydrophobic interactions, contributing to the stabilization of the enzyme.[5][6][7]

Gaucher_Disease_and_NDNJ_Action cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) mutated_gene Mutated GBA1 Gene misfolded_protein Misfolded β-Glucosidase mutated_gene->misfolded_protein Transcription & Translation degradation Proteasomal Degradation misfolded_protein->degradation ER-Associated Degradation (ERAD) stabilized_complex N-DNJ-β-Glucosidase Complex misfolded_protein->stabilized_complex Binding ndnj N-DNJ transport_golgi Transport & Maturation stabilized_complex->transport_golgi Successful Trafficking active_enzyme Active β-Glucosidase transport_golgi->active_enzyme Delivery to Lysosome ndnj_dissociated N-DNJ active_enzyme->ndnj_dissociated Dissociation products Glucose + Ceramide active_enzyme->products Hydrolysis substrate Glucosylceramide Accumulation

Figure 1. Mechanism of N-DNJ as a chemical chaperone for β-glucosidase.

Quantitative Data on this compound Efficacy

The effectiveness of N-DNJ as a chemical chaperone has been quantified in various studies. The following tables summarize key findings regarding its ability to enhance enzyme activity and its inhibitory properties.

Table 1: Enhancement of β-Glucosidase Activity by N-DNJ

Cell Type/EnzymeN-DNJ ConcentrationTreatment DurationFold Increase in ActivityReference
Fibroblasts (N370S mutation)10 µM9 days~2-fold[1][2]
Wild-Type (WT) β-GlucosidaseSubinhibitory concentrationsNot specifiedIncreased activity[2][3]

Note: The increased activity in N370S fibroblasts persisted for at least 6 days after the withdrawal of N-DNJ.[1][2]

Table 2: Inhibitory Activity of Deoxynojirimycin Analogues

CompoundTarget EnzymeIC50 ValueReference
This compound (N-DNJ)Acid α-glucosidase0.42 µM[4][8]
This compound (N-DNJ)α-1,6-glucosidase8.4 µM[4][8]
N-Butyldeoxynojirimycin (NB-DNJ)β-Glucosidase (in WT fibroblast lysates)~300 µM[1]

Experimental Protocols

The evaluation of N-DNJ's chaperone activity involves specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

β-Glucosidase Activity Assay in Intact Cells

This protocol is designed to measure the effect of N-DNJ on β-glucosidase activity within a cellular context.

  • Cell Culture and Treatment:

    • Culture human fibroblasts (e.g., from Gaucher patients with the N370S mutation) in appropriate media.

    • Seed cells in multi-well plates and allow them to adhere.

    • Introduce N-DNJ into the culture medium at a subinhibitory concentration (e.g., 10 µM).

    • Incubate the cells for an extended period (e.g., 5-9 days) to allow for enzyme rescue and trafficking.[1]

  • Enzyme Activity Measurement:

    • Remove the N-DNJ-supplemented media and wash the cell monolayers with Dulbecco's PBS (pH 7.2).[1]

    • Add 80 µL of PBS and 80 µL of 0.2 M acetate buffer (pH 4.0) to each well.[1]

    • Initiate the enzymatic reaction by adding 100 µL of 5 mM 4-methylumbelliferyl β-d-glucoside (a fluorogenic substrate) to each well.[1]

    • Incubate at 37°C for 1 hour.[1]

    • Stop the reaction by lysing the cells with 2 mL of 0.2 M glycine buffer (pH 10.8).[1]

    • Measure the fluorescence of the liberated 4-methylumbelliferone to determine enzyme activity.

    • Normalize the enzyme activity to the total cell protein content, which can be determined using a standard protein assay (e.g., BCA or Coomassie Plus).[1]

β-Glucosidase Activity Assay in Cell Lysates

This method assesses enzyme activity in a cell-free system.

  • Lysate Preparation:

    • Culture and treat cells with N-DNJ as described above.

    • Wash the cells with PBS and lyse them in a buffer containing detergents such as 0.1% Triton X-100 and 0.2% taurodeoxycholic acid.[1]

    • The cell lysate can be prepared by methods such as sonication.[1]

  • Enzyme Activity Measurement:

    • Perform the assay at a pH of approximately 5.0 to mimic lysosomal conditions.[1]

    • Add the cell lysate to a reaction mixture containing the detergents mentioned above.

    • Initiate the reaction by adding a fluorogenic or colorimetric substrate (e.g., 20 mM 4-methylumbelliferyl β-d-glucoside or p-nitrophenyl-β-D-glucopyranoside).[1][9][10]

    • Incubate at 37°C for 30 minutes.[1]

    • Terminate the reaction by adding a high pH buffer (e.g., glycine buffer, pH 10.8).[1]

    • Measure the fluorescence or absorbance of the product to quantify enzyme activity.

Determination of IC50 Values

This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Prepare cell lysates (e.g., from wild-type fibroblasts) as described above.

  • Pre-incubate the acidified lysate with a range of N-DNJ concentrations (e.g., from 10.0 nM to 1.0 mM) for 15 minutes at 37°C in the presence of detergents.[1]

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the enzyme activity at each inhibitor concentration.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assay_Prep Assay Preparation cluster_Assays Enzyme Activity Assays cluster_Analysis Data Analysis start Seed Fibroblast Cells treat Treat with N-DNJ (e.g., 10 µM for 9 days) start->treat wash Wash Cells with PBS treat->wash lyse Cell Lysis (for lysate assay) wash->lyse intact_assay Intact Cell Assay (pH 4.0) wash->intact_assay Intact Cells lysate_assay Lysate Assay (pH 5.0) lyse->lysate_assay Cell Lysate measure Measure Fluorescence/ Absorbance intact_assay->measure lysate_assay->measure normalize Normalize to Protein Concentration measure->normalize calculate Calculate Fold-Increase or IC50 normalize->calculate

Figure 2. General experimental workflow for evaluating N-DNJ.

Conclusion

This compound stands out as a promising chemical chaperone for the treatment of Gaucher disease, particularly for patients with mutations like N370S that are amenable to chaperone-mediated rescue.[1][3] By stabilizing misfolded β-glucosidase, N-DNJ facilitates its proper trafficking to the lysosome, leading to a significant increase in cellular enzyme activity.[1][2] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of N-DNJ and other pharmacological chaperones. While enzyme replacement therapy is a standard of care, orally available small molecules like N-DNJ represent a valuable and potentially complementary therapeutic strategy for this and other lysosomal storage disorders.[1][3][11]

References

A Technical Guide to the Synthesis and Chemical Structure of N-Nonyldeoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nonyldeoxynojirimycin (NN-DNJ), a synthetic iminosugar, has garnered significant attention in the scientific community for its potent biological activities. As an N-alkylated derivative of 1-deoxynojirimycin (DNJ), NN-DNJ exhibits strong inhibitory effects on α-glucosidases and acts as a pharmacological chaperone. These properties make it a promising candidate for the development of therapeutics for various conditions, including viral infections and lysosomal storage disorders such as Gaucher disease. This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of this compound, along with its key biological signaling pathways.

Chemical Structure

This compound is characterized by a piperidine ring, which is a nitrogen-containing six-membered heterocycle, with multiple hydroxyl groups and a nonyl (nine-carbon) alkyl chain attached to the nitrogen atom. This N-alkylation significantly enhances its biological activity compared to its parent compound, deoxynojirimycin.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol[1]
Synonyms N-nonyl-DNJ, NN-DNJ
Molecular Formula C15H31NO4[1]
Molecular Weight 289.41 g/mol [1]
CAS Number 81117-35-3
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol[2]

Synthesis of this compound

The primary method for the synthesis of this compound is through the reductive amination of 1-deoxynojirimycin with nonanaldehyde. This method is efficient, with reported yields of over 90% for similar N-alkylated derivatives.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of this compound from 1-deoxynojirimycin and nonanaldehyde.

Materials:

  • 1-deoxynojirimycin (DNJ)

  • Nonanaldehyde (Nonanal)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Dowex 50X8-200 cation exchange resin

  • Ammonia solution (aqueous)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-deoxynojirimycin (1 equivalent) in methanol.

  • Addition of Aldehyde: To this solution, add nonanaldehyde (1.2 equivalents).

  • Initiation of Reductive Amination: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification:

    • Dissolve the residue in water and apply it to a Dowex 50X8-200 cation exchange column (H+ form).

    • Wash the column with water to remove unreacted aldehyde and other impurities.

    • Elute the desired product from the column using an aqueous ammonia solution.

  • Isolation and Characterization: Collect the fractions containing the product and concentrate them under reduced pressure to yield this compound as a solid. The purity and identity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Characterization Data

The structural confirmation of the synthesized this compound is crucial. The following table summarizes the expected characterization data.

Table 2: Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the piperidine ring, the hydroxymethyl group, and the nonyl chain. The integration of the signals will confirm the ratio of protons in the molecule.
¹³C NMR Resonances for the five carbons of the piperidine ring, the hydroxymethyl carbon, and the nine carbons of the nonyl chain.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 290.23.

Biological Signaling Pathways

This compound's therapeutic potential stems from its interaction with specific cellular pathways. Two of its most well-documented mechanisms of action are its role as a chemical chaperone in Gaucher disease and its inhibition of ER α-glucosidases, which is relevant for antiviral therapies.

Mechanism as a Chemical Chaperone in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the gene encoding the enzyme β-glucosidase (GBA1), leading to its misfolding and degradation in the endoplasmic reticulum (ER). NN-DNJ can act as a pharmacological chaperone to rescue the function of certain mutant forms of β-glucosidase.

Gaucher_Disease_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Vesicular Transport cluster_Lysosome Lysosome Misfolded_GBA Misfolded β-Glucosidase (Mutant GBA1) Correctly_Folded_GBA Correctly Folded β-Glucosidase Misfolded_GBA->Correctly_Folded_GBA Binding and Stabilization Proteasomal_Degradation Proteasomal Degradation Misfolded_GBA->Proteasomal_Degradation ER-Associated Degradation (ERAD) NN_DNJ This compound (NN-DNJ) NN_DNJ->Misfolded_GBA Golgi Golgi Apparatus Correctly_Folded_GBA->Golgi Transport Functional_GBA Functional β-Glucosidase Golgi->Functional_GBA Trafficking Ceramide_Glucose Ceramide + Glucose Functional_GBA->Ceramide_Glucose Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Functional_GBA

Figure 1. Chaperone activity of NN-DNJ in Gaucher disease.

As depicted in Figure 1, NN-DNJ binds to the misfolded β-glucosidase in the ER, stabilizing its conformation. This allows the enzyme to pass the ER's quality control system and be transported to the lysosome, where it can carry out its function of hydrolyzing glucosylceramide.

Inhibition of ER α-Glucosidases and N-linked Glycosylation

Many viruses, including influenza and hepatitis C, rely on the host cell's machinery for proper folding and maturation of their envelope glycoproteins. This process, known as N-linked glycosylation, involves the trimming of glucose residues by ER-resident α-glucosidases I and II. NN-DNJ is a potent inhibitor of these enzymes.

ER_Glucosidase_Inhibition_Pathway cluster_ER_Lumen ER Lumen cluster_Virus_Assembly Viral Assembly and Budding Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ (N-linked glycan) Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glycosylation ER_Glucosidase_I_II ER α-Glucosidases I & II Glc3Man9GlcNAc2->ER_Glucosidase_I_II Glucose Trimming Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones) Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Protein Proper Folding Infectious_Virion Infectious Virion Correctly_Folded_Protein->Infectious_Virion Transport & Assembly Misfolded_Protein Misfolded Glycoprotein Non_Infectious_Virion Non-Infectious/ Degraded Virion Misfolded_Protein->Non_Infectious_Virion Degradation or Assembly of Faulty Virions ER_Glucosidase_I_II->Calnexin_Calreticulin Monoglucosylated Glycan for Folding ER_Glucosidase_I_II->Misfolded_Protein Inhibition leads to Persistent Glucosylation NN_DNJ This compound (NN-DNJ) NN_DNJ->ER_Glucosidase_I_II Inhibition

References

N-Nonyldeoxynojirimycin: A Comprehensive Technical Guide to its Impact on Biochemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonyldeoxynojirimycin (N-DNJ) is an N-alkylated derivative of the iminosugar deoxynojirimycin. This synthetic compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent and diverse effects on various biochemical pathways. As a glucose analogue, N-DNJ primarily functions by inhibiting specific enzymes involved in carbohydrate processing, leading to a cascade of cellular effects with therapeutic potential in several disease areas, including lysosomal storage disorders, viral infections, and cancer.

This technical guide provides an in-depth overview of the core biochemical pathways affected by N-DNJ. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action.

Core Biochemical Pathways Affected by this compound

N-DNJ's primary mechanism of action is the competitive inhibition of α-glucosidases and glucosyltransferases. This inhibitory activity disrupts three main biochemical pathways:

  • Glycosphingolipid Biosynthesis: N-DNJ inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. This leads to a reduction in the cellular levels of these lipids.

  • N-linked Oligosaccharide Processing: By inhibiting endoplasmic reticulum (ER) α-glucosidases I and II, N-DNJ disrupts the proper folding of glycoproteins, a critical step in the maturation of many cellular and viral proteins.

  • Chemical Chaperone Activity: In the context of Gaucher disease, N-DNJ can act as a pharmacological chaperone, binding to and stabilizing mutant forms of the enzyme β-glucosidase, thereby facilitating its proper trafficking and function.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of N-DNJ has been quantified against various target enzymes and viral replication. The following tables summarize the key half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values reported in the literature.

Target EnzymeIC50 Value (µM)Cell/SystemReference
Acid α-glucosidase0.42Not specified[1][2][3][4]
α-1,6-glucosidase8.4Not specified[1][2][3][4]
Glucosylceramide Synthase4Mouse RAW cells[1]
Glucosylceramide Synthase0.003SH-SY5Y cells[1]
VirusIC50 Value (µM)Cell LineReference
Bovine Viral Diarrhea Virus (BVDV)2.5MDBK cells[4]
Dengue Virus (DENV)3.3Immature Dendritic Cells[5]
EnzymeKi Value (nM)NotesReference
GBA1 (Lysosomal β-glucosidase)<14The N-nonyl analogue displayed a Ki value of ≪14 nm for GBA1 inhibition.[6]
GBA2 (Non-lysosomal β-glucosidase)43The N-nonyl analogue displayed a Ki of 43 nm for GBA2.[6]

Key Biochemical Pathways and Mechanisms of Action

Inhibition of Glycosphingolipid Biosynthesis

N-DNJ is a potent inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the initial step in the biosynthesis of most glycosphingolipids (GSLs)[7][8][9]. This inhibition occurs at the cytosolic face of the Golgi apparatus[8]. By blocking this crucial step, N-DNJ effectively reduces the cellular pool of glucosylceramide and, consequently, the synthesis of downstream complex GSLs such as gangliosides[1][8]. This "substrate reduction therapy" approach is the basis for its therapeutic potential in GSL storage disorders like Gaucher disease[7][8].

GSL_Biosynthesis_Inhibition cluster_golgi Cytosolic Face of Golgi Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->Complex_GSLs Further glycosylation GCS->GlcCer NDNJ This compound NDNJ->GCS Inhibition

Inhibition of Glycosphingolipid Biosynthesis by N-DNJ.
Disruption of N-linked Oligosaccharide Processing and Antiviral Activity

N-DNJ inhibits the endoplasmic reticulum (ER)-resident enzymes α-glucosidase I and II[4][5]. These enzymes are critical for the initial trimming of glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) that is transferred to nascent polypeptide chains[4][10]. This trimming process is a key step in the calnexin/calreticulin cycle, a major protein quality control system in the ER that ensures the proper folding of glycoproteins[2][11].

By inhibiting α-glucosidases, N-DNJ prevents the removal of glucose residues, leading to the accumulation of improperly folded glycoproteins[4]. This has significant implications for enveloped viruses, which rely on the host cell's machinery for the proper folding and processing of their envelope glycoproteins[10][12]. The misfolded viral glycoproteins are often retained in the ER and targeted for degradation, resulting in a reduction of infectious viral particle secretion[12]. This mechanism is the basis for N-DNJ's broad-spectrum antiviral activity against viruses like Bovine Viral Diarrhea Virus (BVDV) and Dengue Virus (DENV)[4][5].

N_Linked_Glycosylation_Inhibition cluster_er Endoplasmic Reticulum Nascent_Protein Nascent Polypeptide Glycoprotein_Glc3 Glycoprotein (Glc3Man9GlcNAc2) Nascent_Protein->Glycoprotein_Glc3 Glycosylation Glycan Glc3Man9GlcNAc2 Glycan->Glycoprotein_Glc3 Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc1 Monoglucosylated Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glycoprotein_Glc1->Calnexin_Calreticulin Properly_Folded_GP Properly Folded Glycoprotein Viral_Assembly Viral Assembly & Secretion Properly_Folded_GP->Viral_Assembly Misfolded_GP Misfolded Glycoprotein ERAD ER-Associated Degradation (ERAD) Misfolded_GP->ERAD Reduced_Virions Reduced Infectious Virions Misfolded_GP->Reduced_Virions Impaired Assembly Glucosidase_I->Glycoprotein_Glc1 Glucose trimming Glucosidase_I->Misfolded_GP Glucosidase_II α-Glucosidase II Calnexin_Calreticulin->Properly_Folded_GP Proper Folding NDNJ This compound NDNJ->Glucosidase_I Inhibition NDNJ->Glucosidase_II Inhibition

Disruption of N-linked Glycosylation and Viral Assembly by N-DNJ.
Chemical Chaperone Activity in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (also known as glucocerebrosidase)[13][14]. This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes[13][14]. Many mutations, such as the common N370S mutation, cause the enzyme to misfold in the ER and be prematurely degraded by the ER-associated degradation (ERAD) pathway, preventing it from reaching the lysosome[13][15].

N-DNJ, at sub-inhibitory concentrations, can act as a pharmacological chaperone[13][14]. It binds to the active site of the misfolded β-glucosidase in the ER, stabilizing its conformation and allowing it to pass the ER quality control checkpoints[13][16]. The stabilized enzyme can then be trafficked through the Golgi apparatus to the lysosome, where it can partially restore the degradation of glucosylceramide[13].

Gaucher_Chaperone_Therapy cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_lysosome Lysosome Mutant_GBA1 Mutant GBA1 mRNA Misfolded_GCase Misfolded β-glucosidase Mutant_GBA1->Misfolded_GCase Translation & Folding ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD NDNJ This compound (Chaperone) Misfolded_GCase->NDNJ Stabilized_GCase Stabilized β-glucosidase NDNJ->Stabilized_GCase Binding & Stabilization Functional_GCase Functional β-glucosidase Stabilized_GCase->Functional_GCase Trafficking GlcCer_Degradation Glucosylceramide Degradation Functional_GCase->GlcCer_Degradation GlcCer_Accumulation Glucosylceramide Accumulation

Chaperone Activity of N-DNJ in Gaucher Disease.

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay measures the ability of N-DNJ to inhibit the activity of α-glucosidase. A common method involves a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate[17][18][19][20].

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae or other sources.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG).

    • This compound (N-DNJ).

    • Phosphate buffer (pH 6.8).

    • Sodium carbonate (Na2CO3) solution.

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare serial dilutions of N-DNJ in phosphate buffer.

    • In a 96-well plate, add the α-glucosidase solution to each well.

    • Add the N-DNJ dilutions to the respective wells and pre-incubate at 37°C for a defined period (e.g., 10-20 minutes).

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each N-DNJ concentration and determine the IC50 value.

Glucosylceramide Synthase Inhibition Assay

This assay determines the inhibitory effect of N-DNJ on glucosylceramide synthase activity. A common approach involves using a fluorescently labeled ceramide analogue[21][22][23][24].

  • Materials:

    • Cell line expressing glucosylceramide synthase (e.g., SH-SY5Y or RAW cells).

    • N-DNJ.

    • Fluorescently labeled ceramide (e.g., NBD-C6-ceramide).

    • Cell lysis buffer.

    • High-performance liquid chromatography (HPLC) system with a fluorescence detector.

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Treat the cells with varying concentrations of N-DNJ for a specified duration.

    • Lyse the cells and collect the cell lysates.

    • Incubate the cell lysates with the fluorescently labeled ceramide substrate and UDP-glucose.

    • Stop the enzymatic reaction.

    • Extract the lipids from the reaction mixture.

    • Analyze the lipid extract by HPLC to separate and quantify the fluorescently labeled glucosylceramide product.

    • Determine the percentage of inhibition of glucosylceramide synthesis at each N-DNJ concentration to calculate the IC50 value.

Antiviral Activity Assay (BVDV Plaque Reduction Assay)

This assay is used to determine the concentration of N-DNJ that inhibits the replication of an enveloped virus, such as Bovine Viral Diarrhea Virus (BVDV)[5][13].

  • Materials:

    • MDBK (Madin-Darby Bovine Kidney) cells.

    • Bovine Viral Diarrhea Virus (BVDV).

    • N-DNJ.

    • Cell culture medium and supplements.

    • Agarose or methylcellulose for overlay.

    • Crystal violet or an antibody for immunostaining for plaque visualization.

  • Procedure:

    • Seed MDBK cells in 6-well plates and grow to confluency.

    • Prepare serial dilutions of N-DNJ in cell culture medium.

    • Pre-treat the confluent cell monolayers with the N-DNJ dilutions for a defined period.

    • Infect the cells with a known titer of BVDV.

    • After an adsorption period, remove the virus inoculum and add an overlay medium containing the respective concentrations of N-DNJ.

    • Incubate the plates for several days to allow for plaque formation.

    • Fix the cells and stain with crystal violet to visualize and count the plaques. Alternatively, use an antibody against a viral protein for immunostaining.

    • Calculate the percentage of plaque reduction at each N-DNJ concentration compared to an untreated virus control to determine the IC50 value.

Chemical Chaperone Activity Assay (Fibroblast Culture)

This assay assesses the ability of N-DNJ to increase the activity of mutant β-glucosidase in fibroblasts from Gaucher disease patients[13][15].

  • Materials:

    • Primary skin fibroblasts from a Gaucher disease patient (e.g., with the N370S mutation).

    • N-DNJ.

    • Cell culture medium and supplements.

    • A fluorogenic substrate for β-glucosidase (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).

    • Cell lysis buffer.

    • Fluorometer.

  • Procedure:

    • Culture the patient-derived fibroblasts in multi-well plates.

    • Treat the cells with sub-inhibitory concentrations of N-DNJ for several days (e.g., 4-9 days).

    • Wash the cells to remove the compound.

    • Lyse the cells to release the intracellular enzymes.

    • Measure the β-glucosidase activity in the cell lysates by adding the fluorogenic substrate and measuring the fluorescence of the released product over time.

    • Normalize the enzyme activity to the total protein concentration in the lysate.

    • Compare the β-glucosidase activity in N-DNJ-treated cells to that in untreated cells to determine the fold-increase in enzyme activity.

Clinical Perspective

While this compound has demonstrated significant therapeutic potential in preclinical studies, there is currently a lack of publicly available information on clinical trials specifically for this compound. However, related N-alkylated deoxynojirimycin derivatives, such as N-butyldeoxynojirimycin (Miglustat), have undergone clinical development and received regulatory approval for the treatment of Gaucher disease[8]. The extensive research on N-DNJ provides a strong foundation for its potential future clinical evaluation in various therapeutic areas.

Conclusion

This compound is a multifaceted small molecule with well-defined inhibitory effects on key enzymes in glycosphingolipid biosynthesis and N-linked oligosaccharide processing. Its ability to act as a substrate-reducing agent, an antiviral compound, and a chemical chaperone underscores its therapeutic versatility. The quantitative data on its inhibitory potency and the detailed understanding of its mechanisms of action provide a solid framework for further research and development. The experimental protocols outlined in this guide offer a starting point for researchers seeking to investigate the biochemical and cellular effects of N-DNJ and other related iminosugars. Continued exploration of this compound and its derivatives holds promise for the development of novel therapies for a range of human diseases.

References

The Iminosugar 1-Deoxynojirimycin: A Technical Guide to its Discovery, Origin, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, stands as a compelling natural product with significant therapeutic promise, particularly in the management of type 2 diabetes. Initially discovered through chemical synthesis, its subsequent identification in a variety of natural sources, including mulberry plants and microorganisms, has paved the way for extensive research into its bioactivities and mechanisms of action. This technical guide provides an in-depth exploration of the discovery and origin of DNJ and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the quantitative distribution of DNJ in various natural sources, outlines experimental protocols for its extraction, purification, and analysis, and elucidates its biosynthetic and signaling pathways through detailed diagrams.

Discovery and Origin of 1-Deoxynojirimycin (DNJ)

The journey of 1-deoxynojirimycin (DNJ) began not in a natural source, but in a laboratory. It was first prepared in 1966 by the catalytic reduction of nojirimycin, an iminosugar antibiotic isolated from Streptomyces species.[1] A decade later, DNJ itself was isolated from a natural source, the roots of mulberry trees (Morus alba).[1][2] This discovery marked a significant turning point, shifting the focus towards exploring the natural origins and therapeutic potential of this potent α-glucosidase inhibitor.[3][4]

DNJ is a polyhydroxylated piperidine alkaloid, structurally analogous to D-glucose, with the ring oxygen replaced by a nitrogen atom.[5][6] This unique structure is the basis for its biological activity. Its chemical stability, greater than that of its precursor nojirimycin, has made it a more attractive candidate for pharmaceutical development.[5]

Natural Sources of DNJ

Subsequent to its discovery in mulberry, DNJ has been identified in a range of other plants, as well as in various bacterial and fungal species.

  • Plants: The primary plant source of DNJ is the mulberry tree (Morus spp.), where it is found in the leaves, roots, bark, and fruit.[3][7] Other plant species known to contain DNJ include Commelina communis (dayflower) and Hyacinthus orientalis (hyacinth).[5]

  • Microorganisms: Several bacterial genera are known to produce DNJ, most notably Bacillus and Streptomyces.[3][5][8] Fermentation of these microorganisms offers a promising alternative to extraction from plant sources for the large-scale production of DNJ.[5]

Discovery of DNJ Derivatives

The therapeutic potential of DNJ has spurred the development and discovery of several derivatives with enhanced or novel bioactivities. Some of these are synthetic modifications of the parent molecule, while others are naturally occurring.

  • Miglitol (N-hydroxyethyl-DNJ): This synthetic derivative of DNJ is an approved medication for the treatment of type 2 diabetes.[5][9]

  • Miglustat (N-butyl-DNJ): Another synthetic derivative, miglustat, is used in the treatment of Gaucher disease, a rare genetic disorder.[8][10]

  • Fagomine: This iminosugar, a positional isomer of DNJ, was first isolated from buckwheat (Fagopyrum esculentum).[2][11] It has also been found in various other plants, including mulberry species.[2]

Data Presentation: Quantitative Analysis of DNJ

The concentration of DNJ varies significantly depending on the source, species, and even the part of the plant. The following tables summarize the quantitative data on DNJ content in mulberry leaves and the yields from microbial fermentation.

Table 1: 1-Deoxynojirimycin (DNJ) Content in Leaves of Various Morus Species

Morus Species/VarietyDNJ Content (mg/g dry weight)Reference(s)
Morus alba (K-2)2.72[12][13]
Morus alba (S-13)1.35[12][13]
Morus alba (S-34)0.72[12][13]
Morus alba (V-1)0.68[12][13]
Morus cathayana (Mature Leaves)2.90[14]
Morus spp. (132 varieties)0.1341 - 1.472[1]
Morus spp. (Italian cultivars)0.44 - 7.07[15]

Table 2: Production of 1-Deoxynojirimycin (DNJ) by Microbial Fermentation

MicroorganismCulture Conditions/OptimizationDNJ Titer (mg/L)Reference(s)
Bacillus amyloliquefaciens AS385Medium supplemented with sorbitol460[16]
Bacillus subtilis subsp. inaquosorum KCTC 13429 (Wild-type)Cultured in 5% defatted soybean meal~125[17]
Bacillus subtilis I.247 (Mutant)Optimized medium (3.4% sorbitol, 2.4% yeast extract)359[17]
Bacillus subtilis I.247 (with DNJ biosynthetic gene cluster)Optimized medium773[17]
Streptomyces lavendulaeOptimized fermentation strategy~231[18]
Streptomyces sp. SID9135Optimized medium (lactose and soybean meal)~640[18][19]
Streptomyces lavendulae TB-412Optimized conditions (soluble starch, pH, temp, time)42.875[20]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of DNJ.

Protocol for Extraction and Purification of DNJ from Morus alba Leaves

This protocol is based on a combination of macroporous and ion-exchange resin chromatography.[19][21][22][23]

1. Extraction: a. Dry and powder mulberry leaves. b. Reflux the powdered leaves with water (1:8 w/v) at 100°C for 30 minutes. Repeat the extraction on the residue.[23] c. Combine the extracts and concentrate under vacuum to obtain a crude extract.

2. Alcohol Precipitation: a. To the concentrated extract, add ethanol (95% v/v) to a final concentration of 80% (v/v) to precipitate macromolecules. b. Allow the mixture to stand at 4°C overnight. c. Centrifuge to remove the precipitate and collect the supernatant. d. Concentrate the supernatant under vacuum.

3. Macroporous Resin Chromatography (Initial Purification): a. Adjust the pH of the concentrated supernatant to 4.0. b. Load the solution onto a pre-equilibrated AB-8 macroporous resin column. c. Wash the column with deionized water to remove unbound impurities. d. The DNJ-containing fraction will be in the flow-through and initial wash, as DNJ has low affinity for this resin under these conditions. Collect this fraction.[21]

4. Cation Exchange Chromatography (DNJ Enrichment): a. Load the collected fraction onto a pre-equilibrated 732H strong acid cation exchange resin column. b. Wash the column with deionized water to remove neutral and anionic impurities. c. Elute the bound DNJ using a gradient of aqueous ammonia solution (e.g., 0.3 M followed by 0.5 M NH₃·H₂O).[21][22] d. Collect the fractions and monitor for the presence of DNJ using a suitable analytical method (e.g., TLC or HPLC). Fractions with a pH of 9.0-10.0 typically contain the purified DNJ.[22]

5. Final Purification (Optional): a. For higher purity, the DNJ-containing fractions can be further purified by silica gel column chromatography or recrystallization.

Protocol for Isolation and Purification of DNJ from Bacillus subtilis Fermentation Broth

This protocol is adapted from methods described for purifying α-glucosidase inhibitors from Bacillus subtilis fermentation.[24][25]

1. Fermentation and Biomass Removal: a. Culture Bacillus subtilis in a suitable production medium (e.g., containing defatted soybean meal and sorbitol) under optimized conditions.[16][17] b. After the fermentation period, centrifuge the culture broth at high speed (e.g., 10,000 x g) to remove bacterial cells.

2. Initial Purification by Membrane Dialysis: a. Place the cell-free supernatant in a dialysis bag with a low molecular weight cutoff (e.g., 1 kDa). b. Dialyze against deionized water to remove high molecular weight impurities such as proteins and polysaccharides.[24]

3. Activated Charcoal Adsorption: a. Treat the dialysate with activated charcoal to adsorb pigments and other hydrophobic impurities. b. Stir the mixture for a defined period and then remove the charcoal by filtration or centrifugation.

4. Ion-Exchange Chromatography: a. Apply the clarified solution to a CM-Sepharose (weak cation exchanger) or a strong cation exchange column as described in Protocol 3.1, step 4.[24] b. Elute with a salt or pH gradient to separate DNJ from other charged molecules.

5. Final Purification: a. Further purify the DNJ-containing fractions using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[24] b. Identify the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[24][25]

Protocol for Quantitative Analysis of DNJ by HPLC

This protocol details a common method for DNJ quantification using pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by reverse-phase HPLC.[2][7][26]

1. Sample Preparation and Extraction: a. Weigh 100 mg of powdered dry mulberry leaf sample. b. Add 10 mL of 0.05 M HCl and sonicate for 30 minutes. c. Centrifuge at 10,000 rpm for 20 minutes and collect the supernatant.[26]

2. Derivatization: a. Mix 10 µL of the sample extract (or standard solution) with 10 µL of 0.4 M potassium borate buffer (pH 8.5). b. Add 20 µL of 5 mM FMOC-Cl in acetonitrile. c. Vortex and incubate at room temperature for 20 minutes. d. Add 10 µL of 0.1 M glycine to stop the reaction. e. Dilute the mixture with 950 µL of 0.1% aqueous acetic acid.[7][26] f. Filter the solution through a 0.22 µm syringe filter before injection.[26]

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with acetonitrile and 0.1% acetic acid in water (50:50, v/v).[7][26]
  • Flow Rate: 1.0 mL/min.[7][26]
  • Column Temperature: 25°C.[26]
  • Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm, or a UV detector at 254 nm.[7][26]
  • Injection Volume: 10 µL.[26]

4. Quantification: a. Prepare a series of standard solutions of DNJ of known concentrations and derivatize them following the same procedure. b. Construct a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of DNJ in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization: Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic and signaling pathways related to DNJ.

Biosynthetic Pathway of Deoxynojirimycin in Morus alba

G cluster_0 Lysine Biosynthesis Pathway cluster_1 DNJ Biosynthesis from Lysine Aspartate Aspartate Aspartate-semialdehyde Aspartate-semialdehyde Aspartate->Aspartate-semialdehyde LysC, ASD Tetrahydrodipicolinate Tetrahydrodipicolinate Aspartate-semialdehyde->Tetrahydrodipicolinate DapA, DapB LL-Diaminopimelate LL-Diaminopimelate Tetrahydrodipicolinate->LL-Diaminopimelate ALD/AGD meso-Diaminopimelate meso-Diaminopimelate LL-Diaminopimelate->meso-Diaminopimelate DapF L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine LysA Cadaverine Cadaverine L-Lysine->Cadaverine LdcC/cadA 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal AOC2/3 Δ¹-Piperideine Δ¹-Piperideine 5-Aminopentanal->Δ¹-Piperideine Hydroxylated Intermediates Hydroxylated Intermediates Δ¹-Piperideine->Hydroxylated Intermediates CYP450s Fagomine Fagomine Hydroxylated Intermediates->Fagomine Reduction 1-Deoxynojirimycin 1-Deoxynojirimycin Hydroxylated Intermediates->1-Deoxynojirimycin Hydroxylation, Reduction

Caption: Proposed biosynthetic pathway of DNJ from lysine in Morus alba.

Biosynthetic Pathway of Deoxynojirimycin in Bacillus subtilis

G D-Glucose D-Glucose Fructose-6-phosphate Fructose-6-phosphate D-Glucose->Fructose-6-phosphate Glycolysis 2-amino-2-deoxy-D-mannitol-6-phosphate 2-amino-2-deoxy-D-mannitol-6-phosphate Fructose-6-phosphate->2-amino-2-deoxy-D-mannitol-6-phosphate gabT1 (Transaminase) 2-amino-2-deoxy-D-mannitol (ADM) 2-amino-2-deoxy-D-mannitol (ADM) 2-amino-2-deoxy-D-mannitol-6-phosphate->2-amino-2-deoxy-D-mannitol (ADM) yktc1 (Phosphatase) Mannonojirimycin Mannonojirimycin 2-amino-2-deoxy-D-mannitol (ADM)->Mannonojirimycin gutB1 (Oxidoreductase), Cyclization Nojirimycin Nojirimycin Mannonojirimycin->Nojirimycin Epimerization 1-Deoxynojirimycin 1-Deoxynojirimycin Nojirimycin->1-Deoxynojirimycin Dehydration, Reduction

Caption: Biosynthesis of DNJ from D-glucose in Bacillus subtilis.

Signaling Pathways Modulated by Deoxynojirimycin

G cluster_0 Insulin Signaling Pathway cluster_1 AMPK Signaling Pathway DNJ DNJ Insulin Receptor (IR) Insulin Receptor (IR) DNJ->Insulin Receptor (IR) Enhances Phosphorylation IRS1 IRS1 Insulin Receptor (IR)->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake DNJ_AMPK DNJ AMPK AMPK DNJ_AMPK->AMPK Activates FASN FASN AMPK->FASN Inhibits RhoB RhoB AMPK->RhoB Activates NF-κB NF-κB RhoB->NF-κB Inhibits VSMC Migration VSMC Migration NF-κB->VSMC Migration Inhibits

Caption: Modulation of Insulin and AMPK signaling pathways by DNJ.

Conclusion

1-Deoxynojirimycin and its derivatives represent a fascinating class of iminosugars with a rich history of discovery and a promising future in therapeutic applications. From its initial synthesis to its widespread identification in nature, the journey of DNJ has highlighted the importance of exploring natural products for novel drug leads. This technical guide has provided a comprehensive overview of the discovery, origin, quantitative analysis, experimental protocols, and key signaling pathways associated with DNJ. The presented data and methodologies offer a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable molecule and its derivatives in addressing metabolic diseases and beyond. The continued investigation into the biosynthesis and biological activities of DNJ will undoubtedly lead to new innovations in drug development and human health.

References

N-Nonyldeoxynojirimycin: A Technical Guide to its Effects on Glycosphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nonyldeoxynojirimycin (N-DNJ), a synthetic derivative of the iminosugar deoxynojirimycin, is a potent inhibitor of glycosphingolipid (GSL) biosynthesis. By competitively targeting glucosylceramide synthase, the enzyme responsible for the initial glucosylation of ceramide, N-DNJ effectively reduces the production of a wide array of downstream GSLs. This targeted inhibition has significant implications for the study and potential treatment of various conditions where GSL metabolism is dysregulated, including lysosomal storage disorders and certain metabolic diseases. This technical guide provides an in-depth overview of the mechanism of action of N-DNJ, its quantitative effects on GSL levels, detailed experimental protocols for assessing its activity, and a visualization of its impact on key cellular signaling pathways.

Introduction to this compound and Glycosphingolipid Metabolism

Glycosphingolipids are a class of lipids characterized by a ceramide backbone linked to a glycan chain. They are integral components of cellular membranes and play crucial roles in a multitude of cellular processes, including signal transduction, cell-cell recognition, and modulation of membrane protein function. The biosynthesis of most GSLs begins with the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).

This compound (NN-DNJ or N-DNJ) is an N-alkylated derivative of deoxynojirimycin, a glucose analogue. The addition of the nonyl group increases its hydrophobicity, enhancing its interaction with the membrane-bound GCS and improving its cellular uptake and retention compared to its parent compound. By inhibiting GCS, N-DNJ serves as a powerful tool for "substrate reduction therapy," a strategy aimed at decreasing the accumulation of GSLs in pathological conditions.

Mechanism of Action of this compound

N-DNJ acts as a competitive inhibitor of glucosylceramide synthase. Its iminosugar headgroup mimics the transition state of the glucose molecule during its transfer from UDP-glucose to ceramide, allowing it to bind to the active site of GCS. The N-nonyl chain further enhances its binding affinity and inhibitory potency. This inhibition is the primary mechanism through which N-DNJ exerts its effects on GSL metabolism.

Quantitative Effects on Glycosphingolipid Metabolism

The inhibition of glucosylceramide synthase by N-DNJ leads to a dose-dependent reduction in the cellular levels of various glycosphingolipids. While specific quantitative data for N-DNJ across a wide range of GSLs and cell types is dispersed in the literature, studies on closely related N-alkylated deoxynojirimycin analogues provide valuable insights into its potent effects.

Table 1: Inhibitory Potency of this compound on Glucosylceramide Synthase

ParameterValueCell LineReference
IC504 µMMouse RAW cells[1]

Table 2: Dose-Dependent Effects of a Structurally Related GCS Inhibitor (AMP-DNM) on Glycosphingolipid Levels in Mouse Tissues

Data from a study on N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM), a potent N-alkylated deoxynojirimycin GCS inhibitor, after 14 days of treatment.[2]

TissueTreatmentGlucosylceramide Reduction (%)GM3 Ganglioside Reduction (%)
Liver25 mg/kg/day AMP-DNM41 ± 528 ± 6
Muscle25 mg/kg/day AMP-DNMSignificant reduction (specific % not stated)Significant reduction (specific % not stated)

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methods used to assess the activity of GCS inhibitors.[3][4]

Objective: To determine the in vitro inhibitory activity of this compound on glucosylceramide synthase.

Materials:

  • Microsomal fraction containing GCS (prepared from cultured cells or tissue homogenates)

  • This compound (N-DNJ)

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl2)

  • Reaction termination solvent (e.g., chloroform:methanol, 2:1 v/v)

  • High-Performance Thin-Layer Chromatography (HPTLC) system

  • Fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a known concentration of the microsomal fraction, and the fluorescent ceramide substrate.

  • Add varying concentrations of N-DNJ to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubate the mixtures at 37°C for 15 minutes.

  • Initiate the reaction by adding UDP-glucose.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the termination solvent.

  • Extract the lipids.

  • Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using HPTLC.

  • Quantify the amount of product formed using a fluorescence detector.

  • Calculate the percentage of inhibition for each N-DNJ concentration and determine the IC50 value.

Analysis of Cellular Glycosphingolipid Levels by HPLC

This protocol is based on established methods for the analysis of GSLs in cultured cells treated with N-alkylated deoxynojirimycin analogues.[5]

Objective: To quantify the changes in the cellular profile of glycosphingolipids following treatment with this compound.

Materials:

  • Cultured cells

  • This compound (N-DNJ)

  • Cell lysis buffer

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Ceramide glycanase

  • Fluorescent labeling agent (e.g., 2-aminobenzamide)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and an amide-based column

Procedure:

  • Culture cells in the presence of varying concentrations of N-DNJ for a specified period (e.g., 48-72 hours). Include an untreated control group.

  • Harvest and lyse the cells.

  • Extract the total cellular lipids using a chloroform:methanol:water extraction method.

  • Release the oligosaccharide chains from the GSLs by enzymatic digestion with ceramide glycanase.

  • Label the released oligosaccharides with a fluorescent tag (e.g., 2-aminobenzamide).

  • Analyze the fluorescently labeled oligosaccharides by normal-phase HPLC.

  • Identify and quantify individual GSL-derived oligosaccharides based on their retention times compared to known standards.

  • Calculate the dose-dependent reduction of each GSL species in response to N-DNJ treatment.

Signaling Pathways and Logical Relationships

The reduction of glycosphingolipids by this compound can have profound effects on various cellular signaling pathways. Below are diagrams illustrating some of these key relationships.

GSL_Biosynthesis_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Complex_GSLs Complex GSLs (e.g., GM3, Gb3) Lactosylceramide->Complex_GSLs Various Glycosyltransferases GCS->Glucosylceramide N_DNJ This compound N_DNJ->GCS Insulin_Signaling_Modulation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 P GM3 GM3 Ganglioside GM3->Insulin_Receptor Inhibits Autophosphorylation PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT P GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor N_DNJ This compound GCS GCS N_DNJ->GCS GCS->GM3 leads to reduced GM3 Ceramide_Apoptosis_Pathway N_DNJ This compound GCS Glucosylceramide Synthase (GCS) N_DNJ->GCS Ceramide Ceramide Accumulation GCS->Ceramide Inhibition may lead to ceramide accumulation Mitochondria Mitochondria Ceramide->Mitochondria Induces stress Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

References

In Vivo Effects of N-Nonyldeoxynojirimycin on Glycogen Breakdown: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonyldeoxynojirimycin (N-DNJ) is an imino sugar and a derivative of deoxynojirimycin that has garnered significant interest for its therapeutic potential, including antiviral and anti-tumor activities.[1] A key aspect of its biological activity is its influence on carbohydrate metabolism, specifically its ability to inhibit glycogen breakdown.[1][2] This technical guide provides an in-depth overview of the in vivo effects of N-DNJ on glycogenolysis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways.

Mechanism of Action: Inhibition of Glycosidases

This compound primarily exerts its effects on glycogen metabolism by inhibiting specific α-glucosidases.[2] In vivo studies have demonstrated that N-DNJ is a potent inhibitor of two key enzymes involved in glycogen catabolism:

  • Acid α-glucosidase (GAA): This lysosomal enzyme is responsible for the degradation of glycogen that enters the lysosome through autophagy.[2]

  • α-1,6-glucosidase: This is a component of the glycogen debranching enzyme complex located in the cytosol. It is responsible for hydrolyzing the α-1,6 glycosidic bonds at the branch points of glycogen, releasing free glucose.[2]

By inhibiting these enzymes, N-DNJ effectively hinders the breakdown of glycogen in both the lysosomes and the cytosol, leading to an accumulation of glycogen in tissues, particularly the liver and skeletal muscle.[2][3] Notably, the inhibitory action of N-DNJ and related imino sugars on glycogenolysis does not appear to involve the modulation of glycogen phosphorylase a, the key regulatory enzyme in the main glycogenolytic pathway.[4]

Quantitative Effects of this compound on Glycogen Levels

In vivo studies in mouse models have provided quantitative data on the dose-dependent and long-term effects of N-DNJ on tissue glycogen content. The administration of N-DNJ leads to a significant increase in glycogen levels in both the liver and skeletal muscle.

TissueSpecies/ModelDosageDurationEffect on Glycogen ContentReference
LiverFasting Mice≥50 mg/kg/day-Dose-dependent inhibition of glycogen breakdown[1]
LiverFasting Mice250 mg/kg/day30 daysSignificant increase to 526 mmol/g wet weight[1]
LiverFasting Mice250 mg/kg/day50-120 daysEffect plateaued and was sustained[1]
Skeletal Muscle (Gastrocnemius)Fed and Fasting Mice10-250 mg/kg/day1-120 daysGlycogen accumulation observed[1]
HeartMice10-250 mg/kg/day1-120 daysOccasional glycogen deposition observed[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Glycogen Breakdown and Inhibition by this compound

The following diagram illustrates the dual pathways of glycogen breakdown in the cytosol and lysosomes, highlighting the points of inhibition by N-DNJ.

Glycogen_Breakdown_Inhibition cluster_cytosol Cytosolic Pathway cluster_lysosome Lysosomal Pathway Glycogen Glycogen GP Glycogen Phosphorylase Glycogen->GP α-1,4 bonds GDE_transferase Debranching Enzyme (4-α-glucanotransferase) Glycogen->GDE_transferase Limit Dextrin Lysosome Lysosome Glycogen->Lysosome Autophagy G1P Glucose-1-Phosphate GP->G1P GDE_glucosidase Debranching Enzyme (α-1,6-glucosidase) GDE_transferase->GDE_glucosidase Glucose_cytosol Glucose GDE_glucosidase->Glucose_cytosol α-1,6 bonds NDNJ_cytosol This compound NDNJ_cytosol->GDE_glucosidase GAA Acid α-glucosidase (GAA) Lysosome->GAA Glucose_lysosome Glucose GAA->Glucose_lysosome NDNJ_lysosome This compound NDNJ_lysosome->GAA

Caption: Inhibition of cytosolic and lysosomal glycogenolysis by this compound.

General Experimental Workflow for In Vivo Studies

This diagram outlines a typical experimental workflow for investigating the effects of N-DNJ on glycogen metabolism in a mouse model.

Experimental_Workflow start Start: Animal Acclimatization treatment Treatment Groups: - Vehicle Control - N-DNJ (various doses) start->treatment administration Drug Administration (e.g., Dietary Admixture, Oral Gavage) treatment->administration duration Treatment Duration (e.g., Acute, Chronic) administration->duration fasting Fasting/Fed State Protocol duration->fasting euthanasia Euthanasia & Tissue Collection (Liver, Skeletal Muscle) fasting->euthanasia processing Tissue Homogenization euthanasia->processing glycogen_assay Glycogen Content Assay processing->glycogen_assay enzyme_assay Enzyme Activity Assays (optional) processing->enzyme_assay analysis Data Analysis & Interpretation glycogen_assay->analysis enzyme_assay->analysis

Caption: A generalized workflow for in vivo N-DNJ studies on glycogen metabolism.

Experimental Protocols

The following are generalized protocols based on common methodologies cited in the literature for the in vivo study of glycogen metabolism.

Animal Models and Drug Administration
  • Animal Model: Male Swiss albino mice are a commonly used model.[5] Animals should be housed in a controlled environment with ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting).

  • Drug Formulation: this compound can be dissolved in a suitable vehicle such as sterile water or saline.

  • Administration Method:

    • Dietary Admixture: For chronic studies, N-DNJ can be mixed into the rodent chow at specified concentrations (e.g., mg/kg of food). This method allows for continuous, non-invasive administration.

    • Oral Gavage: For acute or precise dose-delivery studies, N-DNJ solution can be administered directly into the stomach using a gavage needle. This ensures accurate dosing but can induce stress in the animals.

Tissue Collection and Processing
  • At the end of the treatment period, mice are euthanized by an approved method (e.g., cervical dislocation or CO₂ asphyxiation).

  • The liver and specific skeletal muscles (e.g., gastrocnemius) are rapidly excised, weighed, and immediately freeze-clamped in liquid nitrogen to halt metabolic processes.

  • Tissues are stored at -80°C until analysis.

Glycogen Content Assay (General Protocol)

This protocol is a generalized method for the determination of glycogen content in tissue samples.

  • Tissue Homogenization: A known weight of frozen tissue (e.g., 50-100 mg) is homogenized in a suitable buffer (e.g., 0.03 N HCl).

  • Hydrolysis: The homogenate is subjected to alkaline hydrolysis (e.g., with 30% KOH) at high temperature (e.g., 100°C) to digest the tissue and solubilize the glycogen.

  • Glycogen Precipitation: Glycogen is precipitated from the digest by the addition of ethanol. The sample is then centrifuged, and the supernatant is discarded. The glycogen pellet is washed with ethanol to remove impurities.

  • Acid Hydrolysis: The purified glycogen pellet is hydrolyzed to glucose units by incubation with a strong acid (e.g., 2 N H₂SO₄) at high temperature.

  • Glucose Quantification: The resulting glucose concentration is determined using a colorimetric or fluorometric glucose assay kit, following the manufacturer's instructions.

  • Calculation: The glycogen content is calculated based on the amount of glucose released and is typically expressed as µmol or mg of glycogen per gram of wet tissue weight.

α-Glucosidase Activity Assay (General Principle)
  • Tissue Homogenate Preparation: A portion of the frozen tissue is homogenized in a suitable lysis buffer.

  • Incubation with Substrate: The tissue homogenate is incubated with a specific substrate for α-glucosidase (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for a fluorometric assay or p-nitrophenyl-α-D-glucopyranoside for a colorimetric assay).

  • Detection of Product: The activity of the enzyme is determined by measuring the rate of product formation (e.g., the fluorescent 4-methylumbelliferone or the colored p-nitrophenol) using a microplate reader.

  • Calculation: The enzyme activity is calculated based on a standard curve and normalized to the protein concentration of the tissue homogenate.

Conclusion

This compound is a potent inhibitor of glycogen breakdown in vivo, acting through the inhibition of acid α-glucosidase and α-1,6-glucosidase. This leads to a dose-dependent and sustained accumulation of glycogen in both the liver and skeletal muscle. The methodologies outlined in this guide provide a framework for the continued investigation of N-DNJ and other imino sugars as potential therapeutic agents for a variety of conditions where modulation of glycogen metabolism may be beneficial. Further research is warranted to fully elucidate the long-term physiological consequences of sustained glycogen accumulation induced by N-DNJ.

References

Antiviral properties of N-Nonyldeoxynojirimycin against flaviviruses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Antiviral Properties of N-Nonyldeoxynojirimycin Against Flaviviruses

Introduction

This compound (N-DNJ or NN-DNJ) is an alkylated iminosugar, a class of carbohydrate-mimicking compounds known for their biological activities.[1] As a derivative of deoxynojirimycin (DNJ), N-DNJ functions primarily as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II.[2][3] These enzymes are critical for the proper folding of N-linked glycoproteins, a process that is essential for the lifecycle of many enveloped viruses.[3] The Flavivirus genus, which includes significant human pathogens such as Dengue virus (DENV), Japanese encephalitis virus (JEV), West Nile virus (WNV), Zika virus (ZIKV), and Yellow fever virus (YFV), relies on this host cell machinery for the maturation of its structural glycoproteins.[4][5] Consequently, N-DNJ has emerged as a broad-spectrum antiviral candidate that targets a host-dependent step in viral replication, offering a high barrier to the development of drug resistance.[6][7] This guide provides a detailed overview of the antiviral properties, mechanism of action, and experimental evaluation of N-DNJ against flaviviruses.

Mechanism of Antiviral Action

The primary antiviral mechanism of N-DNJ against flaviviruses is the inhibition of the host's N-linked glycosylation pathway within the endoplasmic reticulum.[4][8]

  • Inhibition of ER α-Glucosidases: Flavivirus envelope (E) and precursor membrane (prM) proteins are glycoproteins that possess N-linked glycans.[4] During their synthesis and translocation into the ER, these glycans are sequentially trimmed by host enzymes. ER α-glucosidases I and II are responsible for removing the terminal glucose residues from the high-mannose N-linked glycans attached to these nascent viral proteins.[2][3] N-DNJ, as a glucose analogue, competitively inhibits these enzymes.[2]

  • Disruption of Chaperone-Mediated Folding: The removal of glucose residues is a critical quality control step that allows the viral glycoproteins to interact with ER-resident chaperones, such as calnexin and calreticulin.[2][5] This interaction is essential for their correct folding, oligomerization, and maturation.[4] By preventing glucose trimming, N-DNJ disrupts the association between flaviviral glycoproteins (prM, E, and the non-structural protein NS1) and the chaperone calnexin.[4][8]

  • Impaired Virion Assembly and Secretion: The resulting misfolded glycoproteins are retained within the ER, often targeted for degradation, and are not efficiently transported to the site of virion assembly.[4] This leads to a significant reduction in the secretion of viral glycoproteins E and NS1 and ultimately inhibits the formation and release of infectious viral particles.[4][8] Studies have confirmed that N-DNJ acts at a post-adsorption step of the viral life cycle.[9]

  • Reduced Viral RNA Replication: In addition to its primary effect on glycoprotein processing, N-DNJ treatment has been observed to decrease the levels of Dengue virus RNA replication.[4][9] This may be a secondary effect resulting from the reduced levels of the NS1 glycoprotein, which is known to play a role in the flavivirus replication complex.[4]

N-DNJ Mechanism of Action cluster_ER Endoplasmic Reticulum (ER) cluster_Inhibition cluster_Outcome Nascent Nascent Flavivirus Glycoproteins (prM, E, NS1) with N-linked Glycans Glucosidase ER α-Glucosidases I & II Nascent->Glucosidase Glucose Trimming Calnexin ER Chaperone (Calnexin/Calreticulin) Glucosidase->Calnexin Enables Binding Misfolded Misfolded Glycoproteins (Retained in ER) Glucosidase->Misfolded Inhibition leads to Folded Correctly Folded Glycoproteins Calnexin->Folded Promotes Correct Folding Assembly Virion Assembly & Egress Folded->Assembly Inhibition Inhibition of Virion Release Misfolded->Inhibition NDNJ This compound (N-DNJ) NDNJ->Glucosidase Inhibits

Caption: Mechanism of N-DNJ antiviral action against flaviviruses.

Quantitative Antiviral Activity

The antiviral potency of N-DNJ has been evaluated against several flaviviruses in vitro. The tables below summarize key quantitative data, including the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀), which indicates the therapeutic window of the compound.

Virus Virus Strain Cell Line EC₅₀ (µM) Reference
Dengue Virus (DENV)Serotype 2 (DEN-2)BHK-21Substantially blocked at lower concentrations than JEV[4][8][9]
Dengue Virus (DENV)DENV-CVero1.1[10]
Dengue Virus (DENV)Not SpecifiedMDMΦs1.2 - 10.6 (for various DNJ derivatives)[1]
Japanese Encephalitis Virus (JEV)Not SpecifiedBHK-21Inhibited in a dose-dependent manner[4][8][9]
West Nile Virus (WNV)Not SpecifiedNot SpecifiedActive (specific EC₅₀ not detailed)[2][6]
Bovine Viral Diarrhea Virus (BVDV)*Not SpecifiedMDBK2.5[10][11]

Note: BVDV is a Pestivirus but is often used as a surrogate model for the related Hepatitis C virus and to test broad-spectrum inhibitors of the Flaviviridae family.

Compound Cell Line CC₅₀ (µM) Reference
N-DNJ DerivativesNot Specified> 500 (for optimized analogs)[12]
N-DNJBHK-21Non-cytotoxic at effective concentrations[4]

Note: Specific CC₅₀ values for N-DNJ are not consistently reported, but studies emphasize its low cytotoxicity at concentrations effective against flaviviruses.[4][6]

Experimental Protocols

The evaluation of N-DNJ's antiviral properties involves standardized in vitro assays to determine efficacy, cytotoxicity, and mechanism of action.

Antiviral Activity Assay (Plaque or Yield Reduction Assay)

This assay quantifies the reduction in infectious virus production from infected cells treated with the compound.

  • Cell Seeding: A monolayer of susceptible cells (e.g., BHK-21 or Vero) is prepared in multi-well plates.

  • Virus Infection: Cells are infected with the target flavivirus at a defined multiplicity of infection (MOI).

  • Compound Treatment: After a virus adsorption period, the inoculum is removed, and the cells are cultured in media containing serial dilutions of N-DNJ.

  • Incubation: The plates are incubated for a period sufficient for viral replication and release (e.g., 48-72 hours).

  • Supernatant Harvest: The culture supernatant, containing progeny virions, is collected.

  • Virus Titer Quantification: The concentration of infectious virus in the supernatant is determined via a standard plaque assay on a fresh cell monolayer. The number of plaque-forming units per milliliter (PFU/mL) is calculated.

  • EC₅₀ Determination: The EC₅₀ value is calculated as the compound concentration that causes a 50% reduction in the virus titer compared to untreated control cells.

Antiviral Assay Workflow A 1. Seed susceptible cells (e.g., BHK-21) in plate B 2. Infect cells with Flavivirus (e.g., DENV, JEV) A->B C 3. Treat cells with serial dilutions of N-DNJ B->C D 4. Incubate for 48-72 hours C->D E 5. Harvest culture supernatant (containing progeny virus) D->E F 6. Quantify virus titer (Plaque Assay) E->F G 7. Calculate EC50 value F->G Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with serial dilutions of N-DNJ A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent to wells C->D E 5. Viable cells convert MTT to purple formazan D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance F->G H 8. Calculate CC50 value G->H

References

The Dual Therapeutic Role of N-Nonyldeoxynojirimycin in Gaucher Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, an autosomal recessive lysosomal storage disorder, is characterized by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, within macrophages. This accumulation gives rise to a range of clinical manifestations, including hepatosplenomegaly, skeletal abnormalities, and, in some forms, neurological complications. N-Nonyldeoxynojirimycin (N-DNJ), a synthetic iminosugar, has emerged as a significant molecule in Gaucher disease research due to its dual therapeutic mechanisms. It functions as both a chemical chaperone for mutant GCase and an inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide. This technical guide provides an in-depth overview of the role of N-DNJ in Gaucher disease research, with a focus on its mechanisms of action, experimental evaluation, and therapeutic potential.

Introduction to Gaucher Disease and Therapeutic Strategies

Gaucher disease is caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3] This enzymatic deficiency leads to the accumulation of glucosylceramide, primarily within the lysosomes of macrophages, forming characteristic "Gaucher cells."[2][4] The clinical presentation of Gaucher disease is heterogeneous and is broadly classified into three types: type 1 (non-neuronopathic), type 2 (acute neuronopathic), and type 3 (chronic neuronopathic).[4]

Current therapeutic strategies for Gaucher disease primarily include enzyme replacement therapy (ERT) and substrate reduction therapy (SRT).[5][6] ERT involves the intravenous infusion of a recombinant GCase, while SRT aims to decrease the production of glucosylceramide to a level that the residual endogenous GCase can process.[5][7][8] this compound (N-DNJ) is a small molecule that has been investigated for its potential in both SRT and as a pharmacological chaperone, a strategy aimed at stabilizing misfolded mutant GCase to improve its function.[9]

This compound: A Molecule with a Dual Mechanism of Action

This compound is an analog of deoxynojirimycin, an iminosugar. Its therapeutic potential in Gaucher disease stems from two distinct but complementary mechanisms:

  • Substrate Reduction Therapy (SRT): N-DNJ acts as an inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids, including glucosylceramide.[10] By inhibiting this enzyme, N-DNJ reduces the rate of glucosylceramide synthesis, thereby alleviating the substrate burden on the deficient GCase.[10]

  • Pharmacological Chaperone Therapy (PCT): For certain missense mutations, the resulting GCase protein is misfolded and retained in the endoplasmic reticulum (ER) for degradation, even though it might retain some catalytic activity. N-DNJ can act as a pharmacological chaperone by binding to the misfolded GCase in the ER, stabilizing its conformation, and facilitating its proper trafficking to the lysosome, where it can exert its enzymatic function.[9][11]

Signaling Pathways and Molecular Interactions

The dual action of N-DNJ targets two key points in the pathophysiology of Gaucher disease. The following diagram illustrates these pathways.

Gaucher_Pathophysiology_and_NDNJ_Intervention cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Lysosome cluster_3 Glucosylceramide Synthesis Pathway ER_node Misfolded GCase (e.g., N370S mutation) NDNJ_chaperone This compound (Chaperone) ER_node->NDNJ_chaperone Binds and Stabilizes ERAD ER-Associated Degradation ER_node->ERAD Degradation Pathway Correctly_Folded_GCase Correctly Folded GCase NDNJ_chaperone->Correctly_Folded_GCase Promotes Folding Golgi_node Trafficking Correctly_Folded_GCase->Golgi_node Transport Lysosome_node Functional GCase Golgi_node->Lysosome_node Delivery Ceramide_Glucose Ceramide + Glucose (Products) Lysosome_node->Ceramide_Glucose Hydrolysis Glucosylceramide Glucosylceramide (Substrate) Glucosylceramide->Lysosome_node Enters for breakdown Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide_synth Glucosylceramide GCS->Glucosylceramide_synth NDNJ_inhibitor This compound (Inhibitor) NDNJ_inhibitor->GCS Inhibits Glucosylceramide_synth->Glucosylceramide Accumulates in Lysosome

Figure 1: Dual mechanism of N-DNJ in Gaucher disease.

Quantitative Data on this compound's Efficacy

The efficacy of N-DNJ has been evaluated in various in vitro and in vivo models of Gaucher disease. The following tables summarize key quantitative findings.

Table 1: Effect of N-DNJ on Glucocerebrosidase (GCase) Activity in Fibroblasts with N370S Mutation
N-DNJ Concentration (µM)Duration of TreatmentFold Increase in GCase Activity (vs. Untreated)Cell TypeReference
109 days~2.0Human Fibroblasts (N370S)[9][11]
104 days~1.5Human Fibroblasts (N370S)[9]
Table 2: Inhibitory Activity of N-DNJ on Glucosylceramide Synthase
CompoundIC50 (µM)Cell TypeReference
This compoundNot explicitly stated in search results, but potent inhibition is noted.HL60 cells[3]

Note: Specific IC50 values for N-DNJ on glucosylceramide synthase were not consistently available in the initial search results, though its inhibitory function is well-established.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in Gaucher disease research.

Assessment of N-DNJ as a Pharmacological Chaperone

This experiment aims to determine the ability of N-DNJ to increase the residual activity of mutant GCase in patient-derived fibroblasts.

Chaperone_Assay_Workflow start Start: Culture Gaucher Patient Fibroblasts (e.g., N370S) treatment Treat cells with varying concentrations of N-DNJ (e.g., 0-20 µM) for a set duration (e.g., 4-9 days) start->treatment control Incubate control cells with vehicle (e.g., DMSO) start->control harvest Harvest cells (trypsinization) treatment->harvest control->harvest lyse Lyse cells to prepare cell homogenates harvest->lyse protein_quant Determine protein concentration (e.g., BCA assay) lyse->protein_quant gcase_assay Perform GCase Activity Assay lyse->gcase_assay data_analysis Analyze data: Normalize GCase activity to protein concentration and compare treated vs. control protein_quant->data_analysis gcase_assay->data_analysis end End: Determine fold-increase in GCase activity data_analysis->end

Figure 2: Workflow for assessing N-DNJ's chaperone activity.

Protocol: GCase Activity Assay in Cultured Fibroblasts

  • Cell Culture:

    • Culture human fibroblasts from Gaucher patients (e.g., homozygous for the N370S mutation) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • N-DNJ Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentrations of N-DNJ (e.g., a range from 1 to 20 µM) for a specified duration (e.g., 4 to 9 days). A vehicle-only control group must be included.

    • Change the medium with fresh N-DNJ or vehicle every 2-3 days.

  • Cell Lysis:

    • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in a lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate-phosphate buffer, pH 5.2).

    • Homogenize the cell suspension by sonication or repeated freeze-thaw cycles.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the total protein concentration in the cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • GCase Activity Measurement:

    • Prepare a reaction mixture containing the cell lysate (normalized for protein concentration), and the artificial fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer at an acidic pH (e.g., pH 5.2).

    • To ensure measurement of lysosomal GCase activity, the assay can be performed in the presence and absence of a specific GCase inhibitor like conduritol B epoxide (CBE).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer, pH 10.7).

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~448 nm.

  • Data Analysis:

    • Calculate the GCase activity as the amount of fluorescent product formed per unit of protein per unit of time.

    • Normalize the activity of the N-DNJ-treated cells to that of the vehicle-treated control cells to determine the fold increase in enzyme activity.

Assessment of N-DNJ as a Substrate Reduction Agent

This experiment evaluates the inhibitory effect of N-DNJ on glucosylceramide synthase activity.

SRT_Assay_Workflow start Start: Prepare cell or tissue homogenates as a source of Glucosylceramide Synthase (GCS) preincubation Pre-incubate the GCS source with varying concentrations of N-DNJ start->preincubation reaction_init Initiate the enzymatic reaction by adding substrates: Ceramide and radiolabeled or fluorescently tagged UDP-Glucose preincubation->reaction_init incubation Incubate at 37°C for a defined time period reaction_init->incubation reaction_stop Stop the reaction (e.g., by adding a chloroform/methanol mixture) incubation->reaction_stop lipid_extraction Extract the lipids reaction_stop->lipid_extraction lipid_separation Separate the lipids using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) lipid_extraction->lipid_separation quantification Quantify the amount of labeled Glucosylceramide formed lipid_separation->quantification data_analysis Analyze data: Determine the inhibitory effect of N-DNJ and calculate the IC50 value quantification->data_analysis end End: Assess the potency of N-DNJ as a GCS inhibitor data_analysis->end

Figure 3: Workflow for assessing N-DNJ's SRT activity.

Protocol: Glucosylceramide Synthase Inhibition Assay

  • Enzyme Source Preparation:

    • Prepare a cell or tissue homogenate that serves as a source of glucosylceramide synthase (GCS). This can be from cultured cells (e.g., HL60) or tissue known to have GCS activity.

    • Homogenize the cells or tissue in a suitable buffer and determine the protein concentration.

  • Inhibition Assay:

    • In a reaction tube, pre-incubate the enzyme source with various concentrations of this compound for a short period.

    • Initiate the enzymatic reaction by adding the substrates: ceramide and a labeled form of UDP-glucose (e.g., radiolabeled [14C]UDP-glucose or a fluorescently tagged UDP-glucose).

    • Incubate the reaction mixture at 37°C for a defined time.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a solvent mixture such as chloroform:methanol (2:1, v/v) to extract the lipids.

    • Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to resolve glucosylceramide from the other lipids and the unreacted UDP-glucose.

    • Quantify the amount of labeled glucosylceramide formed. If using a radiolabel, this can be done by autoradiography and densitometry or by scintillation counting of the scraped TLC spot. If using a fluorescent tag, a fluorescence detector is used.

  • Data Analysis:

    • Calculate the percentage of GCS inhibition at each N-DNJ concentration compared to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the N-DNJ concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

This compound has proven to be a valuable research tool for investigating therapeutic strategies for Gaucher disease. Its dual mechanism of action, combining substrate reduction and pharmacological chaperoning, offers a multifaceted approach to addressing the underlying pathophysiology of the disease. The experimental protocols detailed in this guide provide a framework for the continued evaluation of N-DNJ and other small molecules with similar properties.

Future research should focus on further elucidating the in vivo efficacy and safety of N-DNJ, particularly in animal models that accurately recapitulate the diverse clinical manifestations of Gaucher disease. Moreover, a deeper understanding of the structure-activity relationships of deoxynojirimycin analogs could lead to the development of more potent and specific inhibitors of glucosylceramide synthase or more effective pharmacological chaperones for a wider range of GCase mutations. The continued investigation of molecules like N-DNJ holds promise for the development of novel oral therapies that could significantly improve the quality of life for individuals with Gaucher disease.

References

Methodological & Application

Application Notes and Protocols for N-Nonyldeoxynojirimycin (N-DNJ) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nonyldeoxynojirimycin (NN-DNJ or N-DNJ) is an N-alkylated derivative of the imino sugar 1-deoxynojirimycin (DNJ).[1] As a glucose analogue with a hydrophobic nonyl chain, N-DNJ exhibits potent biological activities by inhibiting specific cellular glucosidases and transferases.[2][3] Its primary mechanisms of action involve the disruption of N-linked glycoprotein processing in the endoplasmic reticulum (ER) and the inhibition of glycolipid biosynthesis.[4][5] These properties make N-DNJ a valuable tool in cell culture for studying various biological processes and for the development of therapeutics against viral infections, cancer, and genetic disorders like Gaucher disease.[2][6]

Mechanism of Action

N-DNJ exerts its effects through several key molecular mechanisms:

  • Inhibition of ER α-Glucosidases: N-DNJ is a potent inhibitor of the ER resident enzymes α-glucosidase I and II.[3][7] These enzymes are critical for the trimming of glucose residues from N-linked glycans on nascent glycoproteins. By inhibiting these enzymes, N-DNJ prevents proper glycoprotein folding and quality control within the ER, which can lead to the degradation of improperly folded proteins. This mechanism is central to its broad-spectrum antiviral activity against enveloped viruses that rely on host cell glycoproteins for proper folding and function.[3][7]

  • Inhibition of Glycolipid Biosynthesis: N-DNJ inhibits ceramide-specific glucosyltransferase, a key enzyme in the biosynthesis of most glycosphingolipids (GSLs).[5][7] This leads to a reduction in the cellular levels of GSLs.

  • Chemical Chaperone Activity: At sub-inhibitory concentrations, N-DNJ can act as a chemical chaperone for mutant forms of the enzyme acid β-glucosidase (GCase), which is deficient in Gaucher disease.[6] N-DNJ binds to the active site of the misfolded enzyme in the ER, stabilizing its conformation and allowing it to traffic to the lysosome, thereby increasing its cellular activity.[6][8]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus NascentGP Nascent Glycoprotein (Glc3Man9GlcNAc2) Gluc1 α-Glucosidase I NascentGP->Gluc1 Glucose trimming Gluc2 α-Glucosidase II Gluc1->Gluc2 Calnexin Calnexin/ Calreticulin (Folding Chaperones) Gluc2->Calnexin Correct Folding Pathway MisfoldedGP Misfolded Glycoprotein (Incorrect Processing) Gluc2->MisfoldedGP CorrectlyFoldedGP Correctly Folded Glycoprotein Calnexin->CorrectlyFoldedGP Degradation Degradation MisfoldedGP->Degradation ERAD Pathway NDNJ N-DNJ NDNJ->Gluc1 Inhibition NDNJ->Gluc2 Inhibition Secretion Cell Surface/ Secretion CorrectlyFoldedGP->Secretion Trafficking

Mechanism of N-DNJ on N-linked Glycosylation.

Quantitative Data Summary

The following tables summarize key quantitative data for N-DNJ from various in vitro studies.

Table 1: Enzyme Inhibition Data

Enzyme IC₅₀ Value Source
Acid α-glucosidase 0.42 µM [2][9]

| α-1,6-glucosidase | 8.4 µM |[2][9] |

Table 2: Antiviral Activity in Cell Culture

Virus Cell Line Activity Metric Value Source
Dengue virus C Vero EC₅₀ 1.1 µM [2]

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | IC₅₀ | 2.5 µM |[2] |

Table 3: Cytotoxicity Data

Cell Line Activity Metric Value Source
Vero CC₅₀ (MTT Assay) > 200 µM [2]

| MDBK | CC₅₀ | > 200 µM |[2] |

Experimental Protocols

Protocol 1: Preparation of N-DNJ Stock Solution

N-DNJ is soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a concentrated stock solution to minimize the final solvent concentration in the cell culture medium.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on its molecular weight of 289.41 g/mol , calculate the mass of N-DNJ powder required to prepare a 10-100 mM stock solution in DMSO.

  • Aseptically weigh the N-DNJ powder and dissolve it in the appropriate volume of sterile DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: General Protocol for Treating Cultured Cells with N-DNJ

This protocol provides a general workflow for applying N-DNJ to adherent or suspension cell cultures.

Materials:

  • Cultured cells in appropriate flasks or plates

  • Complete cell culture medium

  • N-DNJ stock solution (from Protocol 1)

  • Vehicle control (e.g., sterile DMSO)

Procedure:

  • Seed cells at the desired density and allow them to adhere (for adherent cells) or reach a suitable density for treatment. Cell density can influence the effective drug concentration.[10]

  • Prepare the final working concentrations of N-DNJ by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Typical working concentrations range from 1 µM to 50 µM, but should be optimized for each cell line and experiment.

  • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest N-DNJ concentration used.

  • For adherent cells, carefully aspirate the old medium and replace it with the N-DNJ-containing medium or vehicle control medium.

  • For suspension cells, add the concentrated N-DNJ solution directly to the culture flask to achieve the final desired concentration. Do the same for the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[11][12]

  • Proceed with downstream analysis (e.g., cytotoxicity assay, viral titer measurement, protein analysis).

G A Seed cells in multi-well plate B Incubate (e.g., 24h) for cell attachment A->B E Remove old medium and add N-DNJ or Control B->E C Prepare serial dilutions of N-DNJ in culture medium C->E D Prepare Vehicle Control (DMSO) D->E F Incubate for desired duration (e.g., 72h) E->F G Add MTT Reagent to each well F->G H Incubate (e.g., 4h) for formazan formation G->H I Add Solubilization Solution (e.g., DMSO) H->I J Read absorbance on a plate reader (e.g., 550 nm) I->J K Analyze Data: Calculate % Viability & IC₅₀ J->K G A Seed host cells in multi-well plates to confluence B Pre-treat cells with serial dilutions of N-DNJ A->B C Infect cells with virus (50-100 PFU/well) B->C D Allow virus adsorption (e.g., 1 hour) C->D E Remove inoculum and wash D->E F Add semi-solid overlay medium containing N-DNJ E->F G Incubate for plaque development (3-10 days) F->G H Fix cells and stain with Crystal Violet G->H I Count plaques in each well H->I J Calculate % Plaque Reduction and determine EC₅₀ I->J

References

Application Notes and Protocols for the Quantification of N-Nonyldeoxynojirimycin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonyldeoxynojirimycin (N-DNJ) is an alkylated iminosugar that demonstrates significant therapeutic potential through its inhibitory effects on α-glucosidases and glucosylceramide synthase.[1][2] This inhibition modulates glycogen metabolism and glycosphingolipid biosynthesis, making N-DNJ a candidate for the treatment of various diseases, including diabetes and certain viral infections. Accurate quantification of N-DNJ in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development.

These application notes provide detailed protocols for the sensitive and selective quantification of N-DNJ in biological samples, primarily plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, a relevant signaling pathway affected by N-DNJ is illustrated to provide context for its mechanism of action.

Analytical Method: UPLC-MS/MS for this compound Quantification

A robust and sensitive UPLC-MS/MS method is essential for the accurate determination of N-DNJ levels in complex biological matrices. The following protocol is adapted from a validated method for a related compound where N-DNJ was successfully used as an internal standard, demonstrating its suitability for mass spectrometric analysis.[1]

Experimental Protocol: Quantification of N-DNJ in Plasma

1. Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method to extract N-DNJ from plasma samples.

  • Materials:

    • Plasma samples (e.g., human, mouse)

    • Methanol, HPLC grade

    • Internal Standard (IS) solution (e.g., a structural analog of N-DNJ not present in the sample)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC or equivalent

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

    • Column: Gemini C18 column (2.1 mm × 50 mm, 5 µm particle size) or equivalent[1]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.01% ammonium hydroxide solution[1]

    • Mobile Phase B: Methanol with 0.01% ammonium hydroxide solution[1]

    • Flow Rate: 600 µL/min[1]

    • Gradient: A binary gradient is typically used. An example gradient could be:

      • 0-0.5 min: 95% A

      • 0.5-2.5 min: Linear gradient to 5% A

      • 2.5-3.5 min: Hold at 5% A

      • 3.5-3.6 min: Return to 95% A

      • 3.6-5.0 min: Re-equilibration at 95% A

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[1]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 290.1 → 228.0[1]

      • Internal Standard: To be determined based on the selected IS.

    • Source Parameters: Optimized for the specific instrument, but typical values include:

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Collision Energy: Optimized for the specific transition, typically in the range of 10-30 eV.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes the typical validation parameters for a bioanalytical method based on FDA and EMA guidelines. The values presented are illustrative and should be established during in-house method validation.

ParameterSpecification
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentration

Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflow and the targeted biological pathway are provided below to facilitate understanding.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (300 µL cold Methanol) is_add->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Workflow for N-DNJ quantification in plasma.

G Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP-Glucose GlcCer Glucosylceramide LacCer Lactosylceramide GlcCer->LacCer UDP-Galactose GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) LacCer->GSLs + Sugars NDNJ This compound (N-DNJ) NDNJ->GCS GCS->GlcCer

Caption: Inhibition of Glycosphingolipid Biosynthesis by N-DNJ.

Conclusion

The UPLC-MS/MS method outlined provides a robust framework for the quantitative analysis of this compound in biological samples. Proper validation of this method in accordance with regulatory guidelines is crucial for its application in preclinical and clinical studies. The provided protocols and diagrams serve as a comprehensive resource for researchers and professionals involved in the development of N-DNJ as a therapeutic agent.

References

Application Note: Quantitative Analysis of N-Nonyldeoxynojirimycin (N-NDNJ) in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of N-Nonyldeoxynojirimycin (N-NDNJ) in human plasma. N-NDNJ is a potent inhibitor of α-glucosidases with potential therapeutic applications in metabolic diseases and viral infections. The method utilizes a simple protein precipitation for sample preparation followed by chromatographic separation on a HILIC column and detection by tandem mass spectrometry in positive ion mode. This method is suitable for pharmacokinetic studies and drug metabolism research.

Introduction

This compound (N-NDNJ) is an N-alkylated derivative of deoxynojirimycin, a well-known iminosugar. The addition of the nonyl group increases the compound's lipophilicity, potentially enhancing its biological activity and pharmacokinetic properties. As an inhibitor of α-glucosidases, N-NDNJ has been investigated for its role in managing type 2 diabetes and as a broad-spectrum antiviral agent.[1] Accurate and reliable quantification of N-NDNJ in biological matrices is essential for preclinical and clinical drug development. This document provides a detailed protocol for a validated HPLC-MS/MS method for N-NDNJ detection in human plasma.

Experimental

Materials and Reagents
  • This compound (purity ≥98%)

  • Miglitol (Internal Standard, IS) (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A hydrophilic interaction liquid chromatography (HILIC) approach is employed for the separation of the polar N-NDNJ.

ParameterValue
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 5 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 8 min
Mass Spectrometer Conditions

The mass spectrometer is operated in positive ion electrospray mode with multiple reaction monitoring (MRM) for the detection of N-NDNJ and the internal standard.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-NDNJ290.2164.120
Miglitol (IS)208.190.115

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-NDNJ and Miglitol (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the N-NDNJ stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, high concentrations).

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Miglitol in methanol) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the HPLC-MS/MS system.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
N-NDNJ1 - 1000>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
Low QC3<10<1090-110
Mid QC75<10<1090-110
High QC750<10<1090-110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC3>85<15
High QC750>85<15

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (50 µL) add_is Add Internal Standard (Miglitol) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer hplc_msms HPLC-MS/MS Analysis supernatant_transfer->hplc_msms data_processing Data Processing and Quantification hplc_msms->data_processing

Caption: Experimental workflow for N-NDNJ quantification in plasma.

Signaling Pathway

signaling_pathway dietary_carbs Dietary Carbohydrates (Oligosaccharides) alpha_glucosidase α-Glucosidase (in small intestine) dietary_carbs->alpha_glucosidase hydrolysis glucose Glucose alpha_glucosidase->glucose absorption Glucose Absorption (into bloodstream) glucose->absorption nndnj This compound nndnj->alpha_glucosidase inhibition

Caption: Inhibition of α-glucosidase by N-NDNJ.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in drug development and clinical research. This method can be readily adapted for the analysis of N-NDNJ in other biological matrices with appropriate validation.

References

Application Notes and Protocols for the Preparation of N-Nonyldeoxynojirimycin (NN-DNJ) Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Nonyldeoxynojirimycin (NN-DNJ), also known as Nonyl-DNJ, is a derivative of deoxynojirimycin and functions as a potent inhibitor of α-glucosidases.[1][2][3] Specifically, it inhibits acid α-glucosidase and α-1,6-glucosidase with IC50 values of 0.42 μM and 8.4 μM, respectively.[1][2][4] This inhibitory activity allows NN-DNJ to prevent the breakdown of glycogen.[4] Furthermore, NN-DNJ acts as a chemical chaperone for β-glucosidase, the enzyme deficient in Gaucher disease, and exhibits antiviral and antitumor activities.[1][4] This document provides detailed protocols for the preparation of NN-DNJ stock solutions for various experimental applications.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate preparation of stock solutions.

PropertyValueSource
Molecular Weight 289.41 g/mol [4]
Molecular Formula C₁₅H₃₁NO₄[4]
Appearance White to off-white solid[1]
Purity ≥98% or ≥99.0%[1][3]
Solubility in DMSO Soluble to 100 mM[4]
Solubility in Ethanol Soluble to 100 mM[4]
Solubility in Methanol Slightly soluble[3]
Storage (Solid) -20°C for up to 1 year, or -80°C for up to 2 years[1]
Storage (In Solvent) -20°C for up to 1 month, or -80°C for up to 6 months[1]

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of NN-DNJ, which can be used for subsequent dilutions to various working concentrations.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of NN-DNJ to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the compound.[5]

  • Weighing: Accurately weigh the desired amount of NN-DNJ powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 100 mM stock solution, you would need 28.94 mg of NN-DNJ.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the NN-DNJ powder. For instance, add 1 mL of DMSO to 28.94 mg of NN-DNJ.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Stock Solution Preparation Calculator:

The following table provides the required mass of NN-DNJ and volume of solvent to prepare stock solutions of various concentrations.

Desired ConcentrationMass of NN-DNJ for 1 mL of Stock
1 mM 0.289 mg
5 mM 1.447 mg
10 mM 2.894 mg
50 mM 14.47 mg
100 mM 28.94 mg
Preparation of Working Solutions from a High-Concentration Stock

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for cellular or enzymatic assays.

Materials:

  • High-concentration NN-DNJ stock solution (e.g., 100 mM in DMSO)

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the high-concentration NN-DNJ stock solution at room temperature.

  • Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume.

    • C₁ = Concentration of the stock solution (e.g., 100 mM)

    • V₁ = Volume of the stock solution to be added (unknown)

    • C₂ = Desired final concentration (e.g., 10 µM)

    • V₂ = Final volume of the working solution (e.g., 1 mL)

  • Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform serial dilutions rather than a single large dilution. For example, to get to a µM concentration from a mM stock, first dilute to an intermediate concentration.

  • Addition to Medium/Buffer: Add the calculated volume of the NN-DNJ stock solution to the appropriate volume of pre-warmed cell culture medium or assay buffer.

  • Mixing: Mix thoroughly by gentle pipetting or inversion.

  • Application: The freshly prepared working solution is now ready for use in your experiment.

Important Considerations:

  • The final concentration of the solvent (e.g., DMSO) in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Always include a vehicle control (medium/buffer with the same final concentration of the solvent) in your experiments.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these protocols.

G Workflow for Preparing NN-DNJ Stock Solution A Equilibrate NN-DNJ Vial to Room Temperature B Weigh NN-DNJ Powder A->B C Add Anhydrous Solvent (e.g., DMSO) B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a concentrated stock solution of NN-DNJ.

G Dilution of NN-DNJ Stock to Working Solution cluster_0 Preparation cluster_1 Application A Thaw Aliquot of Concentrated Stock B Calculate Required Volume (C1V1 = C2V2) A->B C Perform Serial Dilution into Medium/Buffer B->C D Mix Thoroughly C->D E Add to Experiment (Cells or Assay) D->E

Caption: Process for diluting a stock solution to a working concentration.

G NN-DNJ Mechanism of Action NNDNJ NN-DNJ Glucosidase α-Glucosidases NNDNJ->Glucosidase Inhibits Glycogen Glycogen Glucosidase->Glycogen Breaks down Glucose Glucose Glycogen->Glucose Releases

Caption: Simplified signaling pathway showing NN-DNJ's inhibitory action.

References

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for N-Nonyldeoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Nonyldeoxynojirimycin (NN-DNJ) is a potent iminosugar inhibitor of several glucosidases, making it a valuable tool in glycobiology research and a potential therapeutic agent for various diseases. This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory activity of NN-DNJ against α-glucosidase.

Principle of the Assay

The in vitro α-glucosidase inhibition assay is a colorimetric method used to measure the efficacy of an inhibitor, such as this compound, in preventing the enzymatic breakdown of a substrate. In this protocol, α-glucosidase hydrolyzes the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of this reaction decreases. The inhibitory activity is quantified by measuring the absorbance of the solution at 405 nm and calculating the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

Quantitative Data Summary

The inhibitory potency of this compound against various glucosidases has been previously reported. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Enzyme TargetIC50 Value (µM)
Acid α-glucosidase0.42[1][2]
α-1,6-glucosidase8.4[1][2]
Glucosylceramidase0.3 (N-butyl-DNJ)[3]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibition.[4][5][6][7]

Materials and Reagents:

  • This compound (NN-DNJ)

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

    • α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL. Prepare this solution fresh before each experiment.

    • pNPG Solution (1.0 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 1.0 mM. Prepare this solution fresh before each use.

    • This compound Stock Solution: Prepare a stock solution of NN-DNJ in DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay.

    • Serial Dilutions of NN-DNJ: Perform serial dilutions of the NN-DNJ stock solution with phosphate buffer to obtain a range of desired concentrations for testing.

    • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.

  • Assay Protocol:

    • Set up the 96-well plate as follows:

      • Blank: 50 µL of phosphate buffer.

      • Control (No Inhibitor): 25 µL of phosphate buffer + 25 µL of α-glucosidase solution.

      • Inhibitor Samples: 25 µL of each NN-DNJ dilution + 25 µL of α-glucosidase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the 0.1 M sodium carbonate solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings of the inhibitor samples by subtracting the absorbance of the blank.

    • Calculate the percentage of inhibition for each concentration of NN-DNJ using the following formula:

      % Inhibition = [(A_control - A_sample) / A_control] x 100

      Where:

      • A_control is the absorbance of the control well (enzyme + substrate, no inhibitor).

      • A_sample is the absorbance of the well with the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the NN-DNJ concentration.

    • Determine the IC50 value, which is the concentration of NN-DNJ that causes 50% inhibition of α-glucosidase activity, by non-linear regression analysis of the dose-response curve.

Experimental Workflow Diagram

EnzymeInhibitionAssay ReagentPrep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) PlateSetup 96-Well Plate Setup (Blank, Control, Inhibitor Samples) ReagentPrep->PlateSetup PreIncubation Pre-incubation (37°C, 10 min) PlateSetup->PreIncubation ReactionStart Add Substrate (pNPG) to Initiate Reaction PreIncubation->ReactionStart Incubation Incubation (37°C, 30 min) ReactionStart->Incubation ReactionStop Add Stop Solution (Na2CO3) Incubation->ReactionStop Measurement Measure Absorbance (405 nm) ReactionStop->Measurement DataAnalysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->DataAnalysis

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

References

Using N-Nonyldeoxynojirimycin to Study N-linked Oligosaccharide Processing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nonyldeoxynojirimycin (NN-DNJ) is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, critical enzymes in the N-linked glycosylation pathway.[1][2][3] This inhibition disrupts the proper folding of glycoproteins, making NN-DNJ a valuable tool for studying N-linked oligosaccharide processing and its role in various biological processes, including viral replication and cancer progression.[3][4] These application notes provide detailed protocols for utilizing NN-DNJ to investigate its effects on N-linked glycan processing, glycoprotein folding, and viral infectivity.

Introduction

N-linked glycosylation is a crucial post-translational modification that affects protein folding, stability, and function.[5][6] The process begins in the ER with the transfer of a presynthesized oligosaccharide precursor (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains.[2][5] Subsequent trimming of the terminal glucose residues by α-glucosidases I and II is a key quality control step, allowing glycoproteins to interact with chaperones like calnexin and calreticulin to ensure proper folding.[2][7]

NN-DNJ, an N-alkylated derivative of deoxynojirimycin, acts as a competitive inhibitor of these α-glucosidases.[3][4] By preventing the removal of glucose residues, NN-DNJ induces misfolding of glycoproteins, leading to their retention in the ER and, in some cases, degradation.[2][7] This mechanism underlies its broad-spectrum antiviral activity, as many viral envelope proteins are glycoproteins that rely on the host cell's N-linked glycosylation machinery for proper folding and function.[4][7]

These notes provide researchers with the necessary protocols to employ NN-DNJ as a tool to dissect the intricacies of N-linked oligosaccharide processing and to evaluate its potential as a therapeutic agent.

Data Presentation

Table 1: Inhibitory Activity of this compound (NN-DNJ) and Related Compounds
CompoundTarget Enzyme/ProcessCell Line/SystemIC₅₀Reference(s)
NN-DNJ Acid α-glucosidaseIn vitro0.42 µM[3]
α-1,6-glucosidaseIn vitro8.4 µM[3]
Bovine Viral Diarrhea Virus (BVDV) secretionMDBK cells2.5 µM[3][4]
N-Butyl-DNJ (NB-DNJ)BVDV secretionMDBK cells~25 µM[4]
N-Octyl-DNJBVDV secretionMDBK cells~5 µM[4]
N-Decyl-DNJBVDV secretionMDBK cells~5 µM[4]
Table 2: Effect of Deoxynojirimycin Analogues on Free Oligosaccharide (FOS) Levels in HL60 Cells
Treatment (16 hours)Total FOS (pmol/mg of protein)Reference(s)
Control178 ± 50[2]
N-Butyl-DNJ (NB-DNJ)921 ± 7[2]
N-Nonyl-DNJ (NN-DNJ) 889 ± 9[2]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with NN-DNJ

This protocol outlines the general procedure for treating adherent cell lines with NN-DNJ to study its effects on glycoprotein processing.

Materials:

  • Adherent cell line of choice (e.g., HEK293, MDBK, HL60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (NN-DNJ) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment.[7][8]

  • Cell Growth: Incubate the cells overnight at 37°C with 5% CO₂ to allow for attachment and growth.[8]

  • Preparation of NN-DNJ Working Solutions: Prepare fresh dilutions of the NN-DNJ stock solution in complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of NN-DNJ. Include a vehicle control (medium with the same concentration of DMSO as the highest NN-DNJ concentration).

  • Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[7]

  • Harvesting: After incubation, cells and/or culture supernatant can be harvested for downstream analysis (e.g., Western blotting, immunoprecipitation, glycan analysis, viral plaque assay). For cell lysates, wash the cells with ice-cold PBS before lysis.[7]

Protocol 2: Viral Plaque Assay to Determine Antiviral Activity

This protocol is used to quantify the effect of NN-DNJ on the production of infectious virus particles.

Materials:

  • Host cell line permissive to the virus of interest (e.g., MDCK for influenza virus)

  • Virus stock of known titer

  • Complete cell culture medium

  • NN-DNJ

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer on the day of infection.[9][10][11]

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium.[9][10]

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with 100-200 µL of each virus dilution.[9][10] Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[12]

  • NN-DNJ Treatment and Overlay: During the virus adsorption period, prepare the overlay medium containing different concentrations of NN-DNJ. After adsorption, remove the virus inoculum and gently add 2-3 mL of the overlay medium with or without NN-DNJ to each well.[9]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 2-4 days, depending on the virus).[13]

  • Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet solution.

  • Plaque Counting: After staining, gently wash the wells with water and allow them to dry. Count the number of plaques for each dilution and calculate the viral titer (in plaque-forming units per mL, PFU/mL). The antiviral effect of NN-DNJ is determined by the reduction in plaque number compared to the untreated control.

Protocol 3: Analysis of N-linked Oligosaccharides by HPLC

This protocol describes the release and fluorescent labeling of N-linked glycans from glycoproteins for analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Glycoprotein sample (from cell lysate or purified protein)

  • PNGase F (Peptide-N-Glycosidase F)

  • Denaturation solution (e.g., containing SDS and β-mercaptoethanol)

  • 2-Aminobenzamide (2-AB) labeling reagent

  • Sodium cyanoborohydride

  • HPLC system with a fluorescence detector

  • Normal Phase (NP-HPLC) or Weak Anion Exchange (WAX-HPLC) column[1]

Procedure:

  • Glycan Release: Denature the glycoprotein sample by heating in the presence of SDS and a reducing agent. Then, enzymatically release the N-linked glycans by incubating with PNGase F according to the manufacturer's instructions.[1]

  • Fluorescent Labeling: Label the released glycans at their reducing terminus with a fluorescent dye such as 2-aminobenzamide (2-AB) via reductive amination.[1] This involves incubation with 2-AB and a reducing agent like sodium cyanoborohydride.

  • Purification of Labeled Glycans: Remove excess labeling reagents and salts from the labeled glycan sample using a cleanup cartridge or column.

  • HPLC Analysis: Separate the labeled glycans using an appropriate HPLC column.[14][15]

    • NP-HPLC: Separates glycans based on their hydrophilicity, providing a profile of neutral and sialylated structures.

    • WAX-HPLC: Separates glycans based on their charge, which is useful for quantifying the degree of sialylation.[1]

  • Data Analysis: Identify and quantify the different glycan structures by comparing their retention times to a standard glycan library or by using exoglycosidase digestion arrays to confirm peak identities.[1] The effect of NN-DNJ will be observed as a shift in the glycan profile towards glucosylated, high-mannose structures.

Mandatory Visualizations

N_Linked_Glycosylation_Pathway cluster_ER ER Endoplasmic Reticulum Golgi Golgi Apparatus Processing Further Processing Golgi->Processing NascentProtein Nascent Polypeptide Glycoprotein1 Glc₃Man₉GlcNAc₂-Protein NascentProtein->Glycoprotein1 Oligosaccharyl- transferase Precursor Glc₃Man₉GlcNAc₂ GlucosidaseI α-Glucosidase I Glycoprotein1->GlucosidaseI Glycoprotein2 Glc₂Man₉GlcNAc₂-Protein GlucosidaseI->Glycoprotein2 -1 Glucose GlucosidaseII α-Glucosidase II Glycoprotein2->GlucosidaseII Glycoprotein3 Man₉GlcNAc₂-Protein GlucosidaseII->Glycoprotein3 -2 Glucose Calnexin Calnexin/ Calreticulin Binding Glycoprotein3->Calnexin FoldedProtein Correctly Folded Glycoprotein Calnexin->FoldedProtein FoldedProtein->Golgi Transport NNDNJ NN-DNJ NNDNJ->GlucosidaseI NNDNJ->GlucosidaseII

Caption: N-linked glycosylation pathway and the inhibitory action of NN-DNJ.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with NN-DNJ (and/or infect with virus) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis PlaqueAssay Plaque Assay (Antiviral Activity) Analysis->PlaqueAssay WesternBlot Western Blot/ Immunoprecipitation (Glycoprotein Folding) Analysis->WesternBlot HPLC HPLC Analysis (N-linked Glycans) Analysis->HPLC

References

Application of N-Nonyldeoxynojirimycin in Lysosomal Storage Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonyldeoxynojirimycin (N-DNJ) is an iminosugar that has emerged as a significant small molecule therapeutic candidate for lysosomal storage diseases (LSDs), particularly Gaucher disease. LSDs are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient activity of specific enzymes, leading to the accumulation of undigested substrates. N-DNJ exhibits a dual mechanism of action: at higher concentrations, it acts as an inhibitor of glucosylceramide synthase, reducing the biosynthesis of glucosylceramide, the substrate that accumulates in Gaucher disease (Substrate Reduction Therapy, SRT). At sub-inhibitory concentrations, it can function as a pharmacological chaperone, assisting in the proper folding and trafficking of mutant glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease, to the lysosome, thereby increasing its residual activity (Chaperone Therapy).[1][2][3] This document provides detailed application notes and protocols for the use of N-DNJ in in vitro and in vivo models of lysosomal storage diseases.

Mechanism of Action

N-DNJ's therapeutic potential in Gaucher disease stems from its ability to interact with key enzymes in the glucosylceramide metabolic pathway. As a chemical chaperone, N-DNJ binds to the misfolded mutant GCase enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its transport to the lysosome, where it can exert its catalytic activity.[3][4] As a substrate reduction agent, N-DNJ inhibits glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide, thereby reducing the amount of substrate that reaches the lysosome.[5]

N-DNJ Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome cluster_Cytosol Cytosol Misfolded GCase Misfolded GCase Stabilized GCase Stabilized GCase Misfolded GCase->Stabilized GCase Binding & Stabilization N-DNJ_chaperone N-DNJ (Chaperone) N-DNJ_chaperone->Misfolded GCase Transported GCase Transported GCase Stabilized GCase->Transported GCase Trafficking Active GCase Active GCase Transported GCase->Active GCase Delivery Glucosylceramide Glucosylceramide Active GCase->Glucosylceramide Ceramide + Glucose Ceramide + Glucose Glucosylceramide->Ceramide + Glucose Degradation Glucosylceramide\nSynthase Glucosylceramide Synthase Glucosylceramide\nSynthase->Glucosylceramide Synthesis N-DNJ_SRT N-DNJ (SRT) N-DNJ_SRT->Glucosylceramide\nSynthase Inhibition Ceramide Ceramide Ceramide->Glucosylceramide\nSynthase UDP-Glucose UDP-Glucose UDP-Glucose->Glucosylceramide\nSynthase

Mechanism of N-DNJ in Gaucher Disease.

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/EnzymeConcentrationEffectReference
IC50 (Acid α-glucosidase)-0.42 µMEnzyme Inhibition[1]
IC50 (α-1,6-glucosidase)-8.4 µMEnzyme Inhibition[1]
IC50 (Glucosylceramide Synthase)Mouse RAW cells4 µMEnzyme Inhibition[1]
IC50 (Glucosylceramide Synthase)SH-SY5Y cells0.003 µMEnzyme Inhibition[1]
β-Glucosidase ActivityN370S Gaucher Fibroblasts10 µM2-fold increase[3]

Table 2: In Vivo Efficacy of this compound in a Gaucher Disease Mouse Model

Mouse ModelTreatment DoseDurationKey FindingsReference
V394L/V394L + saposin C-/-20 mg/kg/day-10-day increase in lifespan[6]
V394L/V394L + saposin C-/-600 mg/kg/day-20-day increase in lifespan[6]
V394L/V394L + saposin C-/-20 or 600 mg/kg/day-Increased GCase activity and protein levels in brain and visceral tissues[6]
V394L/V394L + saposin C-/-20 or 600 mg/kg/day-Attenuation of brain proinflammatory responses[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro β-Glucosidase Activity Assay in Fibroblasts

This protocol is adapted from established methods for determining β-glucosidase activity in cultured cells.[3][7]

Materials:

  • Patient-derived fibroblasts with GBA mutations (e.g., N370S)

  • This compound (N-DNJ)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., 50 mM phosphate buffer, pH 6.5)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • 0.2 M Glycine-NaOH buffer, pH 10.7

  • Bradford reagent for protein quantification

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Cell Culture and Treatment:

    • Plate fibroblasts in a 6-well plate and culture until confluent.

    • Treat cells with varying concentrations of N-DNJ (e.g., 0, 1, 5, 10, 20 µM) in fresh culture medium for 5-9 days. Include an untreated control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 200 µL of lysis buffer to each well and scrape the cells.

    • Collect the cell lysate and sonicate briefly on ice.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the Bradford assay.

  • Enzyme Activity Assay:

    • In a 96-well black plate, add 10 µg of protein lysate to each well.

    • Add the 4-MUG substrate solution (final concentration, e.g., 2.5 mM) in a citrate buffer (pH 5.2) containing sodium taurocholate (0.8% w/v).

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of 0.2 M glycine-NaOH buffer (pH 10.7).

  • Fluorescence Measurement:

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with excitation at 360 nm and emission at 460 nm.

  • Data Analysis:

    • Calculate the specific activity of β-glucosidase (nmol/mg protein/hour) and compare the activity in N-DNJ-treated cells to the untreated control.

In_Vitro_Enzyme_Activity_Workflow Start Start Cell_Culture Plate and culture Gaucher fibroblasts Start->Cell_Culture Treatment Treat cells with N-DNJ Cell_Culture->Treatment Lysis Harvest and lyse cells Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification Assay Perform β-glucosidase activity assay with 4-MUG Quantification->Assay Measurement Measure fluorescence Assay->Measurement Analysis Calculate and analyze enzyme activity Measurement->Analysis End End Analysis->End

Workflow for In Vitro Enzyme Activity Assay.
Protocol 2: In Vivo Study in a Gaucher Disease Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of N-DNJ in a neuronopathic Gaucher disease mouse model.[6][8]

Materials:

  • Neuronopathic Gaucher disease mouse model (e.g., 4L;C*)

  • This compound (N-DNJ)

  • Vehicle for N-DNJ administration (e.g., sterile water)

  • Animal caging and husbandry supplies

  • Equipment for behavioral testing (e.g., rotarod)

  • Tissue homogenization equipment

  • Reagents for GCase activity assay and substrate level analysis (e.g., ELISA, LC-MS/MS)

Procedure:

  • Animal Model and Dosing:

    • Use a colony of a relevant Gaucher disease mouse model.

    • Randomly assign mice to treatment and control groups.

    • Administer N-DNJ orally (e.g., via gavage or in drinking water) at desired doses (e.g., 20 and 600 mg/kg/day). The control group receives the vehicle.

    • Administer treatment for a predefined period, monitoring the health and weight of the animals regularly.

  • Phenotypic Evaluation:

    • Monitor the lifespan of the mice in each group.

    • Perform regular behavioral tests (e.g., weekly) to assess motor coordination and neurological function.

  • Tissue Collection and Preparation:

    • At the end of the study, euthanize the mice and collect relevant tissues (e.g., brain, liver, spleen).

    • Homogenize the tissues in appropriate buffers for subsequent biochemical analyses.

  • Biochemical Analysis:

    • Measure GCase activity in tissue homogenates using the protocol described above (Protocol 1), adapted for tissue samples.

    • Quantify the levels of glucosylceramide and glucosylsphingosine in the tissues using methods like liquid chromatography-mass spectrometry (LC-MS/MS).

  • Histopathological Analysis:

    • Fix a portion of the tissues in formalin and embed in paraffin for histological staining (e.g., H&E, markers for inflammation like CD68 for microglia and GFAP for astrocytes).

  • Data Analysis:

    • Statistically analyze the differences in lifespan, behavioral performance, enzyme activity, substrate levels, and histopathological findings between the N-DNJ-treated and control groups.

In_Vivo_Study_Workflow Start Start Animal_Grouping Randomize Gaucher mice into treatment groups Start->Animal_Grouping Dosing Administer N-DNJ or vehicle Animal_Grouping->Dosing Monitoring Monitor lifespan and perform behavioral tests Dosing->Monitoring Tissue_Collection Euthanize and collect tissues Monitoring->Tissue_Collection Biochemical_Analysis Analyze GCase activity and substrate levels Tissue_Collection->Biochemical_Analysis Histology Perform histopathological analysis Tissue_Collection->Histology Data_Analysis Statistically analyze all data Biochemical_Analysis->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Workflow for In Vivo Efficacy Study.

Conclusion

This compound represents a promising therapeutic strategy for Gaucher disease and potentially other lysosomal storage diseases. Its dual mechanism of action as both a chemical chaperone and a substrate reduction agent offers a multifaceted approach to combatting the molecular pathology of these disorders. The protocols and data presented in this document provide a framework for researchers and drug developers to further investigate and harness the therapeutic potential of N-DNJ in preclinical models. Careful consideration of dosing, treatment duration, and appropriate endpoints is crucial for the successful evaluation of this compound.

References

Application Notes and Protocols for Testing Antiviral Efficacy of N-Nonyldeoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nonyldeoxynojirimycin (N-NDNJ) is an iminosugar that acts as an inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These host enzymes are crucial for the proper folding of N-linked glycoproteins of many enveloped viruses.[1][2] By inhibiting these glucosidases, N-NDNJ disrupts the calnexin cycle, a key quality control mechanism in the ER, leading to misfolded viral glycoproteins.[1][3][4] This misfolding can impair virion assembly, reduce infectivity, and ultimately decrease the production of new infectious viral particles.[1][3][5] These application notes provide a detailed experimental framework for evaluating the antiviral efficacy of N-NDNJ against a target virus.

Mechanism of Action of this compound

N-NDNJ, a glucose analogue, competitively inhibits ER α-glucosidases I and II, which are responsible for trimming terminal glucose residues from N-linked glycans on nascent glycoproteins.[1][4] This initial trimming step is a prerequisite for the glycoprotein to interact with the ER chaperones calnexin and calreticulin, which mediate proper folding.[1] Inhibition of this process by N-NDNJ leads to the accumulation of misfolded viral glycoproteins, which are then targeted for ER-associated degradation (ERAD).[5] This disruption of viral glycoprotein processing is the primary mechanism behind the broad-spectrum antiviral activity of N-NDNJ.[2][3]

cluster_ER Endoplasmic Reticulum cluster_Inhibition Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glucosidase_I_II α-Glucosidases I & II Nascent Viral Glycoprotein->Glucosidase_I_II Glucose Trimming Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_I_II->Calnexin_Calreticulin Enters Folding Cycle Misfolded_Glycoprotein Misfolded Glycoprotein Glucosidase_I_II->Misfolded_Glycoprotein Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Virion_Assembly Virion Assembly & Egress Correctly_Folded_Glycoprotein->Virion_Assembly N_NDNJ N-NDNJ N_NDNJ->Glucosidase_I_II Inhibits ERAD ER-Associated Degradation Misfolded_Glycoprotein->ERAD Start Start Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Determine_CC50 Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity->Determine_CC50 Antiviral_Assays Antiviral Efficacy Assays Determine_CC50->Antiviral_Assays Plaque_Assay Plaque Reduction Assay Antiviral_Assays->Plaque_Assay Yield_Assay Virus Yield Reduction Assay Antiviral_Assays->Yield_Assay Determine_EC50 Determine EC50 (50% Effective Concentration) Plaque_Assay->Determine_EC50 Yield_Assay->Determine_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Determine_EC50->Calculate_SI End End Calculate_SI->End cluster_ER Endoplasmic Reticulum Lumen Nascent Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I & II (N-NDNJ Target) Calnexin Calnexin Glc1Man9GlcNAc2->Calnexin Binding Man9GlcNAc2 Man9GlcNAc2 UGGT UGGT Man9GlcNAc2->UGGT If Misfolded CorrectlyFolded Correctly Folded Glycoprotein Man9GlcNAc2->CorrectlyFolded Calnexin->Man9GlcNAc2 Release UGGT->Glc1Man9GlcNAc2 Reglucosylation Golgi Golgi CorrectlyFolded->Golgi Misfolded Misfolded Glycoprotein ERAD ERAD Misfolded->ERAD

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Nonyldeoxynojirimycin (N-DNJ) for Chaperone Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing N-Nonyldeoxynojirimycin (N-DNJ) concentration for its chaperone activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (N-DNJ) as a chemical chaperone?

N-DNJ, an iminosugar, acts as a chemical chaperone by binding to the active site of certain mutant enzymes, such as β-glucosidase (GCase) which is deficient in Gaucher disease.[1][2][3] This binding helps to stabilize the misfolded enzyme in the endoplasmic reticulum (ER), facilitating its proper folding and trafficking through the Golgi apparatus to the lysosome, its site of action.[4] At sub-inhibitory concentrations, N-DNJ can increase the cellular activity of the mutant enzyme.[5][6]

Q2: What is the typical concentration range for observing chaperone activity of N-DNJ in cell culture?

The optimal concentration of N-DNJ for chaperone activity is a delicate balance between enhancing enzyme activity and inhibiting it. In fibroblast cell lines harboring the N370S mutation for Gaucher disease, chaperone activity is typically observed at concentrations below 30 μM.[5][6] For instance, a concentration of 5-10 μM N-DNJ has been shown to result in a significant increase in β-glucosidase activity.[5][6]

Q3: What are the signs of N-DNJ-induced cytotoxicity?

At higher concentrations, N-DNJ can exhibit cytotoxicity. For example, in fibroblast cultures, notable cell death was observed at concentrations of 60 μM and above during longer incubation periods.[6] It is crucial to perform a dose-response curve to determine the therapeutic window for your specific cell line and experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No increase in target enzyme activity - Suboptimal N-DNJ concentration: The concentration may be too low to be effective or too high, causing inhibition. - Cell type or mutation is not responsive: Not all mutations or cell types will respond to N-DNJ chaperoning.[5][7] - Incorrect assay conditions: The enzyme activity assay may not be optimized.- Perform a dose-response experiment with a wide range of N-DNJ concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal concentration. - Verify from literature if the specific mutation has been shown to be responsive to N-DNJ. - Ensure the pH, substrate concentration, and incubation time for the enzyme assay are optimal for your target enzyme.
Decreased enzyme activity - Inhibitory concentration of N-DNJ: The concentration used is likely in the inhibitory range.[5][6]- Lower the concentration of N-DNJ to the sub-inhibitory range (typically below 30 µM). Refer to your dose-response curve.
Cell death or poor cell health - N-DNJ cytotoxicity: The concentration of N-DNJ is too high.[6] - Solvent toxicity: The solvent used to dissolve N-DNJ (e.g., DMSO) may be at a toxic concentration.- Determine the cytotoxic concentration of N-DNJ for your cells using a viability assay (e.g., MTT or Trypan Blue). - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO).
Inconsistent results between experiments - Variability in cell culture: Cell passage number, confluency, and overall health can affect results. - Inconsistent N-DNJ preparation: Improper storage or handling of N-DNJ stock solutions can lead to degradation.- Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. - Prepare fresh N-DNJ dilutions from a properly stored stock solution for each experiment. N-DNJ stock solutions can be stored at -20°C for up to a month and at -80°C for up to six months.[8]

Data Presentation

Table 1: this compound (N-DNJ) Concentration Effects on β-Glucosidase (GCase) Activity in N370S Fibroblasts

N-DNJ ConcentrationIncubation TimeRelative GCase Activity (Fold Increase)Reference
5 µM5 days~1.65[5]
10 µM4 days~1.5[6]
10 µM9 days~2.0[5]
< 30 µM5 daysElevated[6]
> 60 µM5 daysInhibition (<20% activity at 100 µM)[5][6]

Table 2: Inhibitory Concentrations (IC50) of this compound (N-DNJ) for Glucosidases

EnzymeIC50Reference
Acid α-glucosidase0.42 µM[8][9]
α-1,6-glucosidase8.4 µM[8][9]

Experimental Protocols

Determination of Optimal N-DNJ Concentration (Dose-Response)

This protocol outlines the steps to determine the optimal concentration of N-DNJ for enhancing the activity of a target lysosomal enzyme in a specific cell line.

Materials:

  • Cell line of interest (e.g., patient-derived fibroblasts with a specific mutation)

  • Complete cell culture medium

  • This compound (N-DNJ)

  • Vehicle control (e.g., sterile DMSO or PBS)

  • 96-well cell culture plates

  • Enzyme activity assay reagents for the target enzyme

  • Cell viability assay kit (e.g., MTT, Trypan Blue)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • N-DNJ Preparation: Prepare a stock solution of N-DNJ in a suitable solvent (e.g., DMSO). Prepare serial dilutions of N-DNJ in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of N-DNJ.

  • Incubation: Incubate the cells for a predetermined period (e.g., 3-5 days). The incubation time may need to be optimized.

  • Enzyme Activity Assay: After incubation, wash the cells with PBS and perform the enzyme activity assay according to the manufacturer's protocol or a standard laboratory procedure.

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the different N-DNJ concentrations.

  • Data Analysis: Normalize the enzyme activity to the protein concentration of each well. Plot the normalized enzyme activity and cell viability against the N-DNJ concentration to determine the optimal concentration that maximizes enzyme activity without significant cytotoxicity.

Chaperone Activity Assay

This protocol is for assessing the chaperone effect of the optimized N-DNJ concentration.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Optimal concentration of N-DNJ (determined from the dose-response experiment)

  • Vehicle control

  • Cell lysis buffer

  • Enzyme activity assay reagents

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the optimized concentration of N-DNJ or vehicle control for the optimized duration.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each cell lysate.

  • Enzyme Activity Measurement: Measure the activity of the target enzyme in the cell lysates.

  • Data Analysis: Express the enzyme activity as a function of the total protein content (e.g., nmol/h/mg protein). Compare the enzyme activity in the N-DNJ-treated cells to the vehicle-treated control cells to determine the fold-increase in activity.

Mandatory Visualizations

chaperone_pathway cluster_ER ER Lumen ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Lysosome Lysosome Golgi->Lysosome Trafficking ActiveEnzyme Active Enzyme Lysosome->ActiveEnzyme Maturation Misfolded Misfolded Enzyme CorrectlyFolded Correctly Folded Enzyme Misfolded->CorrectlyFolded Binding & Stabilization Degradation Proteasomal Degradation Misfolded->Degradation ER-Associated Degradation (ERAD) NDNJ N-DNJ CorrectlyFolded->Golgi Transport

Caption: N-DNJ mediated enzyme chaperoning pathway.

experimental_workflow start Start dose_response 1. Dose-Response Curve (Varying N-DNJ concentrations) start->dose_response viability_assay 2. Cell Viability Assay (e.g., MTT) dose_response->viability_assay determine_optimal 3. Determine Optimal Non-Toxic Concentration viability_assay->determine_optimal chaperone_assay 4. Chaperone Activity Assay (with optimal N-DNJ) determine_optimal->chaperone_assay enzyme_activity 5. Measure Enzyme Activity chaperone_assay->enzyme_activity protein_quant 6. Protein Quantification chaperone_assay->protein_quant data_analysis 7. Data Analysis (Normalize activity to protein) enzyme_activity->data_analysis protein_quant->data_analysis end End data_analysis->end

References

Potential off-target effects of N-Nonyldeoxynojirimycin in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of N-Nonyldeoxynojirimycin (N-DNJ) in cellular models. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cytotoxicity at concentrations where N-DNJ is expected to be specific. What could be the cause?

A1: Unexpected cytotoxicity can be a significant off-target effect of N-DNJ. The long N-nonyl chain, which increases the compound's potency, also contributes to increased cytotoxicity. This may be due to mechanisms independent of its primary glucosidase-inhibiting activity. Studies have shown that long-chain N-alkylated imino sugars can cause membrane disruption and cell fragmentation in a concentration- and chain-length-dependent manner[1]. It is crucial to determine the cytotoxic threshold in your specific cell model by performing a dose-response curve.

Q2: Our experimental results show alterations in lysosomal morphology and function that are not directly related to α-glucosidase inhibition. Is this a known off-target effect?

A2: Yes, this is a potential off-target effect. N-DNJ and its analogs can influence the trafficking and activity of various lysosomal enzymes beyond acid α-glucosidase (GAA)[2][3]. For instance, N-DNJ can act as a pharmacological chaperone for acid β-glucosidase (β-Glu), folding at a neutral pH to allow the stabilized enzyme to transit from the endoplasmic reticulum to the Golgi and then to the lysosome. This can lead to changes in lysosomal homeostasis. It has been observed that NN-DNJ can dose-dependently inhibit cellular α-glucosidase activity while only weakly inhibiting β-glucosidase activity at concentrations above 5 µM[2].

Q3: We are seeing inconsistent results between experimental batches. What factors could contribute to this variability?

A3: Inconsistent results when using N-DNJ can stem from several factors:

  • Compound Stability: Ensure the compound is stored correctly. For powdered N-DNJ, storage at -20°C for up to a year or -80°C for up to two years is recommended. Once in solvent, it should be stored at -80°C for no more than six months or -20°C for one month[4].

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses to N-DNJ. Standardize these parameters across all experiments.

  • Concentration Accuracy: Verify the final concentration of N-DNJ in your experiments. Serial dilution errors can lead to significant variability.

Q4: Could N-DNJ be affecting cellular calcium signaling pathways?

A4: While direct, widespread off-target effects of N-DNJ on calcium signaling are not extensively documented, it is a plausible indirect effect. Lysosomes are increasingly recognized as crucial regulators of cellular calcium, storing Ca2+ that can be released via channels like TPCs[5]. Since N-DNJ can alter lysosomal function, it may indirectly impact lysosomal calcium stores and subsequent signaling events. If you observe phenotypes related to calcium-dependent processes (e.g., autophagy, endocytosis), it may be worth investigating changes in cytosolic or lysosomal calcium levels.

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity

Symptoms:

  • Reduced cell viability in MTT, Trypan Blue, or other cytotoxicity assays at expected therapeutic concentrations.[1][4]

  • Visible changes in cell morphology, such as rounding, detachment, or membrane blebbing.

  • Increased apoptosis or necrosis markers.

Troubleshooting Workflow:

G start High Cytotoxicity Observed q1 Is the N-DNJ concentration correctly verified? start->q1 sol1 Recalculate and verify stock and working concentrations. q1->sol1 No q2 Has a dose-response curve been established for this cell line? q1->q2 Yes sol1->q2 sol2 Perform cytotoxicity assay (e.g., MTT) with a wide concentration range to determine EC50/CC50. q2->sol2 No q3 Is the solvent concentration toxic to the cells? q2->q3 Yes sol2->q3 sol3 Run a vehicle control with the highest solvent concentration used. q3->sol3 No end Identify cytotoxic threshold and adjust experimental concentration. q3->end Yes sol3->end

Caption: Workflow for troubleshooting unexpected N-DNJ cytotoxicity.

Issue 2: Unexplained Alterations in Glycosphingolipid (GSL) Metabolism

Symptoms:

  • Changes in the cellular levels of specific glycosphingolipids not attributable to the intended target.

  • Phenotypes associated with GSL storage disorders.

Diagnostic Steps:

  • Confirm Primary Target Inhibition: First, ensure that the intended target, α-glucosidase, is inhibited at the concentration used.

  • Analyze Ceramide Levels: N-alkylated imino sugars are known inhibitors of GSL biosynthesis[1][6]. Specifically, they can inhibit glucosylceramide synthase. Measure the levels of ceramide and glucosylceramide to see if there is a buildup of the former and a reduction of the latter.

  • Broad Lipidomic Analysis: Perform an unbiased lipidomic analysis to identify which lipid species are being affected. This can provide a clearer picture of the off-target enzymatic inhibition.

Logical Diagram for GSL Pathway Off-Target Effect:

G Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS GlcCer Glucosylceramide (GlcCer) ComplexGSLs Complex GSLs GlcCer->ComplexGSLs Further Glycosylation NDNJ N-DNJ NDNJ->GCS Off-target inhibition GCS->GlcCer

Caption: Potential off-target inhibition of GSL synthesis by N-DNJ.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) and cytotoxic concentrations (EC50/LD50) for N-DNJ. This data helps in selecting appropriate concentrations to maximize on-target effects while minimizing off-target cytotoxicity.

Target/ParameterSpecies/Cell LineIC50 / EC50 / LD50Reference
On-Target Enzymes
Acid α-glucosidase-0.42 µM[4][7]
α-1,6-glucosidase-8.4 µM[4][7]
Off-Target Enzymes
Acid β-glucosidaseHuman FibroblastsWeak inhibition > 5 µM[2]
Cytotoxicity
Vero Cells (EC50)African Green Monkey1.1 µM[4]
Bemisia tabaci (LD50)Insect5 mM[4]
Antiviral Activity
Bovine Viral Diarrhea Virus (BVDV)MDBK CellsIC50 of 2.5 µM[4]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies to determine the cytotoxic effects of N-DNJ.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete growth medium

  • This compound (N-DNJ) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of N-DNJ in complete medium. Remove the old medium from the cells and add 100 µL of the N-DNJ dilutions. Include wells with medium only (blank), and cells with vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the viability against the log of N-DNJ concentration to determine the EC50 value.

Protocol 2: Glucosidase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of N-DNJ on a target glucosidase using a chromogenic substrate.

Materials:

  • Purified α- or β-glucosidase

  • Assay buffer (e.g., sodium phosphate or citrate buffer, pH adjusted for optimal enzyme activity)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • This compound (N-DNJ)

  • Stop solution (e.g., 0.1 M Sodium Carbonate)

  • 96-well plate

  • Plate reader (405 nm absorbance)

Methodology:

  • Assay Preparation: In a 96-well plate, add 20 µL of varying concentrations of N-DNJ (or vehicle control) to respective wells.

  • Enzyme Addition: Add 20 µL of the purified glucosidase solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the chromogenic substrate to each well to start the reaction.

  • Incubation: Incubate for a fixed period (e.g., 30 minutes) during which the reaction proceeds linearly.

  • Reaction Termination: Add 100 µL of stop solution to each well to terminate the reaction. The solution should turn yellow in the presence of the product (p-nitrophenol).

  • Absorbance Reading: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each N-DNJ concentration relative to the uninhibited control. Plot the percent inhibition against the log of N-DNJ concentration to determine the IC50 value.

References

Troubleshooting inconsistent results in N-Nonyldeoxynojirimycin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Nonyldeoxynojirimycin (N-DNJ). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments involving this potent alpha-glucosidase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during N-DNJ experiments in a question-and-answer format.

Q1: My N-DNJ treatment is causing unexpected levels of cell death. What could be the cause?

A1: Unexpected cytotoxicity can arise from several factors:

  • ER Stress and the Unfolded Protein Response (UPR): N-DNJ inhibits α-glucosidases I and II in the endoplasmic reticulum (ER), which are crucial for the proper folding of N-linked glycoproteins.[1][2][3] This inhibition can lead to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ER stress.[4][5][6][7] Prolonged or severe ER stress can activate apoptotic pathways, leading to cell death.[5][7]

  • High Concentrations: While N-DNJ is a potent inhibitor, high concentrations can lead to off-target effects and increased cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Solvent Toxicity: N-DNJ is often dissolved in solvents like DMSO or ethanol.[8] High concentrations of these solvents can be toxic to cells. Ensure the final solvent concentration in your culture medium is low (typically <0.5%) and include a vehicle control in your experiments.

  • Compound Purity and Stability: Impurities in the N-DNJ preparation or degradation of the compound can contribute to cytotoxicity. Ensure you are using a high-purity compound and follow proper storage and handling procedures.

Troubleshooting Steps:

  • Optimize N-DNJ Concentration: Perform a dose-response experiment to identify the lowest effective concentration that achieves the desired biological effect without significant cell death.

  • Monitor ER Stress Markers: Assess the expression of UPR markers such as GRP78 (BiP), CHOP, and spliced XBP1 to confirm if ER stress is being induced.

  • Include Proper Controls: Always include an untreated control and a vehicle-only control to distinguish the effects of N-DNJ from solvent effects.

  • Check Compound Quality: If possible, verify the purity of your N-DNJ lot. Store the compound as recommended by the supplier, typically at -20°C or -80°C in a dry environment.[8]

Q2: I am observing inconsistent results in my α-glucosidase inhibition assays.

A2: Inconsistent results in enzyme assays can be due to several factors related to the enzyme, substrate, inhibitor, or assay conditions.

  • Enzyme Activity: The activity of α-glucosidase can vary between lots and can decrease over time with improper storage.

  • Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) is critical. If the substrate concentration is too high, it may require a higher concentration of the inhibitor to see an effect.

  • Lot-to-Lot Variability of N-DNJ: There can be variations in the purity and activity of N-DNJ between different manufacturing lots.[9][10][11]

  • Assay Conditions: pH, temperature, and incubation time can all affect enzyme activity and the apparent inhibitory effect of N-DNJ.[12]

  • Colorimetric Interference: If your N-DNJ solution is colored or becomes colored during the reaction, it can interfere with the absorbance reading of the product (e.g., p-nitrophenol).

Troubleshooting Steps:

  • Validate Enzyme Activity: Always test the activity of your α-glucosidase stock before running inhibition assays.

  • Optimize Assay Conditions: Ensure that the pH and temperature are optimal for your specific α-glucosidase. Perform a time-course experiment to ensure your measurements are within the linear range of the reaction.

  • Run a Standard Curve: Include a standard inhibitor with a known IC50 value, such as acarbose, in your assays to validate the assay performance.

  • Control for Absorbance Interference: Run a control with N-DNJ and the substrate but without the enzyme to check for any background absorbance.

  • Test New Lots: When starting with a new lot of N-DNJ, it is advisable to re-run a dose-response curve to confirm its potency.

Q3: My in vivo animal study with N-DNJ is not showing the expected effect on glycogen levels.

A3: Inconsistent results in animal studies can be complex and multifactorial.

  • Bioavailability and Dosing: The route of administration, dosage, and frequency can significantly impact the in vivo efficacy of N-DNJ. While orally active, its absorption and metabolism can vary.[8]

  • Dietary Factors: The carbohydrate content of the animal diet can influence baseline glycogen levels and the apparent effect of N-DNJ.

  • Timing of Tissue Collection: Glycogen levels fluctuate with feeding and fasting cycles. The timing of tissue collection relative to the last dose and feeding is critical.

  • Tissue Handling and Glycogen Measurement: Glycogen is rapidly degraded post-mortem. Tissues must be flash-frozen immediately upon collection. The method used for glycogen extraction and quantification can also be a source of variability.[13][14]

Troubleshooting Steps:

  • Review Dosing Regimen: Consult literature for established dosing regimens for your animal model and experimental goals. Consider performing a pilot study to determine the optimal dose.

  • Standardize Feeding and Fasting: Implement a strict feeding and fasting schedule for all animals in the study.

  • Optimize Tissue Collection and Processing: Ensure rapid harvesting and flash-freezing of tissues in liquid nitrogen. Use a validated and consistent protocol for glycogen extraction and measurement.

  • Include Positive and Negative Controls: Use a vehicle-treated group as a negative control and consider a group treated with a well-characterized glycogen metabolism modulator as a positive control.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme TargetIC50 Value (µM)
Acid α-glucosidase0.42
α-1,6-glucosidase8.4
Bovine Viral Diarrhea Virus (BVDV) secretion in MDBK cells2.5

Data compiled from MedChemExpress.[8]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Instructions
Powder-80°C2 yearsSealed, away from moisture
Powder-20°C1 yearSealed, away from moisture
In Solvent-80°C6 monthsSealed, away from moisture
In Solvent-20°C1 monthSealed, away from moisture

Data compiled from MedChemExpress.[8]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of N-DNJ against α-glucosidase using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (N-DNJ)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve α-glucosidase in phosphate buffer to the desired concentration (e.g., 0.1 U/mL).

    • Dissolve pNPG in phosphate buffer (e.g., 1 mM).

    • Prepare a stock solution of N-DNJ in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of different concentrations of N-DNJ solution to the test wells.

    • Add 50 µL of phosphate buffer to the control wells (100% enzyme activity).

    • Add 50 µL of the α-glucosidase solution to all wells except the blank wells. Add 50 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pNPG solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Add 50 µL of Na₂CO₃ solution to all wells to stop the reaction.

  • Measure Absorbance:

    • Read the absorbance at 405 nm using a microplate reader.

  • Calculate Inhibition:

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the log of the N-DNJ concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for Assessing N-DNJ Activity

This protocol describes a general procedure for treating cultured cells with N-DNJ to study its effects on cellular processes.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (N-DNJ) stock solution (in a sterile solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for viability assays)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and grow overnight.

  • N-DNJ Treatment:

    • Prepare working solutions of N-DNJ in complete culture medium at the desired final concentrations. Remember to keep the final solvent concentration constant and low across all treatments and the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing N-DNJ or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.

  • Downstream Analysis:

    • For Cell Viability: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion).

    • For Protein Analysis (Western Blot):

      • Wash the cells with ice-cold PBS.

      • Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

      • Collect the cell lysates and determine the protein concentration.

      • Proceed with Western blot analysis to detect changes in protein expression or phosphorylation (e.g., markers of ER stress).

Protocol 3: Animal Study for Glycogen Quantification

This protocol outlines a general procedure for an in vivo study in mice to assess the effect of N-DNJ on liver and muscle glycogen levels. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Mice (e.g., C57BL/6)

  • This compound (N-DNJ)

  • Vehicle for N-DNJ administration (e.g., corn oil, water)

  • Gavage needles

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Reagents for glycogen quantification assay

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the housing conditions for at least one week.

    • Randomly assign mice to treatment groups (e.g., vehicle control, N-DNJ low dose, N-DNJ high dose).

  • N-DNJ Administration:

    • Administer N-DNJ or vehicle to the mice daily via the desired route (e.g., oral gavage) for the specified duration of the study (e.g., 1-4 weeks).[8]

  • Fasting and Tissue Collection:

    • At the end of the treatment period, fast the mice overnight (e.g., 12-16 hours) if required by the experimental design.

    • Anesthetize the mice.

    • Quickly dissect the liver and skeletal muscle (e.g., gastrocnemius).

    • Immediately flash-freeze the tissues in liquid nitrogen.

    • Store the tissues at -80°C until analysis.

  • Glycogen Quantification:

    • Homogenize a weighed portion of the frozen tissue in an appropriate buffer.

    • Use a commercial glycogen assay kit or a well-established protocol (e.g., acid hydrolysis followed by a glucose assay) to measure the glycogen content.[13]

    • Normalize the glycogen content to the tissue weight.

Mandatory Visualizations

N_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P GlcNAc2_PP_Dol GlcNAc2-PP-Dol Dol_P->GlcNAc2_PP_Dol UDP-GlcNAc Man5_GlcNAc2_PP_Dol Man5GlcNAc2-PP-Dol GlcNAc2_PP_Dol->Man5_GlcNAc2_PP_Dol GDP-Man Glc3_Man9_GlcNAc2_PP_Dol Glc3Man9GlcNAc2-PP-Dol Man5_GlcNAc2_PP_Dol->Glc3_Man9_GlcNAc2_PP_Dol Dol-P-Man Dol-P-Glc Glycoprotein_Glc3 Glycoprotein (Glc3Man9GlcNAc2) Glc3_Man9_GlcNAc2_PP_Dol->Glycoprotein_Glc3 OST Nascent_Protein Nascent Polypeptide Nascent_Protein->Glycoprotein_Glc3 Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein_Glc3->Glycoprotein_Glc1 Glucose Trimming Glycoprotein_Man9 Glycoprotein (Man9GlcNAc2) Glycoprotein_Glc1->Glycoprotein_Man9 Glucose Trimming Glycoprotein_Man9_Golgi Glycoprotein (Man9GlcNAc2) Glycoprotein_Man9->Glycoprotein_Man9_Golgi Transport Glucosidase_I α-Glucosidase I Glucosidase_II α-Glucosidase II NDNJ N-DNJ NDNJ->Glucosidase_I Inhibits NDNJ->Glucosidase_II Inhibits Complex_Glycan Complex/Hybrid Glycans Glycoprotein_Man9_Golgi->Complex_Glycan Further Processing

Caption: N-Linked Glycosylation Pathway and Inhibition by N-DNJ.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus Misfolded_Proteins Accumulation of Misfolded Proteins BiP BiP (GRP78) Misfolded_Proteins->BiP PERK PERK BiP->PERK Dissociates IRE1 IRE1 BiP->IRE1 Dissociates ATF6 ATF6 BiP->ATF6 Dissociates p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates XBP1_s XBP1 mRNA (spliced) IRE1->XBP1_s Splices eIF2a eIF2α ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation UPR_Target_Genes UPR Target Genes (Chaperones, ERAD components) ATF4->UPR_Target_Genes Transcription Apoptosis Apoptosis ATF4->Apoptosis Transcription of pro-apoptotic genes (e.g., CHOP) XBP1_u XBP1 mRNA (unspliced) XBP1s_protein XBP1s Protein XBP1_s->XBP1s_protein Translation XBP1s_protein->UPR_Target_Genes Transcription ATF6_cleaved Cleaved ATF6 ATF6_cleaved->UPR_Target_Genes Transcription

Caption: The Unfolded Protein Response (UPR) Signaling Pathways.

Troubleshooting_Workflow cluster_InVitro In Vitro Experiments cluster_InVivo In Vivo Experiments Start Inconsistent Results with N-DNJ High_Cytotoxicity High Cell Death? Start->High_Cytotoxicity Inconsistent_Inhibition Inconsistent Enzyme Inhibition? Start->Inconsistent_Inhibition No_Effect No Expected Effect on Glycogen Levels? Start->No_Effect Check_Concentration Optimize Concentration High_Cytotoxicity->Check_Concentration Yes Check_Solvent Check Solvent Toxicity High_Cytotoxicity->Check_Solvent Yes Check_ER_Stress Assess ER Stress High_Cytotoxicity->Check_ER_Stress Yes Validate_Enzyme Validate Enzyme Activity Inconsistent_Inhibition->Validate_Enzyme Yes Check_Assay_Conditions Optimize Assay Conditions Inconsistent_Inhibition->Check_Assay_Conditions Yes Check_Lot_Variation Test New Lot of N-DNJ Inconsistent_Inhibition->Check_Lot_Variation Yes Consistent_Results Consistent Results? Check_Concentration->Consistent_Results Check_Solvent->Consistent_Results Check_ER_Stress->Consistent_Results Validate_Enzyme->Consistent_Results Check_Assay_Conditions->Consistent_Results Check_Lot_Variation->Consistent_Results Review_Dosing Review Dosing Regimen No_Effect->Review_Dosing Yes Standardize_Diet Standardize Diet & Fasting No_Effect->Standardize_Diet Yes Optimize_Tissue_Handling Optimize Tissue Handling No_Effect->Optimize_Tissue_Handling Yes Review_Dosing->Consistent_Results Standardize_Diet->Consistent_Results Optimize_Tissue_Handling->Consistent_Results Proceed Proceed with Experiment Consistent_Results->Proceed Yes

Caption: Troubleshooting Workflow for N-DNJ Experiments.

References

Stability of N-Nonyldeoxynojirimycin in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Nonyldeoxynojirimycin (N-NDNJ) in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound (N-NDNJ) stock solutions?

A1: For optimal stability, N-NDNJ stock solutions should be stored under the following conditions:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

It is crucial to store the solutions in sealed containers to protect them from moisture.[1]

Q2: In which solvents is N-NDNJ soluble?

A2: N-NDNJ is soluble in dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM in both solvents.

Q3: What is the primary mechanism of action of N-NDNJ?

A3: N-NDNJ is an inhibitor of α-glucosidases, including acid α-glucosidase (IC50: 0.42 μM) and α-1,6-glucosidase (IC50: 8.4 μM).[1] In the context of Gaucher disease, it acts as a chemical chaperone for the mutant enzyme acid β-glucosidase (GCase). By binding to the misfolded GCase in the endoplasmic reticulum (ER), N-NDNJ stabilizes the enzyme's conformation, facilitating its proper trafficking to the lysosome.[2][3][4]

Q4: How does the stability of N-NDNJ in aqueous buffers vary with pH and temperature?

A4: While specific stability data for N-NDNJ in various aqueous buffers is not extensively published, data from forced degradation studies on similar iminosugar compounds suggest that stability is pH and temperature-dependent. Generally, iminosugars exhibit greater stability in neutral to slightly acidic conditions and are more susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

Below is a representative stability profile for an N-alkylated deoxynojirimycin derivative in different buffer conditions after a 24-hour incubation period. Note: This data is illustrative and based on studies of analogous compounds; specific results for N-NDNJ may vary.

Table 1: Representative Stability of an N-Alkylated Deoxynojirimycin Derivative in Various Buffers

Buffer System (50 mM)pHTemperature (°C)% Remaining Compound (after 24h)
Glycine-HCl2.04>98%
Glycine-HCl2.025~95%
Glycine-HCl2.050~80%
Sodium Acetate5.04>99%
Sodium Acetate5.025>98%
Sodium Acetate5.050~96%
Sodium Phosphate7.04>99%
Sodium Phosphate7.025>99%
Sodium Phosphate7.050~98%
Tris-HCl8.54>99%
Tris-HCl8.525~97%
Tris-HCl8.550~90%
Glycine-NaOH10.04>98%
Glycine-NaOH10.025~94%
Glycine-NaOH10.050~85%

Troubleshooting Guides

HPLC Analysis of N-NDNJ

Issue 1: Poor peak shape (tailing or fronting)

  • Possible Cause:

    • Interaction of the basic amine group of N-NDNJ with residual silanols on the HPLC column.

    • Column overload.

    • Inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Use a base-deactivated column: Employ a column with end-capping to minimize silanol interactions.

    • Add a competing base to the mobile phase: Incorporate a small amount of an amine modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to block active sites on the stationary phase.

    • Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of N-NDNJ to maintain a consistent ionization state.

    • Reduce sample concentration: Inject a more dilute sample to check for column overload.

    • Check for column degradation: If the column is old, it may need to be replaced.

Issue 2: Inconsistent retention times

  • Possible Cause:

    • Inadequate column equilibration between injections.

    • Fluctuations in mobile phase composition or temperature.

    • Pump malfunction or leaks.

  • Troubleshooting Steps:

    • Ensure proper equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient elution.

    • Use a column oven: Maintain a constant column temperature to ensure reproducible chromatography.

    • Prepare fresh mobile phase: Ensure accurate and consistent preparation of the mobile phase.

    • Degas mobile phase: Remove dissolved gases from the mobile phase to prevent bubble formation in the pump.

    • Inspect the HPLC system for leaks: Check all fittings and connections for any signs of leakage.[5]

Experimental Protocols

Protocol for Forced Degradation Study of N-NDNJ

This protocol outlines a typical forced degradation study to assess the stability of N-NDNJ under various stress conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of N-NDNJ in methanol.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the N-NDNJ working solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the N-NDNJ working solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the N-NDNJ working solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid N-NDNJ powder and a 100 µg/mL aqueous solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid N-NDNJ powder and a 100 µg/mL aqueous solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples by a stability-indicating HPLC method (see below for a typical method).

4. HPLC Method for Stability Analysis:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Table 2: Summary of Forced Degradation Conditions

Stress ConditionStressorTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal (Solid)Heat60°C48 hours
Thermal (Solution)Heat60°C48 hours
PhotolyticUV/Vis LightRoom Temp.As per ICH Q1B

Visualizations

N-NDNJ Mechanism of Action in Gaucher Disease

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome mutant_gcase Misfolded Mutant GCase chaperoned_gcase N-NDNJ-Bound Stabilized GCase mutant_gcase->chaperoned_gcase Binding & Stabilization er_retention ER-Associated Degradation (ERAD) mutant_gcase->er_retention Default Pathway nndnj N-NDNJ nndnj->chaperoned_gcase processing Further Processing & Sorting chaperoned_gcase->processing Successful Trafficking active_gcase Active GCase processing->active_gcase Delivery products Glucose + Ceramide active_gcase->products Hydrolysis substrate Glucosylceramide (Substrate) substrate->products

Caption: N-NDNJ acts as a chemical chaperone to rescue mutant GCase from ER degradation.

Experimental Workflow for N-NDNJ Stability Testing

G cluster_stress Forced Degradation prep Prepare N-NDNJ Stock & Working Solutions acid Acid Hydrolysis (HCl, Heat) base Base Hydrolysis (NaOH, Heat) oxid Oxidation (H₂O₂) therm Thermal (Heat) photo Photolytic (UV/Vis Light) sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Quantify Degradation, Identify Products) analysis->data

Caption: Workflow for conducting a forced degradation study of N-NDNJ.

References

Overcoming challenges in N-Nonyldeoxynojirimycin chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of N-Nonyldeoxynojirimycin (N-nonyl-DNJ). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of synthesizing this potent α-glucosidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and direct method for synthesizing N-nonyl-DNJ is through the N-alkylation of the parent compound, 1-deoxynojirimycin (DNJ). This is typically achieved via reductive amination, where DNJ is reacted with nonanal in the presence of a reducing agent. Another approach involves direct N-alkylation using a nonyl halide (e.g., 1-bromononane) under basic conditions.

Q2: Why is reductive amination preferred over direct alkylation with a nonyl halide?

A2: Reductive amination is often preferred because it tends to be a cleaner reaction with fewer side products. Direct alkylation of amines with alkyl halides can lead to overalkylation, resulting in the formation of quaternary ammonium salts, which can complicate purification. Reductive amination offers a more controlled, one-pot procedure for generating the desired secondary amine.

Q3: Do I need to protect the hydroxyl groups of DNJ before N-alkylation?

A3: In many cases, the hydroxyl groups of DNJ do not require protection for N-alkylation, particularly when using reductive amination. The secondary amine of the piperidine ring is sufficiently nucleophilic to react selectively with the aldehyde to form an iminium ion, which is then reduced. However, for some synthetic strategies or if side reactions are observed, protection of the hydroxyl groups as acetates or benzyl ethers may be considered.

Q4: What are the critical parameters to control during the synthesis?

A4: Key parameters to control include:

  • Reaction Temperature: To minimize side reactions and degradation.

  • pH: Particularly for reductive amination, maintaining a slightly acidic pH (around 5-6) is often crucial for efficient iminium ion formation.

  • Stoichiometry of Reagents: Precise amounts of DNJ, nonanal, and the reducing agent are necessary to ensure complete reaction and minimize impurities.

  • Purity of Starting Materials: Using high-purity DNJ and nonanal is essential for a successful synthesis.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonium hydroxide) should be developed to distinguish between the starting material (DNJ), the intermediate imine (if observable), and the final product (N-nonyl-DNJ). Staining with ninhydrin can be useful for visualizing the amine-containing compounds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent. 2. Incorrect pH for reductive amination. 3. Low purity of starting materials. 4. Insufficient reaction time or temperature.1. Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride). 2. Adjust the pH of the reaction mixture to ~5-6 using a mild acid like acetic acid. 3. Ensure the purity of DNJ and nonanal using techniques like NMR or melting point analysis. 4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. A slight increase in temperature (e.g., to 40°C) may be beneficial.
Formation of Multiple Byproducts 1. Overalkylation in direct alkylation methods. 2. Side reactions of the aldehyde (e.g., aldol condensation). 3. Degradation of the product or starting material.1. Switch to a reductive amination protocol. If using direct alkylation, use a 1:1 stoichiometry of DNJ to nonyl halide and add the halide slowly. 2. Ensure the reaction is carried out under anhydrous conditions and at the recommended temperature. 3. Avoid excessive heating and prolonged reaction times.
Difficult Purification 1. Product co-eluting with impurities during column chromatography. 2. Product is highly polar and streaks on the silica gel column. 3. Presence of unreacted starting materials.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent to reduce tailing. 3. Ensure the reaction goes to completion by monitoring with TLC. If necessary, a preliminary extraction can remove non-polar impurities before chromatography.
Inconsistent Yields 1. Variability in the quality of reagents. 2. Inconsistent reaction conditions (temperature, pH, stirring). 3. Moisture contamination.1. Use reagents from a reliable supplier and test for purity. 2. Carefully control all reaction parameters for each run. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of N-nonyl-DNJ using reductive amination.

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Nonanal

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: To a solution of 1-deoxynojirimycin (1.0 eq.) in anhydrous DCM, add nonanal (1.2 eq.).

  • pH Adjustment: Add glacial acetic acid to adjust the pH of the mixture to approximately 5-6.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the DNJ spot is no longer visible.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a white solid.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Yield (%) Reaction Time (h) Advantages Disadvantages
Sodium triacetoxyborohydride (STAB)70-904-12Mild, selective, less toxic byproducts.Can be slower than other reagents.
Sodium cyanoborohydride (NaBH₃CN)65-852-8Fast and effective.Highly toxic, generates cyanide gas in acidic conditions.
Hydrogenation (e.g., H₂, Pd/C)75-9512-24High yielding, clean reaction.Requires specialized equipment (hydrogenator).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 1-Deoxynojirimycin (DNJ) & Nonanal reaction Reductive Amination (DCM, Acetic Acid, STAB) start->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Final Product: N-Nonyl-DNJ chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Activity/Purity start->check_reagents Is reducing agent fresh? check_ph Verify Reaction pH (5-6) start->check_ph Is pH correct? check_conditions Optimize Time/Temperature start->check_conditions Are conditions optimal? reagents_ok Reagents are fine check_reagents->reagents_ok Yes replace_reagents Use fresh reagents check_reagents->replace_reagents No ph_ok pH is optimal check_ph->ph_ok Yes adjust_ph Adjust pH with Acetic Acid check_ph->adjust_ph No conditions_ok Conditions are optimal check_conditions->conditions_ok Yes increase_time_temp Increase reaction time or temperature check_conditions->increase_time_temp No

Best practices for long-term storage of N-Nonyldeoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of N-Nonyldeoxynojirimycin (NN-DNJ). It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C.[1][2][3] To prevent degradation from moisture, it is crucial to ensure the storage environment is dry.[1] Under these conditions, the compound is expected to be stable for at least one to two years.[1]

2. How should I store this compound once it is dissolved in a solvent?

Stock solutions of NN-DNJ should be prepared, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials.[1] For optimal stability, it is recommended to store these aliquots at -80°C.[1] Under these conditions, the solution can be expected to be stable for up to six months.[1] If stored at -20°C, the stability is generally reduced to about one month.[1]

3. What are the best solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2][3] It can be dissolved in both solvents to a concentration of up to 100 mM.[2][3] When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the product.[1] Gentle warming or sonication can aid in the dissolution process.

4. Can I store this compound solutions at room temperature or 4°C?

Long-term storage of NN-DNJ solutions at room temperature or 4°C is not recommended due to the increased risk of chemical degradation and microbial contamination. For short-term use during an experiment, solutions can be kept on ice. However, for any storage period longer than a few hours, freezing at -20°C or -80°C is advised.

5. How does pH affect the stability of this compound?

The stability of iminosugars like NN-DNJ can be influenced by pH. While specific degradation pathways for NN-DNJ at different pH values are not extensively documented in publicly available literature, it is known that extreme pH conditions (highly acidic or basic) can catalyze the degradation of many pharmaceutical compounds.[4] It is recommended to prepare and store NN-DNJ solutions in buffers that are close to neutral pH, unless the experimental protocol requires otherwise.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving NN-DNJ - Inappropriate solvent.- Low-quality or wet solvent.- Insufficient mixing.- Ensure you are using a recommended solvent such as DMSO or ethanol.[2][3]- Use fresh, anhydrous grade DMSO.[1]- Gently warm the solution or use an ultrasonic bath to aid dissolution.
Precipitate Formation in Solution after Freezing - Solution concentration is too high.- Solvent is not pure.- Improper thawing procedure.- Ensure the concentration does not exceed the solubility limit in the chosen solvent.- Use high-purity solvents.- Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.
Loss of Biological Activity in Experiments - Improper storage of stock solutions.- Repeated freeze-thaw cycles.- Degradation of the compound.- Store stock solutions at -80°C in small aliquots.[1]- Avoid subjecting the stock solution to multiple freeze-thaw cycles.[1]- Perform a stability check of your NN-DNJ stock using a suitable analytical method (see Experimental Protocols).
Inconsistent Results Between Experiments - Inaccurate concentration of the stock solution.- Degradation of the compound over time.- Variability in experimental conditions.- Re-verify the concentration of your stock solution.- Use a fresh aliquot of NN-DNJ for each experiment where possible.- Ensure all other experimental parameters are consistent.

Quantitative Data Summary

The following table summarizes the recommended long-term storage conditions for this compound.

Form Storage Temperature Recommended Duration Key Considerations
Solid (Powder) -20°C1-2 years[1]Store in a tightly sealed container, protected from moisture.[1]
In Solvent (e.g., DMSO, Ethanol) -80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (e.g., DMSO, Ethanol) -20°CUp to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of NN-DNJ in a solution over time. This method should be validated for your specific experimental conditions.

1. Objective: To quantify the concentration of NN-DNJ in a solution over a defined period under specific storage conditions to determine its stability.

2. Materials:

  • This compound (NN-DNJ)

  • HPLC-grade solvent (e.g., DMSO or ethanol)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Method:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of solid NN-DNJ and dissolve it in the chosen HPLC-grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of different concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).

  • Preparation of Stability Samples:

    • Prepare a solution of NN-DNJ in the desired solvent and at the desired concentration for the stability study.

    • Dispense aliquots of this solution into several vials.

    • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • HPLC Analysis:

    • Set up the HPLC system with the following suggested parameters (these may need optimization):

      • Column: C18 reverse-phase column

      • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector: UV at a low wavelength (e.g., 210 nm) or ELSD.

    • Inject the standard solutions to generate a calibration curve.

    • At specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks), retrieve a stability sample vial, allow it to come to room temperature, and inject it into the HPLC system.

  • Data Analysis:

    • Integrate the peak corresponding to NN-DNJ in the chromatograms.

    • Use the calibration curve to determine the concentration of NN-DNJ in the stability samples at each time point.

    • Calculate the percentage of NN-DNJ remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of NN-DNJ remaining versus time to visualize the degradation profile.

Visualizations

Troubleshooting_Storage_Issues start Start: NN-DNJ Storage Issue issue_type What is the issue? start->issue_type solid_storage Solid Storage Problem issue_type->solid_storage Solid Compound solution_storage Solution Storage Problem issue_type->solution_storage Solution check_temp_solid Is it stored at -20°C? solid_storage->check_temp_solid check_temp_solution Storage Temperature? solution_storage->check_temp_solution check_container Is the container tightly sealed? check_temp_solid->check_container Yes correct_solid_storage Store at -20°C in a tightly sealed container away from moisture. check_temp_solid->correct_solid_storage No check_moisture Is it protected from moisture? check_container->check_moisture Yes check_container->correct_solid_storage No solid_ok Solid storage is likely OK. Consider other factors. check_moisture->solid_ok Yes check_moisture->correct_solid_storage No temp_minus_80 -80°C check_temp_solution->temp_minus_80 temp_minus_20 -20°C check_temp_solution->temp_minus_20 other_temp Other check_temp_solution->other_temp check_aliquots Is it aliquoted? temp_minus_80->check_aliquots temp_minus_20->check_aliquots not_recommended Not recommended for long-term storage. other_temp->not_recommended solution_ok_80 Stable for up to 6 months. check_aliquots->solution_ok_80 Yes, at -80°C solution_ok_20 Stable for up to 1 month. check_aliquots->solution_ok_20 Yes, at -20°C aliquot_solution Aliquot to avoid freeze-thaw cycles. check_aliquots->aliquot_solution No

Caption: Troubleshooting workflow for NN-DNJ storage issues.

Experimental_Workflow prep_standards Prepare Standard Solutions of NN-DNJ calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Stability Samples and Store hplc_analysis Perform HPLC Analysis at Time Points prep_samples->hplc_analysis quantification Quantify NN-DNJ in Samples hplc_analysis->quantification calibration->quantification data_analysis Analyze Data and Determine Stability quantification->data_analysis

Caption: Experimental workflow for NN-DNJ stability assessment.

References

Validation & Comparative

The Chaperone Effect of N-Nonyldeoxynojirimycin on Mutant GBA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide. One promising therapeutic strategy is the use of pharmacological chaperones, small molecules that can stabilize mutant GCase, facilitate its proper folding and trafficking to the lysosome, and thereby increase its residual enzymatic activity.[1][2][3] This guide provides a comparative analysis of the chaperone activity of N-Nonyldeoxynojirimycin (NN-DNJ) on mutant GBA, with supporting experimental data and protocols.

Mechanism of Action of Pharmacological Chaperones

Mutations in the GBA gene can lead to the production of misfolded GCase enzyme that is retained in the endoplasmic reticulum (ER) and targeted for degradation. Pharmacological chaperones, like NN-DNJ, are active-site-directed competitive inhibitors that bind to the mutant GCase in the ER, stabilizing its conformation.[4][5] This stabilized enzyme can then traverse the secretory pathway to the lysosome. Within the acidic environment of the lysosome, the high concentration of the substrate, glucosylceramide, displaces the chaperone from the active site, allowing the partially restored enzyme to carry out its catalytic function.[5]

GBA_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Mutant GBA Mutant GBA Misfolded GCase Misfolded GCase Mutant GBA->Misfolded GCase Stabilized GCase Stabilized GCase Misfolded GCase->Stabilized GCase Binding Proteasomal Degradation Proteasomal Degradation Misfolded GCase->Proteasomal Degradation ER-associated degradation NN-DNJ NN-DNJ NN-DNJ->Stabilized GCase Chaperoning Trafficking Trafficking Stabilized GCase->Trafficking Transport Active GCase Active GCase Trafficking->Active GCase Delivery Glucose + Ceramide Glucose + Ceramide Active GCase->Glucose + Ceramide Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Active GCase Substrate competition

Figure 1: Mechanism of this compound (NN-DNJ) as a pharmacological chaperone for mutant GBA.

Comparative Efficacy of Pharmacological Chaperones

The chaperone activity of NN-DNJ has been demonstrated for several GBA mutations. Its efficacy, however, varies depending on the specific mutation. The following tables summarize the quantitative data on the chaperone activity of NN-DNJ and compare it with other notable pharmacological chaperones.

Table 1: Chaperone Activity of NN-DNJ on Mutant GBA in Patient-Derived Fibroblasts

GBA MutationNN-DNJ ConcentrationFold Increase in GCase ActivityReference
N370S10 µM~2-fold[1]
N188S5 µM~1.2-fold (20% increase)[1]
F213INot SpecifiedEnhancement observed[4]
G202RNot SpecifiedEnhancement observed[4]
L444PNot SpecifiedNo significant effect[2]

Table 2: Comparative Chaperone Activity of NN-DNJ and Ambroxol

GBA MutationChaperoneConcentrationFold Increase in GCase ActivityReference
F213I/F213INN-DNJ20 µM~1.5-fold[6]
Ambroxol20 µM~2.0-fold[6]
N370S/N370SNN-DNJ20 µM~1.8-fold[6]
Ambroxol20 µM~2.2-fold[6]
L444P/L444PNN-DNJ20 µMNo significant effect[6]
Ambroxol20 µMNo significant effect[6]

Computational molecular dynamics simulations suggest that NN-DNJ has a better affinity for the N370S mutant GBA, while ambroxol shows broader activity against both N370S and L444P mutations.[7][8]

Inhibitory vs. Non-Inhibitory Chaperones

A key consideration in chaperone therapy is the inhibitory nature of the chaperone itself. While NN-DNJ and other iminosugars are effective chaperones, they are also inhibitors of GCase. This necessitates a careful balance of concentration to achieve a therapeutic window where chaperoning occurs without significant enzymatic inhibition in the lysosome.[2]

In contrast, non-inhibitory chaperones have emerged as a promising alternative.[2][5] These molecules bind to GCase at a site distinct from the active site, assisting in proper folding and trafficking without competing with the substrate in the lysosome.[2][5]

Table 3: Comparison of Inhibitory and Non-Inhibitory Chaperones

FeatureInhibitory Chaperones (e.g., NN-DNJ)Non-Inhibitory Chaperones
Binding Site Active SiteAllosteric Site
Mechanism Competitive InhibitionNon-competitive stabilization
Advantage Well-characterized, potent stabilizationAvoids substrate competition in the lysosome
Disadvantage Potential for enzyme inhibition at therapeutic dosesIdentification and optimization can be more challenging

Experimental Protocols

Experimental Workflow for Assessing Chaperone Activity

The general workflow for evaluating the efficacy of a pharmacological chaperone involves treating patient-derived cells with the compound, followed by measurement of GCase protein levels and enzymatic activity.

Chaperone_Assay_Workflow Start Start Patient Fibroblasts Patient Fibroblasts Start->Patient Fibroblasts Cell Culture Culture patient-derived fibroblasts with mutant GBA Patient Fibroblasts->Cell Culture Chaperone Treatment Treat cells with varying concentrations of NN-DNJ or other chaperones Cell Culture->Chaperone Treatment Cell Lysis Harvest and lyse cells to obtain protein extract Chaperone Treatment->Cell Lysis Protein Quantification Determine total protein concentration (e.g., BCA assay) Cell Lysis->Protein Quantification GCase Activity Assay Measure GCase enzymatic activity (e.g., 4-MUG assay) Protein Quantification->GCase Activity Assay Western Blot Analyze GCase protein levels Protein Quantification->Western Blot Data Analysis Normalize GCase activity to total protein and compare to untreated controls GCase Activity Assay->Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Figure 2: General experimental workflow for evaluating pharmacological chaperone activity.
Protocol for GCase Activity Assay in Fibroblasts

This protocol is adapted from methods utilizing the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[9][10][11]

  • Cell Culture and Treatment:

    • Culture human fibroblasts with the desired GBA mutation in standard cell culture medium.

    • Treat the cells with varying concentrations of the pharmacological chaperone (e.g., NN-DNJ) for a specified period (e.g., 4 days).[6]

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a citrate-phosphate buffer at an acidic pH (e.g., pH 5.4) to mimic the lysosomal environment.[10]

    • Add the cell lysate (containing a standardized amount of total protein) to the reaction mixture.

    • To initiate the reaction, add the 4-MUG substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[12]

  • Stopping the Reaction and Fluorescence Measurement:

    • Stop the reaction by adding a high pH stop buffer (e.g., glycine-carbonate buffer).

    • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis:

    • Calculate the GCase activity, typically expressed as nmol of 4-MU produced per hour per mg of total protein.

    • Normalize the activity of treated cells to that of untreated control cells to determine the fold increase.

Protocol for Western Blot Analysis of GCase Protein Levels

This protocol provides a general overview of the steps involved in western blotting to assess GCase protein levels.[13][14]

  • Sample Preparation:

    • Prepare cell lysates as described in the GCase activity assay protocol.

    • Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of total protein per lane of a polyacrylamide gel.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for GCase overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis:

    • Quantify the band intensity for GCase and a loading control (e.g., β-actin or GAPDH) to normalize the GCase protein levels.

Conclusion

This compound demonstrates significant chaperone activity for specific GBA mutations, leading to increased GCase activity in cellular models of Gaucher disease. However, its efficacy is mutation-dependent, and its inhibitory nature requires careful consideration. Comparative studies with other chaperones, such as ambroxol, and the development of non-inhibitory chaperones, offer alternative therapeutic avenues. The experimental protocols provided herein serve as a guide for researchers to quantitatively assess and compare the efficacy of these and other novel pharmacological chaperones for the treatment of Gaucher disease.

References

A Comparative Analysis of N-Nonyldeoxynojirimycin and N-Butyldeoxynojirimycin: Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency and selectivity of two prominent iminosugars, N-Nonyldeoxynojirimycin (NN-DNJ) and N-Butyldeoxynojirimycin (NB-DNJ). The information presented is supported by experimental data from peer-reviewed scientific literature.

N-alkyldeoxynojirimycin derivatives are a class of iminosugars that have garnered significant interest for their therapeutic potential, primarily as inhibitors of α-glucosidases and glucosyltransferases. This inhibitory action disrupts the N-linked glycosylation of viral envelope proteins and the biosynthesis of glycosphingolipids, leading to broad-spectrum antiviral activity and potential applications in treating genetic disorders like Gaucher's disease. This guide focuses on a direct comparison of two of the most studied compounds in this class: this compound and N-butyldeoxynojirimycin.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of NN-DNJ and NB-DNJ have been evaluated against a range of enzymes and viruses. The following table summarizes their 50% inhibitory concentrations (IC50), providing a quantitative measure of their potency. A lower IC50 value indicates a higher potency.

TargetThis compound (NN-DNJ) IC50N-Butyldeoxynojirimycin (NB-DNJ) IC50
Enzymes
Acid α-glucosidase0.42 µM[1][2][3]-
α-1,6-glucosidase8.4 µM[1][2][3]-
α-Glucosidase I-Potent inhibitor[4]
β-Glucosidase 2-81 µM[5]
UDP-glucose ceramide glucosyltransferase2 µM (murine)[6]32 µM (rat)[5]
Viruses
Bovine Viral Diarrhea Virus (BVDV)2.5 µM[1]Significantly less potent than NN-DNJ
Human Immunodeficiency Virus 1 (HIV-1)-282 µM[5]
Human Immunodeficiency Virus 2 (HIV-2)-211 µM[5]

Analysis of Selectivity and Potency

The data clearly indicates that the length of the N-alkyl chain plays a crucial role in both the potency and selectivity of these deoxynojirimycin derivatives.

This compound (NN-DNJ) , with its longer nine-carbon alkyl chain, demonstrates significantly higher potency against α-glucosidases and the bovine viral diarrhea virus (BVDV) when compared to its shorter-chain counterpart. For instance, NN-DNJ inhibits acid α-glucosidase with an IC50 of 0.42 µM[1][2][3]. Its antiviral activity against BVDV, a model for Hepatitis C virus, is also in the low micromolar range (IC50 = 2.5 µM)[1].

N-Butyldeoxynojirimycin (NB-DNJ) , with a four-carbon alkyl chain, is a well-established inhibitor of both α-glucosidases and glucosyltransferases[7]. It is a potent inhibitor of UDP-glucose ceramide glucosyltransferase (IC50 = 32 µM), the key enzyme in glycosphingolipid biosynthesis[5][7]. This activity is the basis for its clinical use in treating Gaucher disease. While it also exhibits antiviral activity, for example against HIV, its potency is generally lower than that of NN-DNJ, with IC50 values in the higher micromolar range[5].

The longer alkyl chain of NN-DNJ is believed to enhance its interaction with the active sites of target enzymes and facilitate its insertion into cellular membranes, thereby increasing its effective concentration and potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (NN-DNJ or NB-DNJ)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

  • Prepare various concentrations of the test compounds in the same buffer.

  • In a 96-well plate, add 50 µL of the enzyme solution and 50 µL of each concentration of the test compound to respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 1 mM) to each well.

  • Incubate the plate at 37°C for a further 20 minutes.

  • Stop the reaction by adding 100 µL of Na2CO3 solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Bovine Viral Diarrhea Virus (BVDV) Plaque Reduction Assay

This cell-based assay is used to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Bovine Viral Diarrhea Virus (BVDV)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds (NN-DNJ or NB-DNJ)

  • Carboxymethyl cellulose (CMC) or agarose for overlay

  • Crystal violet staining solution

Procedure:

  • Seed MDBK cells in 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the growth medium from the cells and infect them with a known titer of BVDV (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a medium containing carboxymethyl cellulose or agarose and the different concentrations of the test compound. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates at 37°C in a CO2 incubator for 3-4 days until visible plaques are formed.

  • Fix the cells with a formalin solution.

  • Stain the cells with crystal violet solution. The viable cells will be stained, while the areas of cell death due to viral infection (plaques) will remain clear.

  • Count the number of plaques in each well.

  • The percentage of plaque reduction is calculated relative to the untreated virus control.

  • The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Mechanism of Action: Inhibition of N-Linked Glycoprotein Processing

The primary antiviral mechanism of N-alkyldeoxynojirimycin derivatives is the inhibition of the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the initial trimming of glucose residues from the N-linked glycan precursor (Glc3Man9GlcNAc2) that is transferred to nascent viral envelope glycoproteins. By inhibiting these glucosidases, NN-DNJ and NB-DNJ prevent proper folding and quality control of these viral proteins, leading to their retention in the ER and degradation. This results in the production of non-infectious viral particles with misfolded or absent envelope proteins.

N_Linked_Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibition Nascent_Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-Protein Nascent_Glycoprotein->Glc3Man9GlcNAc2 Oligosaccharyltransferase Glc1Man9GlcNAc2 Glc1Man9GlcNAc2-Protein Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-Glucosidase I Man9GlcNAc2 Man9GlcNAc2-Protein Glc1Man9GlcNAc2->Man9GlcNAc2 α-Glucosidase II Calnexin_Calreticulin Calnexin/Calreticulin Cycle (Proper Folding) Man9GlcNAc2->Calnexin_Calreticulin Golgi Golgi Apparatus (Further Processing) Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Calnexin_Calreticulin->Golgi Correctly Folded Degradation ERAD (Degradation) Misfolded_Protein->Degradation Inhibitor NN-DNJ / NB-DNJ Inhibitor->Glc3Man9GlcNAc2 Inhibits α-Glucosidase I Inhibitor->Glc1Man9GlcNAc2 Inhibits α-Glucosidase II

Caption: Inhibition of N-linked glycoprotein processing by NN-DNJ and NB-DNJ.

Conclusion

Both this compound and N-butyldeoxynojirimycin are potent inhibitors of key enzymes involved in glycoprotein and glycolipid metabolism. The length of the N-alkyl chain significantly influences their inhibitory profile. NN-DNJ, with its longer nonyl chain, generally exhibits higher potency, particularly as an antiviral agent against viruses that rely on the host's N-linked glycosylation machinery. NB-DNJ, while also possessing antiviral properties, is a more established inhibitor of glycosphingolipid biosynthesis and is clinically approved for the treatment of Gaucher disease. The choice between these two compounds for research or therapeutic development will ultimately depend on the specific target pathway and the desired potency and selectivity profile.

References

N-Nonyldeoxynojirimycin: A Comparative Analysis of Antiviral Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of N-Nonyldeoxynojirimycin's (N-DNJ) antiviral activity. We delve into its performance in various cell lines against a spectrum of viruses, presenting comparative data with other antiviral agents and detailed experimental methodologies.

This compound (N-DNJ), an alkylated iminosugar, has emerged as a promising broad-spectrum antiviral agent. Its primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] This interference disrupts the proper folding of viral envelope glycoproteins, a critical step for the assembly and secretion of many enveloped viruses.[3][4][5] This guide synthesizes data from multiple studies to offer a clear comparison of N-DNJ's efficacy and cytotoxicity across different experimental systems.

Comparative Antiviral Activity and Cytotoxicity

The antiviral potency of N-DNJ and its derivatives varies depending on the virus, the cell line used for propagation, and the specific structural modifications of the iminosugar. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of N-DNJ and related compounds against several key viruses.

Virus Cell Line Compound IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50) Reference
Bovine Viral Diarrhea Virus (BVDV)MDBKThis compound (N-DNJ)2.5>200>80[6]
Bovine Viral Diarrhea Virus (BVDV)MDBKN-Butyldeoxynojirimycin (NB-DNJ)500>5000>10[7]
Bovine Viral Diarrhea Virus (BVDV)MDBKN-methoxy-nonyl-DNJ3.0300100[7]
Bovine Viral Diarrhea Virus (BVDV)MDBKN-butyl-cyclohexyl DNJ850062.5[7]
Dengue Virus (DENV-2)VeroThis compound (N-DNJ)Not explicitly stated, but showed potent inhibitionNot specifiedNot specified[6]
Dengue Virus (DENV)MDMΦsThis compound (N-DNJ)1.2 - 10.6Not specifiedNot specified[8]
Dengue Virus (DENV)imDCsThis compound (N-DNJ)Dose-dependent inhibition observedNot specifiedNot specified[9]
Hepatitis B Virus (HBV)HepG2 2.2.15This compound (N-DNJ)1-1017517.5 - 175[7]
Hepatitis B Virus (HBV)HepG2 2.2.15N-Butyldeoxynojirimycin (NB-DNJ)100-500>5000>10-50[7]
Influenza A/Brisbane/10/2007 (H3N2)MDCKThis compound (N-DNJ)More potent than NB-DNJNot specifiedNot specified[10]
Influenza A/Udorn/307/72 (H3N2)MDCKThis compound (N-DNJ)Strong antiviral effectNot specifiedNot specified[10]
Influenza A/Lviv/N6/2009 (H1N1)MDCKThis compound (N-DNJ)Antiviral effect observedNot specifiedNot specified[10]

Note: The IC50 and CC50 values can vary between experiments due to differences in assay conditions, cell passage number, and virus strains.

Mechanism of Action: ER α-Glucosidase Inhibition

The primary antiviral mechanism of N-DNJ is the inhibition of host ER α-glucosidases. This enzymatic blockade leads to the accumulation of improperly folded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This ultimately reduces the secretion of infectious viral particles.[3]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus NascentViralGlycoprotein Nascent Viral Glycoprotein GlucosylatedGlycoprotein Glucosylated Glycoprotein (Glc3Man9GlcNAc2) NascentViralGlycoprotein->GlucosylatedGlycoprotein Glycosylation MonoglucosylatedGlycoprotein Monoglucosylated Glycoprotein GlucosylatedGlycoprotein->MonoglucosylatedGlycoprotein α-Glucosidase I & II (Trimming of Glucose) CalnexinCalreticulin Calnexin/ Calreticulin Cycle MonoglucosylatedGlycoprotein->CalnexinCalreticulin Binding CorrectlyFoldedGlycoprotein Correctly Folded Glycoprotein CalnexinCalreticulin->CorrectlyFoldedGlycoprotein Proper Folding MisfoldedGlycoprotein Misfolded Glycoprotein CalnexinCalreticulin->MisfoldedGlycoprotein Improper Folding ViralAssembly Viral Assembly & Maturation CorrectlyFoldedGlycoprotein->ViralAssembly Transport ERAD ER-Associated Degradation (ERAD) MisfoldedGlycoprotein->ERAD NoVirionProduction NoVirionProduction ERAD->NoVirionProduction Degradation of Glycoproteins (Reduced Virion Secretion) NDNJ N-DNJ NDNJ->GlucosylatedGlycoprotein Inhibits SecretedVirions SecretedVirions ViralAssembly->SecretedVirions Secretion of Infectious Virions

Caption: N-DNJ inhibits ER α-glucosidases, preventing viral glycoprotein folding.

Experimental Protocols

Cell Lines and Virus Propagation
  • Cell Lines: Madin-Darby Bovine Kidney (MDBK), African green monkey kidney (Vero), human hepatocellular carcinoma (HepG2 2.2.15), and primary human monocyte-derived immature dendritic cells (imDCs) are commonly used.

  • Virus Strains: Bovine Viral Diarrhea Virus (BVDV) cytopathic and non-cytopathic strains, Dengue Virus (DENV) serotypes, Hepatitis B Virus (HBV), and various strains of Influenza A virus have been tested.

  • Propagation: Viruses are typically propagated in their respective permissive cell lines to generate high-titer stocks. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infective dose) assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the cells.

G Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 AddCompound Add serial dilutions of N-DNJ Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance CalculateCC50 Calculate CC50 MeasureAbsorbance->CalculateCC50

Caption: Workflow for determining the cytotoxicity (CC50) of N-DNJ.

Antiviral Activity Assay (Plaque Reduction or Yield Reduction Assay)

This assay measures the ability of the compound to inhibit virus replication.

  • Infection: Confluent cell monolayers in 96-well plates are infected with the virus at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of N-DNJ or a control compound is then added.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of virus replication (typically 48-72 hours).

  • Quantification: The antiviral effect is quantified by measuring the reduction in viral plaques (plaque reduction assay) or the reduction in the amount of virus produced in the supernatant (yield reduction assay, often quantified by qRT-PCR or plaque assay).

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Comparison with Alternative Antiviral Agents

N-DNJ has been frequently compared with its shorter alkyl chain analogue, N-butyldeoxynojirimycin (NB-DNJ), and other iminosugar derivatives.

  • N-Butyldeoxynojirimycin (NB-DNJ): Generally, N-DNJ exhibits significantly greater antiviral potency than NB-DNJ.[7][11] The longer nonyl side chain of N-DNJ is thought to enhance its interaction with the ER membrane and/or the glucosidase enzymes.[12]

  • Other Iminosugar Derivatives: Modifications to the alkyl side chain of DNJ, such as the introduction of branching, cyclization, or oxygenation, have been explored to improve the antiviral activity and reduce cytotoxicity.[1][7] For instance, N-methoxy-nonyl-DNJ and N-butyl-cyclohexyl DNJ have shown favorable selectivity indices against BVDV and HBV.[7]

  • Deoxygalactonojirimycin (DGJ) Derivatives: Interestingly, long-alkyl-chain derivatives of DGJ, which do not inhibit ER α-glucosidases, have also demonstrated antiviral activity, suggesting an alternative mechanism of action for some iminosugars that may involve altering the infectivity of newly released viral particles.[12]

Conclusion

This compound demonstrates potent broad-spectrum antiviral activity against a range of enveloped viruses in various cell lines. Its mechanism of action, primarily targeting host ER α-glucosidases, makes it a valuable candidate for further development, potentially as part of a combination therapy to combat viral infections. The comparative data presented in this guide highlights the superior potency of N-DNJ over shorter-chain analogues and provides a foundation for the rational design of novel iminosugar-based antiviral drugs with improved efficacy and safety profiles.

References

N-Nonyldeoxynojirimycin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

N-Nonyldeoxynojirimycin (N-DNJ) is an alkylated iminosugar that has garnered significant attention for its potential therapeutic applications, primarily stemming from its activity as a potent inhibitor of α-glucosidases. This guide provides a detailed comparison of the in vitro and in vivo efficacy of N-DNJ, supported by experimental data, to aid researchers in evaluating its pharmacological profile.

In Vitro Efficacy: Potent Inhibition of Glucosidases and Antiviral Activity

The primary mechanism of N-DNJ's action at the cellular level is the competitive inhibition of α-glucosidase enzymes. This inhibition has been quantified in various in vitro assays, demonstrating its high potency.

Glucosidase Inhibition

N-DNJ exhibits strong inhibitory activity against several key α-glucosidases. Notably, it is a potent inhibitor of acid α-glucosidase and α-1,6-glucosidase, enzymes involved in glycogen metabolism.[1][2] Furthermore, it effectively inhibits endoplasmic reticulum (ER) α-glucosidases I and II, which play a crucial role in the proper folding of N-linked glycoproteins.

Enzyme TargetIC50 Value (µM)Source
Acid α-glucosidase0.42[1][2]
α-1,6-glucosidase8.4[1][2]
Antiviral Activity

The inhibition of ER α-glucosidases by N-DNJ disrupts the folding of viral envelope glycoproteins, leading to a broad-spectrum antiviral effect against enveloped viruses. This has been demonstrated in vitro against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. Deoxynojirimycins (DNJs) with a nine-carbon atom side chain, like N-nonyl-DNJ, have been shown to be at least 20 times more potent in inhibiting Hepatitis B virus (HBV) and BVDV in cell-based assays compared to the non-alkylated form.[3]

Virus ModelCell LineIC50 Value (µM)Source
Bovine Viral Diarrhea Virus (BVDV)MDBK cells2.5[2]

In Vivo Efficacy: Glycogen Metabolism Modulation and Preclinical Potential

In vivo studies, primarily in murine models, have corroborated the enzymatic inhibition observed in vitro, demonstrating significant physiological effects, particularly on glycogen metabolism.

Modulation of Glycogen Metabolism

Oral administration of N-DNJ to mice has been shown to inhibit liver glycogen breakdown and lead to a dose-dependent accumulation of glycogen in both the liver and skeletal muscles.[2] At a dose of 250 mg/kg/day for 30 days, N-DNJ significantly increased liver glycogen concentration in fasted mice, with the effects persisting for up to 120 days.[2] Significant effects on liver glycogen were observed at doses as low as 50 mg/kg/day.[2]

Animal ModelDosageEffectSource
Female C57BL/6 mice10-250 mg/kg/day (dietary)Dose-dependent glycogen accumulation in liver and skeletal muscle.[2]
Fasted mice250 mg/kg/day for 30 daysSignificantly increased liver glycogen concentration.[2]
Anti-Tumor and Other In Vivo Activities

Beyond its effects on glycogen, N-DNJ has also shown promise in preclinical cancer models. In C57BL/6 mice with CT-2A tumors, dietary administration of N-DNJ reduced tumor growth and ganglioside content with fewer side effects compared to Miglustat.[2]

Comparison with N-Butyldeoxynojirimycin (NB-DNJ)

N-Butyldeoxynojirimycin (NB-DNJ), another well-studied alkylated iminosugar, provides a useful point of comparison. While both compounds inhibit α-glucosidases, the length of the alkyl chain influences their potency and selectivity. N-nonyl-DNJ, with its longer nine-carbon chain, generally exhibits more potent antiviral activity compared to the four-carbon chain of NB-DNJ.[3] However, NB-DNJ has been more extensively studied as an inhibitor of glycosphingolipid biosynthesis.[1][4] In mouse models, while both NB-DNJ and N-butyldeoxygalactojirimycin (NB-DGJ) led to equivalent GSL depletion in the liver, NB-DNJ treatment was associated with weight loss and lymphoid organ shrinkage, effects not observed with NB-DGJ.[1] Furthermore, NB-DNJ inhibited liver glycogen catabolism, whereas NB-DGJ did not.[1]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

A common method to determine the α-glucosidase inhibitory activity of N-DNJ in vitro involves the following steps:

  • Enzyme and Substrate Preparation: α-glucosidase from a suitable source (e.g., yeast, rat intestine) is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: A pre-incubation of the enzyme with varying concentrations of N-DNJ is performed at 37°C for a specified time (e.g., 5-15 minutes).

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Reaction Termination and Measurement: After a defined incubation period (e.g., 20-30 minutes) at 37°C, the reaction is stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • IC50 Calculation: The concentration of N-DNJ that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Administration in Mouse Models

Oral administration is a common route for evaluating the in vivo efficacy of N-DNJ in mice.

  • Animal Model: C57BL/6 mice are frequently used. Age and sex should be controlled for consistency.

  • Drug Formulation: N-DNJ can be mixed directly into the powdered chow for dietary administration or dissolved in a suitable vehicle like water for oral gavage.

  • Administration: For dietary administration, the concentration of N-DNJ in the feed is calculated to achieve the desired daily dosage based on the average daily food consumption of the mice. For oral gavage, a specific volume of the N-DNJ solution is administered directly into the stomach using a gavage needle.

  • Endpoint Measurement: Following the treatment period, tissues of interest (e.g., liver, skeletal muscle) are collected for analysis. Glycogen content can be measured using established biochemical assays. For anti-tumor studies, tumor volume is monitored throughout the experiment.

Visualizing the Mechanism of Action

Antiviral Signaling Pathway

The primary antiviral mechanism of N-DNJ involves the inhibition of ER α-glucosidases, which disrupts the calnexin/calreticulin cycle, a critical quality control step in glycoprotein folding.

Antiviral_Mechanism cluster_ER Endoplasmic Reticulum Nascent Viral\nGlycoprotein\n(Glc3Man9GlcNAc2) Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I Glucosidase_I Nascent Viral\nGlycoprotein\n(Glc3Man9GlcNAc2)->Glucosidase_I Trimming Glucosidase_II Glucosidase_II Glucosidase_I->Glucosidase_II Misfolded\nGlycoprotein Misfolded Glycoprotein Glucosidase_I->Misfolded\nGlycoprotein Monoglucosylated\nGlycoprotein Monoglucosylated Glycoprotein Glucosidase_II->Monoglucosylated\nGlycoprotein Glucosidase_II->Misfolded\nGlycoprotein Calnexin/Calreticulin\nCycle Calnexin/Calreticulin Cycle Monoglucosylated\nGlycoprotein->Calnexin/Calreticulin\nCycle Binding Calnexin/Calreticulin\nCycle->Glucosidase_II Reglucosylation (if misfolded) Properly Folded\nGlycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin\nCycle->Properly Folded\nGlycoprotein Folding Golgi Golgi Properly Folded\nGlycoprotein->Golgi Transport Virion Assembly Virion Assembly Golgi->Virion Assembly N_DNJ N_DNJ N_DNJ->Glucosidase_I N_DNJ->Glucosidase_II ERAD ERAD Misfolded\nGlycoprotein->ERAD Degradation Inhibited Virion\nAssembly Inhibited Virion Assembly Misfolded\nGlycoprotein->Inhibited Virion\nAssembly

Caption: Antiviral mechanism of N-DNJ via inhibition of ER α-glucosidases.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study investigating the effect of N-DNJ on glycogen metabolism in mice.

InVivo_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements\n(Body Weight, Blood Glucose) Baseline Measurements (Body Weight, Blood Glucose) Animal Acclimatization->Baseline Measurements\n(Body Weight, Blood Glucose) Randomization Randomization Baseline Measurements\n(Body Weight, Blood Glucose)->Randomization Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Treatment Group\n(N-DNJ) Treatment Group (N-DNJ) Randomization->Treatment Group\n(N-DNJ) Daily Administration Daily Administration Control Group\n(Vehicle)->Daily Administration Treatment Group\n(N-DNJ)->Daily Administration Monitoring\n(Body Weight, Food Intake) Monitoring (Body Weight, Food Intake) Daily Administration->Monitoring\n(Body Weight, Food Intake) Endpoint Endpoint Monitoring\n(Body Weight, Food Intake)->Endpoint Tissue Collection\n(Liver, Muscle) Tissue Collection (Liver, Muscle) Endpoint->Tissue Collection\n(Liver, Muscle) Biochemical Analysis\n(Glycogen Assay) Biochemical Analysis (Glycogen Assay) Tissue Collection\n(Liver, Muscle)->Biochemical Analysis\n(Glycogen Assay) Data Analysis Data Analysis Biochemical Analysis\n(Glycogen Assay)->Data Analysis

Caption: Workflow for an in vivo study of N-DNJ on glycogen metabolism.

References

A Head-to-Head Comparison of N-Nonyldeoxynojirimycin and Other Iminosugar Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of N-Nonyldeoxynojirimycin (N-DNJ) in comparison to other iminosugar inhibitors, focusing on inhibitory activity, selectivity, and antiviral efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and protocols.

This compound (N-DNJ), an N-alkylated derivative of the iminosugar 1-deoxynojirimycin (DNJ), has garnered significant attention for its potent biological activities.[1][2] As a member of the iminosugar class, N-DNJ mimics the transition state of glycosidase-mediated reactions, leading to the inhibition of these crucial enzymes.[1] This inhibitory action underlies its potential therapeutic applications, including antiviral, anti-tumor, and metabolic disorder treatments.[2] This guide provides a head-to-head comparison of N-DNJ with other iminosugar inhibitors, presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Comparative Inhibitory Activity

The inhibitory potency of N-DNJ and related iminosugars is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for comparing the efficacy of different inhibitors against specific enzymes.

Glucosidase Inhibition

N-DNJ is a known inhibitor of various glucosidases. Its efficacy is compared with other N-alkylated DNJ derivatives and related compounds in the table below. The length of the N-alkyl chain significantly influences the inhibitory activity, with longer chains often leading to increased potency against certain glucosidases.[3] For instance, N-octyl and N-nonyl deoxynojirimycin derivatives have been identified as the most potent inhibitors of glucosylceramide synthase (GCS) within the d-gluco series.[3]

InhibitorEnzymeIC50 (µM)Ki (µM)Source
This compound (N-DNJ) Acid α-glucosidase0.42-[2]
This compound (N-DNJ) α-1,6-glucosidase8.4-[2]
N-Butyl-deoxynojirimycin (Miglustat)GBA17434[4]
N-Hydroxyethyl-deoxynojirimycin (Miglitol)α-glucosidase41-[5]
1-Deoxynojirimycin (DNJ)α-glucosidase35-[1]
N-Octyl-deoxynojirimycinGCSModerate Inhibition-[3]
Cholinesterase Inhibition

Recent studies have explored the potential of DNJ derivatives as cholinesterase inhibitors for applications in Alzheimer's disease.[1] The inhibitory activity of N-DNJ and its analogues against butyrylcholinesterase (BuChE) is presented below.

InhibitorEnzymeIC50 (µM)Ki (µM)Mode of InhibitionSource
Compound 11a (DNJ derivative)BuChE8.44.8Competitive[1]
Compound 11c (DNJ derivative)BuChE4.62.9Competitive[1]
Compound 11f (DNJ derivative)BuChE7.54.2Competitive[1]

Selectivity Profile

The therapeutic utility of an iminosugar inhibitor is often determined by its selectivity for the target enzyme over other related enzymes. For instance, in the context of developing glucosylceramide synthase (GCS) inhibitors, cross-reactivity with glucosylceramidase (GBA1 and GBA2) and intestinal glycosidases is a critical consideration.[3]

Studies have shown that while N-alkylation of DNJ can enhance GCS inhibition, it can also affect selectivity. The l-ido configured iminosugars have been found to be more selective, with reduced activity against intestinal enzymes compared to their d-gluco counterparts.[3]

Antiviral Activity

Iminosugar glucosidase inhibitors, including N-DNJ, have demonstrated selective antiviral activity against a range of enveloped viruses.[6][7] The mechanism is believed to involve the inhibition of host α-glucosidases, which are essential for the proper folding of viral glycoproteins. N-alkylation of DNJ, particularly with a nine-carbon side chain as in N-DNJ, has been shown to be significantly more potent in inhibiting viruses like Hepatitis B (HBV) and Bovine Viral Diarrhoea Virus (BVDV) compared to the non-alkylated parent compound.[6][7]

A comparative study of various N-alkylated DNJ derivatives revealed that modifications to the alkyl side chain, such as branching and cyclization, can influence both antiviral activity and toxicity.[6][7] Notably, N-methoxy-nonyl-DNJ and N-butyl-cyclohexyl DNJ exhibited a superior selectivity index against BVDV and HBV.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of iminosugar inhibitors.

Glycosidase Inhibition Assay

This assay determines the inhibitory potency of compounds against specific glycosidases.

  • Preparation of Reagents : A 0.1 M phosphate buffer (pH 6.8) is prepared. The corresponding o- or p-nitrophenyl glycopyranoside is used as the substrate. The iminosugar inhibitors are dissolved to achieve the desired concentrations.

  • Enzyme Reaction : The reaction is conducted in polystyrene cuvettes. The buffer, substrate, and inhibitor are mixed. The reaction is initiated by the addition of the glycosidase enzyme.

  • Data Acquisition : The release of nitrophenol is monitored spectrophotometrically.

  • Data Analysis : An initial screening is performed at a high inhibitor concentration (e.g., 100 µM).[1] For compounds showing greater than 50% inhibition, a full kinetic analysis is performed.[1] This involves using multiple substrate concentrations (ranging from ¼ KM to 4 × KM) and several inhibitor concentrations.[1] The inhibition constants (Ki) and the mode of inhibition are then determined from the kinetic data.[1]

Antiviral Assays

These assays evaluate the efficacy of iminosugar inhibitors in cell-based models of viral infection.

  • Hepatitis B Virus (HBV) Secretion Assay : This assay measures the ability of a compound to inhibit the secretion of HBV from infected cells.

  • Bovine Viral Diarrhoea Virus (BVDV) Yield Reduction Assay : This assay quantifies the reduction in the yield of infectious BVDV particles in the presence of the inhibitor.[6][7]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

G cluster_0 Mechanism of Antiviral Action a ER α-Glucosidase I b ER α-Glucosidase II a->b Cleavage of terminal glucose c Calnexin/Calreticulin Cycle b->c Cleavage of second glucose d Properly Folded Glycoprotein c->d Quality Control e Viral Assembly d->e f Budding of New Virions e->f g N-DNJ g->a g->b G cluster_1 Glycosidase Inhibition Assay Workflow prep Prepare Reagents (Buffer, Substrate, Inhibitor) reaction Initiate Reaction with Enzyme prep->reaction monitor Spectrophotometric Monitoring reaction->monitor screen Initial Screen (e.g., 100 µM) monitor->screen kinetic Full Kinetic Analysis (if >50% inhibition) screen->kinetic Yes determine Determine IC50, Ki, and Mode of Inhibition kinetic->determine

References

Validating analytical methods for N-Nonyldeoxynojirimycin quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the validation of analytical methods for the quantification of N-Nonyldeoxynojirimycin (N-DNJ) is essential for researchers, scientists, and professionals in drug development to ensure accurate and reliable results. While specific validated methods for N-DNJ are not extensively documented in publicly available literature, methods for the closely related compound 1-deoxynojirimycin (DNJ) provide a strong foundation. This guide outlines and compares common analytical techniques that can be adapted and validated for N-DNJ quantification.

The primary methods for the analysis of DNJ, and by extension N-DNJ, include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the structural similarities, the principles of these methods are directly applicable to N-DNJ, although specific validation for the N-nonyl derivative is crucial.

Comparison of Analytical Methods

The choice of an analytical method for N-DNJ quantification will depend on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of potential methods based on validated procedures for DNJ.

Parameter HPLC-ELSD (Evaporative Light Scattering Detector) HPLC-FLD (Fluorescence Detector) with Derivatization LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Principle Separation by HPLC followed by detection based on light scattering of the nebulized and evaporated analyte.Pre-column derivatization of the analyte to introduce a fluorophore, followed by HPLC separation and fluorescence detection.[1]Separation by LC coupled with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio.[2][3][4]
Linearity (r²) >0.999>0.998[1]>0.999[2]
Limit of Detection (LOD) 2.97 µg/mL1.07 ng/mL[1]75 pg[3]
Limit of Quantification (LOQ) 9.00 µg/mL3.27 ng/mL[1]100 pg[3]
Accuracy (% Recovery) 89.95 - 103.22%91.65 - 108.35% (RE%)[1]Not explicitly stated, but method validated for accuracy.[2]
Precision (%RSD) ≤ 1.00%< 7.3%[1]Not explicitly stated, but method validated for precision.[2]
Sample Preparation Extraction and filtration.Extraction, derivatization, and filtration.[1][5]Extraction and filtration, may require solid-phase extraction (SPE) for complex matrices.
Advantages No derivatization required, universal detector for non-volatile analytes.[2]High sensitivity and selectivity.Highest sensitivity and selectivity, suitable for complex matrices.[2]
Disadvantages Lower sensitivity compared to other methods.[2]Requires a derivatization step, which can add complexity and variability.[5]Higher cost of instrumentation and maintenance.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are outlines of the experimental protocols for the compared methods, which would require optimization for N-DNJ.

HPLC-ELSD Method

This method is suitable for the quantification of N-DNJ without the need for derivatization.

  • Chromatographic System: A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for polar compounds like DNJ and its derivatives.

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA). For example, 0.1% TFA in 70% acetonitrile.

  • Flow Rate: Approximately 0.7 mL/min.

  • Detector Settings: The ELSD drift tube temperature and nebulizer gas pressure should be optimized. For instance, a drift tube temperature of 60°C and nitrogen gas pressure of 40.0 psi.

  • Quantification: A calibration curve is generated by plotting the logarithm of the peak area against the logarithm of the concentration of N-DNJ standards.

HPLC-FLD Method with Pre-column Derivatization

This method offers high sensitivity through the introduction of a fluorescent tag to the N-DNJ molecule.

  • Derivatization Agent: A common derivatizing agent for amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).[1]

  • Derivatization Procedure: The sample extract is mixed with a borate buffer and the FMOC-Cl solution and incubated to allow the reaction to complete.[5]

  • Chromatographic System: An HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[1]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% acetic acid). A common mobile phase is a 1:1 (v/v) mixture of acetonitrile and 0.1% acetic acid solution.[1]

  • Flow Rate: Around 1.0 mL/min.[1]

  • Detector Settings: Excitation and emission wavelengths are set according to the fluorescent properties of the derivatizing agent. For FMOC derivatives, excitation is typically around 260 nm and emission around 315 nm.

LC-MS/MS Method

LC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for the analysis of N-DNJ in complex biological matrices.

  • Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A HILIC or Amide column is often preferred for retaining and separating polar analytes like N-DNJ.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution containing a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent like acetonitrile.[2][3]

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.[2][3]

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring a specific precursor ion to product ion transition for N-DNJ. The transition for DNJ is m/z 164.1 → 110.1.[4] A similar approach would be used for N-DNJ, with a different precursor ion mass.

Adaptation and Validation for this compound

While the methods for DNJ provide a strong starting point, specific validation for N-DNJ is imperative. The addition of the nonyl group to the deoxynojirimycin structure will alter its physicochemical properties, most notably its hydrophobicity. This will necessitate adjustments to the chromatographic conditions. For instance, in reversed-phase chromatography, N-DNJ will be more retained than DNJ, requiring a stronger organic mobile phase for elution. In HILIC, the retention behavior might be less affected but still requires optimization.

The validation of the chosen analytical method should be performed according to international guidelines (e.g., ICH Q2(R1)) and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC, LC-MS/MS, etc.) MD1->MD2 MD3 Optimize Method Parameters (Column, Mobile Phase, etc.) MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MA1 Routine Sample Analysis V6->MA1 MA2 Ongoing Method Performance Verification MA1->MA2

Caption: Workflow for analytical method validation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nonyldeoxynojirimycin
Reactant of Route 2
Reactant of Route 2
N-Nonyldeoxynojirimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.